molecular formula C11H15NO B1590617 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 90047-53-3

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B1590617
CAS No.: 90047-53-3
M. Wt: 177.24 g/mol
InChI Key: XLOJPRJMBDTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11/h2-4,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOJPRJMBDTXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551236
Record name 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90047-53-3
Record name 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and properties of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Properties of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Executive Summary

This compound is a significant heterocyclic compound belonging to the 3-benzazepine subclass. This scaffold is of high interest in medicinal chemistry due to its structural ability to mimic endogenous neurotransmitters, leading to interactions with key biological targets. Specifically, this methoxy-substituted derivative has been identified as a selective agonist for the 5-HT2C serotonin receptor, indicating substantial therapeutic potential for central nervous system (CNS) disorders, including obesity and depression. This guide provides a comprehensive overview of a practical synthetic route, physicochemical properties, detailed pharmacological profile, and step-by-step experimental protocols relevant to its preparation and study.

Introduction to the Benzazepine Scaffold

Significance in Medicinal Chemistry

The benzazepine core, a bicyclic system featuring a benzene ring fused to a seven-membered azepine ring, is a privileged scaffold in modern drug discovery.[1] The conformational flexibility of the seven-membered ring allows derivatives to present pharmacophoric elements in a precise three-dimensional arrangement, facilitating selective binding to various receptors. Historically, benzazepines have been crucial in the development of dopamine receptor modulators, with early examples like SKF-38393 being developed as selective D1 agonists.[1]

Profile of this compound

The title compound is structurally classified as a 3-benzazepine, indicating the nitrogen atom is at position 3 of the azepine ring.[1] The "tetrahydro" designation confirms the saturation of positions 2, 3, 4, and 5. This specific substitution pattern is critical for modulating the molecule's steric and electronic properties. The addition of a methoxy group at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and refine receptor selectivity.[1] Its primary pharmacological significance lies in its activity as a selective 5-HT2C serotonin receptor agonist, a target implicated in mood, appetite, and other neurological functions.[1]

A Practical Synthetic Route

The synthesis of this compound can be efficiently achieved through a versatile, chromatography-free route developed by researchers at Johnson & Johnson Pharmaceutical Research and Development. This strategy's key feature is a one-pot acylation/cyclization/elimination sequence to construct the core dihydrobenzazepine ring system.[2][3]

The general synthetic approach involves the following key transformations:

  • Preparation of a β-Arylethylamine Precursor: The synthesis begins with a commercially available substituted phenylacetic acid, which is converted to the corresponding phenylethylamine derivative.

  • Formation of the Azepine Ring: A crucial step involves the reaction of the phenylethylamine with an acetal-protected aminoacetaldehyde.

  • One-Pot Cyclization and Reduction: The key transformation is an acid-catalyzed, one-pot sequence involving N-acylation, intramolecular Friedel-Crafts-type cyclization (a Bischler-Napieralski variation), elimination, and subsequent reduction to yield the final saturated tetrahydrobenzazepine ring.

A 2-(3-Methoxyphenyl)acetic acid B N-(2,2-Dimethoxyethyl)-2- (3-methoxyphenyl)acetamide A->B Amide Coupling (e.g., with Aminoacetaldehyde dimethyl acetal) C N-(2,2-Dimethoxyethyl)-2- (3-methoxyphenyl)ethylamine B->C Amide Reduction (e.g., BH3-THF) D 6-Methoxy-3-trifluoroacetyl- 4,5-dihydro-1H-benzo[d]azepine (Cyclized Intermediate) C->D One-Pot Acylation & Cyclization (TFAA/TFA) E 6-Methoxy-3-trifluoroacetyl- 2,3,4,5-tetrahydro-1H-benzo[d]azepine D->E In-situ Reduction (e.g., Triethylsilane) F 6-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[d]azepine (Final Product) E->F Deprotection (e.g., K2CO3/MeOH) cluster_membrane Cell Membrane Receptor 5-HT2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 6-Methoxy-benzo[d]azepine (Agonist) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Response Modulation of Neuronal Excitability Ca_Release->Neuronal_Response PKC_Activation->Neuronal_Response

Sources

Unveiling the Mechanistic Landscape of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the mechanism of action for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this molecule's pharmacological activity, grounded in the principles of receptor theory and supported by established experimental paradigms. While this compound is identified as a selective agonist for the serotonin 5-HT2C receptor, this guide will also address the current landscape of publicly available data and outline the requisite experimental approaches for a comprehensive characterization.[1]

Introduction: The Benzazepine Scaffold and Therapeutic Potential

The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] This structural motif is particularly recognized for its interaction with aminergic G-protein coupled receptors (GPCRs), with specific substitutions on the aromatic ring and the azepine nitrogen dictating receptor selectivity and functional activity.

This compound has been identified as a selective agonist for the 5-HT2C receptor, a target of significant interest for therapeutic intervention in a range of central nervous system (CNS) disorders.[1] Agonism at the 5-HT2C receptor is implicated in the regulation of appetite, mood, and reward pathways.[1] Consequently, selective 5-HT2C agonists are pursued for the treatment of obesity, depression, and obsessive-compulsive disorder.[1][4] The development of selective agonists is crucial, as off-target activity at the related 5-HT2A and 5-HT2B receptors can lead to undesirable hallucinogenic or cardiovascular side effects, respectively.

Primary Pharmacological Target: The Serotonin 5-HT2C Receptor

Receptor Binding Profile

A comprehensive understanding of a compound's mechanism of action begins with a quantitative assessment of its binding affinity for its primary target and a panel of other relevant receptors to determine its selectivity. For this compound, this would involve determining the equilibrium dissociation constant (Ki) at the human cloned 5-HT2C receptor.

Table 1: Anticipated Receptor Binding Profile for this compound

Receptor SubtypeBinding Affinity (Ki)Rationale for Inclusion in Screening Panel
5-HT2C High Affinity (Expected) Primary therapeutic target.
5-HT2ALow Affinity (Expected)Key selectivity target to avoid hallucinogenic effects.
5-HT2BLow Affinity (Expected)Critical selectivity target to mitigate risk of cardiac valvulopathy.
Other 5-HT subtypesVariableTo establish a comprehensive selectivity profile.
Dopamine ReceptorsVariableThe benzazepine scaffold is common in dopamine receptor modulators.
Adrenergic ReceptorsVariableTo assess for potential off-target cardiovascular effects.

Downstream Signaling Pathways

As a G-protein coupled receptor, the 5-HT2C receptor initiates a cascade of intracellular signaling events upon agonist binding. The canonical pathway for 5-HT2C receptor activation involves coupling to Gq/11 proteins.

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 6-Methoxy-benzo[d]azepine Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Substrates

Caption: Canonical Gq signaling pathway for the 5-HT2C receptor.

Experimental Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a series of in vitro pharmacological assays are required. The following protocols represent standard methodologies in the field for characterizing a GPCR agonist.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity of the test compound for the 5-HT2C receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of this compound at the 5-HT2C receptor.

Materials:

  • Cell membranes expressing the human recombinant 5-HT2C receptor.

  • Radioligand (e.g., [3H]-Mesulergine or [125I]-DOI).

  • Test compound: this compound.

  • Non-specific binding control (e.g., Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the cell membranes.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Compound) Incubation Incubate in 96-well Plate Start->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis End Determine Binding Affinity Analysis->End

Caption: Workflow for a radioligand competition binding assay.

Functional Assay: Calcium Mobilization

This assay measures the functional potency and efficacy of the compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 and Emax of this compound at the 5-HT2C receptor.

Materials:

  • Whole cells expressing the human recombinant 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: this compound.

  • Reference agonist (e.g., Serotonin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound and the reference agonist.

  • Use the fluorescence plate reader to establish a baseline fluorescence reading.

  • Inject the test compound or reference agonist at various concentrations into the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to the reference agonist).

Table 2: Anticipated Functional Activity Profile

ParameterDefinitionExpected Value for a Full Agonist
EC50 The concentration of agonist that produces 50% of the maximal response.In the nanomolar to low micromolar range.
Emax The maximum response produced by the agonist, relative to a reference full agonist (e.g., Serotonin).Approximately 100%.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a selective agonist at the serotonin 5-HT2C receptor. Its mechanism of action is predicted to involve binding to this receptor, initiating Gq/11-mediated signaling cascades, and ultimately modulating neuronal activity in CNS pathways that regulate appetite and mood.

For drug development professionals and researchers, the critical next step is the rigorous experimental validation of this proposed mechanism. The protocols outlined in this guide provide a clear roadmap for determining the precise binding affinity, functional potency, and selectivity profile of this compound. Such data are indispensable for establishing a definitive structure-activity relationship for this chemical series and for advancing our understanding of 5-HT2C receptor pharmacology. The pursuit of this quantitative data will be essential to fully unlock the therapeutic potential of this compound and its analogs.

References

  • Arena Pharmaceuticals, Inc. Crystalline forms of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. US8168624B2.
  • Van der Pijl, F. Synthesis of nitrogen-containing medium-sized rings fused with benzene or indole through transition metal-catalyzed carbocyclization. KU Leuven. [Link]

  • Arena Pharmaceuticals, Inc. Processes for the preparation of 5-ht2c receptor agonists. WO2011153206A1.
  • Halford, J. C. G., & Harrold, J. A. (2002). 5HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. Current Drug Targets-CNS & Neurological Disorders, 1(4), 335-344.
  • Arena Pharmaceuticals, Inc. 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Tetrahydrobenzazepines as 5-HT2C Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the biological activity of methoxy-substituted tetrahydrobenzazepines, a class of compounds with significant potential as selective serotonin 2C (5-HT2C) receptor agonists. While direct, comprehensive public data for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is limited, this document synthesizes established principles and data from closely related benzazepine analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the foundational pharmacology, mechanism of action, key experimental protocols for characterization, and the therapeutic rationale for targeting the 5-HT2C receptor with this chemical scaffold.

Introduction: The Benzazepine Scaffold and the 5-HT2C Receptor Target

The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, represents a privileged scaffold in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS).[1] The tetrahydro-1H-benzo[d]azepine structure is a key pharmacophore that has been explored for its ability to modulate various neurotransmitter systems.

Our focus is on the activity of these compounds as agonists of the 5-HT2C receptor. This receptor is a member of the serotonin receptor family and is primarily expressed in the CNS, including the cortex, hippocampus, amygdala, and hypothalamus. The 5-HT2C receptor plays a crucial role in regulating mood, appetite, and reward pathways.[1] Consequently, selective agonists of this receptor are of high interest for the development of novel therapeutics for obesity, depression, and other CNS disorders.[1] The exploration of methoxy-substituted benzazepines, in particular, has been driven by the goal of enhancing metabolic stability and fine-tuning receptor selectivity.[1]

Mechanism of Action: From Receptor Binding to Cellular Response

The biological effects of methoxy-substituted tetrahydrobenzazepines are initiated by their binding to and activation of the 5-HT2C receptor. This interaction triggers a cascade of intracellular signaling events.

Primary Transduction Pathway: Gq/11 Signaling

As a Gq/11-coupled GPCR, the activation of the 5-HT2C receptor by an agonist leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium is a hallmark of 5-HT2C receptor activation and serves as a measurable endpoint in functional assays.

5HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Methoxy-Substituted Tetrahydrobenzazepine 5HT2C_R 5-HT2C Receptor Agonist->5HT2C_R Binds Gq_protein Gαq/11 5HT2C_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Downstream Downstream Cellular Effects (e.g., POMC neuron activation) DAG->Downstream Ca_release Ca²⁺ Release Ca_release->Downstream ER->Ca_release Induces

Caption: 5-HT2C Receptor Gq Signaling Pathway
Therapeutic Relevance: Hypophagia and Antidepressant Effects

The downstream cellular effects of 5-HT2C receptor activation are context-dependent. In the hypothalamic arcuate nucleus, 5-HT2C receptors are co-expressed with proopiomelanocortin (POMC) neurons. Activation of these neurons is a key mechanism underlying the hypophagic (appetite-suppressing) effects of 5-HT2C agonists. This provides a strong rationale for their investigation as anti-obesity agents.

Furthermore, the modulation of serotonergic and dopaminergic pathways through 5-HT2C receptor activation is thought to contribute to their potential antidepressant and anxiolytic properties. Studies in animal models have shown that 5-HT2C agonists can produce antidepressant-like effects.

In Vitro Characterization: A Step-by-Step Approach

A thorough in vitro pharmacological characterization is essential to determine the potency, efficacy, and selectivity of a novel benzazepine derivative. Here, we outline the standard experimental workflows.

Workflow for In Vitro Analysis

In_Vitro_Workflow Start Test Compound: Methoxy-Substituted Tetrahydrobenzazepine Binding_Assay Radioligand Binding Assay (Determine Affinity: Ki) Start->Binding_Assay Selectivity_Panel Selectivity Screening (e.g., 5-HT2A, 5-HT2B, D2) Binding_Assay->Selectivity_Panel Functional_Assay Functional Assay (Determine Potency & Efficacy: EC50, Emax) Binding_Assay->Functional_Assay Data_Analysis Data Analysis & SAR Interpretation Selectivity_Panel->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental Workflow for In Vitro Characterization
Protocol: Radioligand Binding Assay for 5-HT2C Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2C receptor through competitive displacement of a known radioligand.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT2C receptor.

  • Radioligand: e.g., [3H]-mesulergine.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation to each well of a 96-well plate. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of the non-labeled control ligand is added.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as a 5-HT2C agonist.

Materials:

  • A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR instrument).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT2C-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

  • Compound Preparation: Prepare a dilution series of the test compound in a separate plate.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will measure a baseline fluorescence, then add the test compound to the cell plate and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The peak fluorescence intensity following compound addition corresponds to the cellular response. Plot the peak fluorescence (or the area under the curve) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response relative to a reference agonist).

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound hydrochloride is not publicly detailed, we can infer general principles from related series of benzazepine derivatives.[2]

  • Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring are critical for both potency and selectivity. Halogen substitutions, for instance, have been shown to yield potent 5-HT2C agonists.[2] The 6-methoxy group in the title compound is expected to influence electronic properties and potentially metabolic stability. The precise impact of a methoxy group at this position on 5-HT2C affinity versus other receptors like 5-HT2A and 5-HT2B would need to be empirically determined through a selectivity panel.

  • The Tetrahydroazepine Ring: The saturated seven-membered ring is crucial for the three-dimensional conformation of the molecule, which dictates how it fits into the receptor's binding pocket. Modifications to this ring can significantly alter activity.

  • Isomerism: The specific isomer of the benzazepine core (e.g., benzo[b], [c], or [d]azepine) defines the relative positions of the aromatic ring, the nitrogen atom, and the rest of the azepine ring, which is a key determinant of pharmacological activity.

In Vivo Pharmacology and Therapeutic Potential

Based on the well-established pharmacology of 5-HT2C agonists, it is anticipated that a potent and selective methoxy-substituted tetrahydrobenzazepine would exhibit specific in vivo effects.

Preclinical Models for Obesity

In diet-induced obese (DIO) animal models, acute administration of a 5-HT2C agonist is expected to produce a dose-dependent reduction in food intake. Chronic administration would be hypothesized to lead to a sustained reduction in body weight and body fat mass.

Preclinical Models for Depression

In validated animal models of depression, such as the forced swim test or the chronic mild stress model, treatment with a 5-HT2C agonist is predicted to have antidepressant-like effects, such as reducing immobility time or reversing anhedonic-like behavior.

Pharmacokinetics and Drug-Metabolism (ADME)

The pharmacokinetic profile of a benzazepine derivative is heavily influenced by its specific chemical structure. The introduction of a methoxy group is a common strategy in medicinal chemistry aimed at blocking a potential site of metabolism, which can lead to an improved pharmacokinetic profile, such as a longer half-life. However, without experimental data, the precise ADME properties of this compound hydrochloride remain speculative. A full characterization would involve in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) and in vivo studies in animals to determine parameters like oral bioavailability, half-life, and clearance.

Conclusion and Future Directions

Methoxy-substituted tetrahydrobenzazepines represent a promising class of compounds for the selective activation of the 5-HT2C receptor. Their mechanism of action, centered on the Gq signaling pathway, provides a clear basis for their potential therapeutic applications in obesity and depression. The experimental protocols detailed in this guide provide a roadmap for the comprehensive in vitro characterization of novel analogs.

Future research should focus on obtaining and publishing specific quantitative data for compounds like this compound hydrochloride to fully elucidate its pharmacological profile. A systematic exploration of the structure-activity relationships of substitutions on the benzo[d]azepine core is warranted to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective CNS therapeutics.

References

  • Shimada, I., Maeno, K., Kondoh, Y., Kaku, H., Sugasawa, K., Kimura, Y., Hatanaka, K., Naitou, Y., Wanibuchi, F., Sakamoto, S., & Tsukamoto, S. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 16(6), 3309-3320. [Link]

Sources

"6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine dopamine receptor activity"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Dopamine Receptor Activity of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Authored by: Gemini, Senior Application Scientist

Introduction

The 1H-benzo[d]azepine scaffold represents a privileged structure in contemporary medicinal chemistry, particularly in the design of ligands targeting aminergic G-protein coupled receptors (GPCRs). Its conformational flexibility and amenability to substitution have made it a cornerstone for developing selective agonists and antagonists for various neurotransmitter systems.[1][2] Within this class, dopamine receptor modulators have received significant attention due to their therapeutic potential in treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3][4]

This technical guide focuses on a specific derivative, This compound . We will provide a detailed examination of its interaction with dopamine receptors, synthesizing data on its binding affinity and exploring its putative functional activity. This document is designed for researchers, scientists, and drug development professionals, offering not only a summary of the compound's pharmacological profile but also field-proven, detailed protocols for its characterization. The causality behind experimental choices is explained to ensure a deep, mechanistic understanding.

Chemical Properties and Synthesis Overview

This compound is a heterocyclic compound featuring a tetrahydroazepine ring fused to a methoxy-substituted benzene ring. The synthesis of the core tetrahydrobenzazepine structure typically involves multi-step protocols, often employing intramolecular cyclization strategies.[5] While numerous synthetic routes to substituted benzazepines exist, they often build upon foundational reactions that construct the seven-membered ring, followed by functional group manipulations to install substituents like the 6-methoxy group.[6]

Pharmacological Profile at Dopamine Receptors

The dopamine receptor family is broadly classified into two subfamilies: D1-like (D1, D5) and D2-like (D2, D3, D4).[3][4][7] D1-like receptors primarily couple to the Gαs protein, stimulating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP).[7][8] Conversely, D2-like receptors couple to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7][9][10] Understanding a ligand's affinity and functional efficacy at these subtypes is paramount to predicting its physiological effects.

Binding Affinity Profile

Binding affinity, typically quantified as the inhibition constant (Kᵢ), measures the strength of the interaction between a ligand and a receptor. It is a critical first step in characterizing any novel compound. For this compound, available data points towards a notable affinity for the dopamine D₂ receptor.

Table 1: Dopamine and Serotonin Receptor Binding Affinities

Compound Receptor Target Binding Affinity (Kᵢ) [nM]
6-Methoxy derivative Dopamine D₂ 12.3[5]

| 6-Methoxy derivative | Serotonin 5-HT₂A | 45.6[5] |

This data indicates that the 6-methoxy benzazepine derivative possesses a high affinity for the D₂ receptor, with moderate selectivity over the 5-HT₂A receptor.

The position of the methoxy group on the benzene ring is a critical determinant of activity and selectivity. Structure-activity relationship (SAR) studies on related benzazepines have shown that shifting a methoxy group or replacing it with a hydroxyl (phenolic) group can dramatically alter the binding profile.[3][4] For instance, some studies have found that a 7-methoxy substitution can abolish D1 receptor affinity, whereas a 7-hydroxyl group is essential for binding.[4] The 6-methoxy substitution pattern, therefore, imparts a distinct pharmacological signature that warrants detailed functional investigation.

Predicted Functional Activity

Given its high affinity for the D₂ receptor, this compound is predicted to function as a modulator of D2-like receptor signaling. As these receptors are coupled to Gαi/o, the compound's functional effect would be a change in the inhibition of adenylyl cyclase. It could act as:

  • An agonist: Mimicking dopamine to inhibit cAMP production.

  • An antagonist: Blocking the action of dopamine, thereby preventing the inhibition of cAMP production.

  • A partial agonist: Eliciting a submaximal response compared to the endogenous ligand, dopamine.

Determining the precise nature of its functional activity requires specific assays that measure the downstream consequences of receptor binding, such as quantifying intracellular cAMP levels.

Key Experimental Methodologies

The following protocols are self-validating systems designed to provide robust and reproducible characterization of a ligand's interaction with dopamine receptors.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Filtration & Analysis prep1 Culture cells expressing D2 receptor (e.g., CHO-D2) prep2 Homogenize cells in ice-cold lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Add to 96-well plate: 1. D2 Membranes 2. Radioligand ([³H]Spiperone) 3. Test Compound (serial dilutions) prep4->assay1 assay2 Incubate at 30°C for 60 minutes assay1->assay2 analysis1 Rapidly filter plate contents onto GF/C filters assay2->analysis1 analysis2 Wash filters with ice-cold buffer analysis1->analysis2 analysis3 Add scintillation cocktail and count radioactivity analysis2->analysis3 analysis4 Calculate IC₅₀ and convert to Kᵢ using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D₂ receptor.

    • Harvest cells and homogenize them in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[11]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[11]

    • Resuspend the pellet in fresh buffer, repeat the centrifugation, and finally resuspend the washed pellet in a buffer containing 10% sucrose as a cryoprotectant for storage at -80°C.[11]

    • Determine the protein concentration using a standard method like the BCA assay.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.[11]

    • To each well, add:

      • 50-120 µg of membrane protein.[11]

      • 50 µL of the test compound (this compound) at various concentrations (typically a 10-point serial dilution).

      • 50 µL of a fixed concentration of a suitable D₂ radioligand (e.g., [³H]Spiperone, at a concentration near its Kₔ).[12]

    • For determining non-specific binding, a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol) is used instead of the test compound.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[11][13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Protocol 2: Gαi/o Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to modulate the Gαi/o signaling pathway by quantifying its effect on forskolin-stimulated cAMP production.

Workflow: cAMP Functional Assay

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Lysis cluster_detection Detection & Analysis cell1 Culture CHO-D2 cells in 96-well plates cell2 Allow cells to adhere and grow to confluence cell1->cell2 stim1 Add Forskolin (to stimulate adenylyl cyclase) + Test Compound (agonist/antagonist) cell2->stim1 stim2 Incubate for 30 minutes at 37°C stim1->stim2 stim3 Lyse cells and add detection reagents stim2->stim3 detect1 Incubate to allow detection reaction stim3->detect1 detect2 Measure signal (e.g., Fluorescence or Luminescence) detect1->detect2 detect3 Plot response vs. log [Compound] to determine EC₅₀ or IC₅₀ detect2->detect3

Caption: Workflow for determining functional activity (EC₅₀/IC₅₀).

Step-by-Step Methodology:

  • Cell Plating:

    • Use a cell line stably co-expressing the human D₂ receptor and a cAMP biosensor (e.g., Nomad-cAMP) or use a commercial assay kit (e.g., AlphaScreen).[9][10][14]

    • Plate the cells in a 96-well plate and grow to near confluence.

  • Compound Treatment:

    • For Agonist Mode: Add serial dilutions of the test compound to the cells. Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control. Forskolin elevates cAMP, and a D₂ agonist will inhibit this increase.

    • For Antagonist Mode: Add serial dilutions of the test compound first, followed by a fixed concentration of a known D₂ agonist (e.g., dopamine at its EC₈₀). Finally, add forskolin to all wells. An antagonist will block the effect of the agonist, restoring cAMP levels.

    • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[14]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., for AlphaScreen or fluorescent biosensor assays).[14] This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[14]

  • Data Analysis:

    • Measure the output signal (e.g., fluorescence or luminescence), which is inversely proportional to the amount of cAMP produced.

    • For Agonist Mode: Plot the signal against the log concentration of the test compound to determine its EC₅₀ (potency). The maximal effect will indicate its efficacy relative to a full agonist.

    • For Antagonist Mode: Plot the signal against the log concentration of the test compound to determine its IC₅₀ (potency in blocking the agonist effect).

Mechanistic Insights and Signaling

The interaction of this compound with the D₂ receptor initiates a cascade of intracellular events characteristic of Gαi/o signaling.

Signaling Pathway: D₂ Receptor Activation

G Ligand D₂ Agonist (e.g., Dopamine or Test Compound) D2R D₂ Receptor Ligand->D2R binds G_protein Gαi/oβγ (Inactive) D2R->G_protein activates G_protein_active Gαi-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP exchange AC Adenylyl Cyclase G_protein_active->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (Inactive) cAMP->PKA activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Cellular Response (e.g., change in gene expression) PKA_active->Cellular_Response phosphorylates targets

Caption: D₂ receptor Gαi/o-mediated signaling pathway.

Upon agonist binding, the D₂ receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi-GTP subunit dissociates from the Gβγ dimer and directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to lower activation of Protein Kinase A (PKA) and subsequent changes in the phosphorylation state of downstream targets, ultimately modulating neuronal excitability and gene expression.

Conclusion and Future Directions

Based on available data, this compound is a high-affinity ligand for the dopamine D₂ receptor. Its specific functional role as an agonist, antagonist, or partial agonist requires confirmation through the functional assays detailed in this guide. The provided protocols offer a robust framework for a comprehensive pharmacological characterization.

Future research should focus on:

  • Full Receptor Profiling: Assessing its binding affinity and functional activity across all dopamine receptor subtypes (D₁, D₃, D₄, D₅) to establish its selectivity profile.

  • In Vivo Characterization: Evaluating its pharmacokinetic properties, including blood-brain barrier penetration, and assessing its behavioral effects in animal models of dopamine-related disorders.

  • SAR Expansion: Synthesizing and testing analogs with modifications to the methoxy group and the azepine ring to further probe the structure-activity relationships and optimize for potency and selectivity.

This compound holds promise as a valuable pharmacological tool for dissecting D₂ receptor function and may serve as a scaffold for the development of novel therapeutics.

References

  • Title: Fully automated radioligand binding filtration assay for membrane-bound receptors Source: PubMed URL: [Link]

  • Title: Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series Source: ACS Publications URL: [Link]

  • Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]

  • Title: D1 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]

  • Title: D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors Source: PubMed URL: [Link]

  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Regensburg URL: [Link]

  • Title: Relationship between electronic structure and cytotoxic activity of dopamine and 3-benzazepine derivatives Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist Source: MDPI URL: [Link]

  • Title: cAMP NOMAD D3 Dopamine Receptor Cell Line Source: Innoprot URL: [Link]

  • Title: Structure-activity relationships of dopamine agonists Source: PubMed URL: [Link]

  • Title: Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist Source: PubMed Central URL: [Link]

  • Title: Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework Source: NIH URL: [Link]

  • Title: (.+-.)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship Source: ACS Publications URL: [Link]

  • Title: Synthesis of 6-substituted 1-phenylbenzazepines and their dopamine D(1) receptor activities Source: PubMed URL: [Link]

Sources

A Technical Guide to the Antitumor Potential of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Privileged Scaffold for Oncology

The benzodiazepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, is historically renowned for its profound effects on the central nervous system (CNS), leading to blockbuster drugs for anxiety and insomnia.[1][2] However, the inherent structural versatility and modularity of this "privileged scaffold" have enabled its exploration far beyond neuroscience.[3] In recent years, a compelling body of evidence has emerged highlighting the potential of benzodiazepine and benzazepine derivatives as potent anticancer agents.[1][4] These compounds can be engineered to interact with a diverse array of biological targets, moving beyond traditional CNS receptors to engage with fundamental cellular machinery critical for cancer cell proliferation and survival.[2][5]

This technical guide focuses specifically on the 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine core structure. We will dissect the antitumor potential of its derivatives, moving from foundational concepts of their mechanism of action and structure-activity relationships (SAR) to a practical framework for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to identifying and advancing novel molecular entities in the oncology pipeline.

Core Mechanism of Action: Disruption of the Cytoskeleton

While various benzodiazepine-related structures have been shown to interact with multiple targets, including histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP-1), a primary and well-documented mechanism of action for many anticancer benzazepine derivatives is the disruption of microtubule dynamics.[6][7]

Tubulin Polymerization Inhibition: A Validated Anticancer Strategy

Microtubules are essential cytoskeletal polymers composed of αβ-tubulin heterodimers. Their dynamic instability—the rapid cycling between polymerization and depolymerization—is fundamental to numerous cellular processes, most critically the formation of the mitotic spindle required for chromosome segregation during cell division.[8] Cancer cells, with their high rates of proliferation, are exquisitely dependent on proper microtubule function.[8]

Derivatives of the benzo[d]azepine class have been shown to function as microtubule-targeting agents that inhibit tubulin polymerization.[3] Molecular docking studies and biochemical assays suggest that these compounds, much like the natural product colchicine, bind to the colchicine-binding site on β-tubulin.[3] This interaction prevents the assembly of tubulin dimers into microtubules. The resulting disruption of the microtubule network has catastrophic consequences for the dividing cell:

  • Mitotic Spindle Failure: The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes.

  • G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase to prevent aneuploidy.[3][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][8]

This cascade of events underscores why tubulin is one of the most successful targets in cancer chemotherapy.

Mechanism_of_Action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effect Cellular Consequences Compound Benzo[d]azepine Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis (Caspase Activation) Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Proposed mechanism of action for antitumor benzo[d]azepine derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The translation of a chemical scaffold into a viable drug candidate hinges on understanding its structure-activity relationship (SAR). For the this compound series, potency and selectivity are dictated by the nature and position of various substituents. The core structure provides a rigid framework, while peripheral modifications fine-tune its interaction with the biological target and modulate its pharmacological properties.

Key points for SAR exploration include:

  • The 6-Methoxy Group: This substitution is often critical. In many related heterocyclic systems targeting tubulin, methoxy groups on a phenyl ring mimic the trimethoxyphenyl ring of combretastatin A-4, a potent natural tubulin inhibitor, enhancing binding at the colchicine site.[9]

  • Substitution on the Azepine Nitrogen (N-2): This position is a primary handle for modification. Attaching different aryl or alkyl groups can significantly impact potency. For instance, creating hybrid molecules by linking the core to other pharmacophores, such as 1,2,3-triazoles, has been shown to yield compounds with potent activity.[10]

  • Substitution on the Phenyl Ring: Adding electron-withdrawing or electron-donating groups at other positions of the fused benzene ring can modulate the electronic properties of the molecule, influencing target binding and pharmacokinetic parameters.

The goal of SAR studies is to identify derivatives with a superior balance of high potency against cancer cells and low toxicity toward normal cells, along with favorable drug-like properties such as solubility and metabolic stability.[11]

Table 1: Representative Antiproliferative Activity of Benzazepine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzazepine derivatives against a panel of human cancer cell lines, demonstrating the potency that can be achieved with this scaffold.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 10g A549Lung Cancer43.99[10]
Compound 11b A549Lung Cancer1.95[7][12]
Compound 3b HepG-2Liver Cancer6.13[2]
Compound 3b MCF-7Breast Cancer7.86[2]
Compound 3b HCT-116Colon Cancer9.18[2]
Derivative 10 A549Lung Cancer< 1.0 (approx.)[4]
Derivative 10 NCI-H1299Lung Cancer< 1.0 (approx.)[4]

Note: The compounds listed are structurally related benzazepine derivatives and serve to illustrate the potential of the scaffold. Specific IC50 values for this compound derivatives may vary based on the full structure.

A Framework for Preclinical Evaluation

A rigorous, systematic evaluation is essential to validate the antitumor potential of any new chemical entity.[13] The process is a funnel, starting with broad high-throughput screening and progressing to highly specific mechanistic and in vivo studies for the most promising candidates.[14]

Preclinical_Workflow cluster_discovery Discovery & In Vitro Screening cluster_mechanistic Mechanistic Validation cluster_invivo In Vivo & Preclinical Development Synthesis Compound Library Synthesis Screening Cytotoxicity Screening (e.g., MTT Assay) Against Panel of Cancer Cell Lines Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Cycle->Apoptosis SAR Lead Optimization (SAR) Apoptosis->SAR Target_Assay Biochemical Target Assay (e.g., Tubulin Polymerization) Target_Assay->SAR In_Vivo In Vivo Efficacy (Tumor Xenograft Models) SAR->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the preclinical evaluation of novel anticancer agents.
Part 1: Foundational In Vitro Cytotoxicity Screening

The initial step is to quantify the cytotoxic or cytostatic effect of the synthesized derivatives across a panel of diverse cancer cell lines.[15] The goal is to determine the IC50, the concentration required to inhibit cell growth by 50%, which is a key metric of potency.[13]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[2][16]

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.[16] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of the benzo[d]azepine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.[15] The duration should be sufficient for the compound to exert its effect, typically spanning several cell cycles.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16] Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Elucidating the Mechanism of Action

Once potent compounds ("hits") are identified, the next step is to confirm their mechanism of action.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the detection of drug-induced cell cycle arrest.[2]

  • Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.[13]

  • Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[13] This permeabilizes the cells and preserves their structure.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent dye that intercalates with DNA, and RNase A is included to degrade RNA, ensuring that only DNA is stained.

  • Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A significant accumulation of cells in the G2/M peak compared to the control is indicative of mitotic arrest.

Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24-48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

    • Causality: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it specifically labels early apoptotic cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Analysis: Analyze the cells promptly by flow cytometry. The results will segregate the cell population into four quadrants:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (due to mechanical damage).

Challenges and Future Perspectives

The development of this compound derivatives as anticancer drugs is a promising but challenging endeavor. Key hurdles include optimizing pharmacokinetic properties such as aqueous solubility, oral bioavailability, and metabolic stability.[11] Furthermore, ensuring selectivity for cancer cells over healthy tissues is paramount to minimizing off-target toxicity.

Future research should focus on:

  • Advanced SAR Studies: Employing computational modeling and medicinal chemistry to design next-generation derivatives with enhanced potency and improved drug-like properties.[10]

  • Combination Therapies: Investigating the synergistic effects of these tubulin inhibitors with other classes of anticancer drugs, such as PARP inhibitors or immune checkpoint inhibitors.[5]

  • In Vivo Efficacy: Progressing the most promising lead compounds into robust preclinical animal models, such as patient-derived xenografts (PDXs), to evaluate their in vivo antitumor efficacy and safety profiles.[8][17]

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. With a well-defined mechanism of action centered on the clinically validated target of tubulin, these derivatives have demonstrated significant antiproliferative activity in preclinical models. Through rigorous application of the experimental frameworks detailed in this guide, coupled with insightful medicinal chemistry, this class of compounds holds the potential to yield new therapeutic candidates for the treatment of a wide range of malignancies.

References

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.
  • Abstract 3957: Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymerization inhibition. (2023). AACR Journals.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022). Current Drug Discovery Technologies.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo.
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (2025). ResearchGate.
  • Inhibition of cancer cell proliferation by midazolam by targeting transient receptor potential melastatin 7. (2013). Spandidos Publications.
  • Discovery of a Novel 1,4-Benzodiazepine Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Negative Breast Cancer. (2025). PubMed.
  • This compound. (n.d.). Benchchem.
  • Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. (2011). PubMed.
  • Structure activity relationship for 3,4‐dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivatives. (n.d.). ResearchGate.
  • Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. (n.d.). PMC - PubMed Central.
  • Benzodiazepine-induced inhibition of human malignant melanoma (M-6) cell growth. (n.d.). Semantic Scholar.
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2025). PMC - PubMed Central.
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (n.d.). PMC - NIH.
  • Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. (n.d.). PMC - NIH.
  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (n.d.). MDPI.
  • A Click Synthesis, Molecular Docking and Anticancer Studies of Benzo[d]azepine‐1,2,3‐triazole Hybrids Against Breast and Lung Cancer Cell‐Lines. (n.d.). ResearchGate.
  • Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. (2025). ResearchGate.
  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). NIH.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][13][18]diazepines, and Their Cytotoxic Activity. (n.d.). MDPI. Retrieved from

  • Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. (n.d.). Oriental Journal of Chemistry.
  • Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][13][15]diazepines. (n.d.). PMC - PubMed Central. Retrieved from

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). PubMed.
  • Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility. (n.d.). PMC.
  • Molecular Hybrids Targeting Tubulin Polymerization. (2022). Encyclopedia.pub.
  • (PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2023). ResearchGate.
  • Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023). ResearchGate.
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022). ResearchGate.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI.
  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central.
  • Synthesis, characterization, crystal structures, and anticancer activity of some new 2,3-dihydro-1,5-benzoxazepines. (n.d.). ResearchGate.

Sources

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Discovery and Development of Benzazepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the intricate dance between chemical structure and biological activity has driven the quest for novel therapeutics. Within this landscape, the benzazepine scaffold, a seven-membered nitrogen-containing ring fused to a benzene ring, has emerged as a privileged structure in medicinal chemistry. This technical guide delves into the early discovery and development of benzazepine compounds, tracing their journey from initial synthetic explorations to the foundational pharmacological insights that paved the way for their diverse therapeutic applications.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the seminal stages of benzazepine research. It navigates through the pioneering synthetic methodologies, the initial forays into understanding their biological potential, and the crucial structure-activity relationship (SAR) studies that guided the evolution of this remarkable class of compounds.

The Genesis of a Scaffold: Early Synthetic Strategies

The story of benzazepines begins not with a single, serendipitous discovery, but with the methodical exploration of synthetic routes to novel heterocyclic systems. Early chemists, armed with the fundamental principles of organic reactions, sought to construct the then-unfamiliar seven-membered azepine ring fused to a benzene nucleus.

Constructing the Core: Foundational Synthetic Methodologies

The initial syntheses of the benzazepine core were exercises in fundamental organic chemistry, often involving multi-step sequences. One of the early and conceptually straightforward approaches to the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold involved intramolecular cyclization reactions. A common strategy began with appropriately substituted phenylpropylamines.

A representative early synthetic approach is the intramolecular Friedel-Crafts reaction . This method typically involves the cyclization of an N-acyl or N-sulfonyl derivative of a 3-phenylpropylamine. The electron-rich aromatic ring attacks an electrophilic carbon, typically generated from an aldehyde or its equivalent, to form the seven-membered ring.

Another foundational approach involved ring expansion strategies . For instance, the Beckmann or Schmidt rearrangement of α-tetralones provided a pathway to benzazepinone intermediates, which could then be reduced to the corresponding saturated benzazepine.

It is important to note that the early syntheses were often not trivial, facing challenges in achieving good yields and controlling regioselectivity, particularly with substituted precursors. These initial synthetic endeavors, however, were crucial in providing the first tangible samples of benzazepine compounds for biological evaluation.

Experimental Protocol: A Representative Early Synthesis of a Tetrahydro-1-benzazepine Derivative

The following protocol outlines a generalized, representative procedure for the synthesis of a 2,3,4,5-tetrahydro-1H-1-benzazepine derivative, based on the principles of early synthetic methods.

Step 1: N-Acylation of 3-Phenylpropylamine

  • To a solution of 3-phenylpropylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion (monitored by thin-layer chromatography), quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acyl-3-phenylpropylamine.

Step 2: Intramolecular Friedel-Crafts Cyclization (Bischler-Napieralski type)

  • Dissolve the N-acyl-3-phenylpropylamine (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid, Eaton's reagent).

  • Heat the mixture to a temperature between 80-120 °C for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude dihydro-1-benzazepine.

Step 3: Reduction to Tetrahydro-1-benzazepine

  • Dissolve the dihydro-1-benzazepine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Add a reducing agent (e.g., sodium borohydride, 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction with water and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the 2,3,4,5-tetrahydro-1H-1-benzazepine.

Unveiling Biological Potential: Early Pharmacological Screening

With the first benzazepine compounds in hand, the crucial next step was to explore their biological activities. Initial pharmacological screening was often broad and phenotypic, aiming to identify any potential therapeutic effects. These early studies were instrumental in guiding the subsequent medicinal chemistry efforts.

A Broad Net: Initial Screening Paradigms

Early benzazepine derivatives were subjected to a battery of in vivo and in vitro assays to assess their effects on the central nervous system (CNS), cardiovascular system, and other physiological parameters. These screens were not always hypothesis-driven but rather a systematic search for any discernible biological response.

Commonly employed early screening models included:

  • Animal models of CNS activity: Observation of behavioral changes in rodents, such as alterations in motor activity, sedation, or anticonvulsant effects.

  • Cardiovascular assessments: Measurement of blood pressure, heart rate, and effects on isolated heart preparations.

  • Isolated tissue preparations: Evaluation of smooth muscle contraction or relaxation in tissues such as the ileum or aorta.

It was through such broad screening that the initial hints of the diverse pharmacological profile of the benzazepine scaffold began to emerge.

The Dopamine Connection: A Key Early Discovery

A pivotal moment in the history of benzazepine development was the discovery of their interaction with the dopaminergic system. Early studies on certain 1-phenyl-substituted 3-benzazepine derivatives revealed potent and selective activity at dopamine receptors. This discovery was a turning point, shifting the focus of research towards a more target-oriented approach.

The prototypical 1-phenyl-3-benzazepine, SKF-38393, emerged as a key pharmacological tool, demonstrating selective agonist activity at the D1 dopamine receptor. This finding sparked intense interest in the scientific community and laid the groundwork for the development of other benzazepine-based dopamine receptor modulators.

Structure-Activity Relationships: Deciphering the Chemical Code

The identification of dopaminergic activity provided a clear direction for medicinal chemists. The subsequent exploration of the structure-activity relationships (SAR) of benzazepine derivatives was a systematic process of molecular modification and biological testing, aimed at understanding how chemical structure influences biological activity.

Early SAR of Dopaminergic Benzazepines

The early SAR studies on dopaminergic benzazepines focused on several key structural features:

  • The Phenyl Group at Position 1: The presence and substitution pattern of the phenyl ring at the 1-position of the 3-benzazepine scaffold were found to be critical for dopamine receptor affinity and efficacy.

  • Hydroxyl Groups on the Benzene Ring: The catechol moiety (two adjacent hydroxyl groups) on the fused benzene ring was identified as a key pharmacophore for potent D1 agonist activity, mimicking the structure of dopamine itself.

  • Substitution on the Nitrogen Atom: Modification of the nitrogen atom of the azepine ring with small alkyl groups was found to influence potency and selectivity.

  • Conformational Constraints: The seven-membered ring of the benzazepine scaffold imparts a degree of conformational flexibility. Early studies began to explore how constraining this flexibility through the introduction of additional rings or bulky substituents could impact receptor interaction.

These early SAR insights were crucial in guiding the design of more potent and selective dopamine receptor ligands.

Visualization of Early SAR Principles

The following diagram illustrates the key structural elements of the 3-benzazepine scaffold that were identified as important for dopamine D1 receptor agonism in early SAR studies.

Early_Benzazepine_SAR Key Structural Features for D1 Agonism cluster_0 Benzazepine Core cluster_1 Key Substituent Effects core phenyl 1-Phenyl Group: Crucial for affinity. catechol Catechol Moiety: Essential for potent agonism. n_sub N-Substitution: Modulates potency and selectivity. conformation Conformation: Influences receptor fit.

A diagram illustrating early SAR of benzazepines.

Conclusion: A Foundation for Future Discovery

The early discovery and development of benzazepine compounds represent a classic chapter in the history of medicinal chemistry. From the initial challenges of synthesizing a novel heterocyclic system to the broad, unbiased search for biological activity and the subsequent focused exploration of structure-activity relationships, the journey of the benzazepine scaffold exemplifies the iterative process of drug discovery. The foundational knowledge gained during this early period, particularly the identification of the scaffold's interaction with dopamine receptors, has had a lasting impact, paving the way for the development of a diverse array of clinically and pharmacologically important molecules. This in-depth guide serves as a testament to the ingenuity and perseverance of the early pioneers in the field and provides a valuable historical and scientific context for contemporary researchers working with this versatile and enduring chemical scaffold.

References

  • Kaiser, C., & Setler, P. E. (1983). Dopamine receptor agonists: structure-activity relationships . In Dopamine Receptors (pp. 169-203). American Chemical Society. [Link]

  • Weinstock, J., Wilson, J. W., Ladd, D. L., Brush, C. K., Pfeiffer, F. R., Kuo, G. Y., ... & Hieble, J. P. (1980). Separation of potent central and renal dopamine agonist activity in substituted 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepines . Journal of Medicinal Chemistry, 23(9), 973-975. [Link]

  • Lennon, J. J., & Proctor, G. R. (1979). The synthesis of some 2,3,4,5-tetrahydro-1H-3-benzazepines . Journal of the Chemical Society, Perkin Transactions 1, 2009-2012. [Link]

  • Pfizer Inc. (1979). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepines. U.S.
  • Hieble, J. P., & Pendleton, R. G. (1979). Effects of dopamine receptor agonists on the cardiovascular system of the dog . Naunyn-Schmiedeberg's Archives of Pharmacology, 309(3), 217-224. [Link]

An In-Depth Technical Guide to the In Vitro Screening of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Target Rationale

The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this framework have shown affinity for a range of targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, which are critical nodes in central nervous system (CNS) signaling.[1][2] While some benzazepines have been explored as kinase inhibitors or for anticancer properties, their most prominent role is in neuropharmacology.[1][3]

Given the structural alerts within 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a logical and evidence-based starting point for an in vitro screening campaign is the dopamine receptor family. Dopamine receptors are implicated in schizophrenia, Parkinson's disease, and depression, making them high-value therapeutic targets.[4][5] Specifically, the dopamine D2 receptor (D2R) subtype, a Gi-coupled receptor, is a primary target for antipsychotic medications.

This guide outlines a comprehensive in vitro screening cascade designed to rigorously characterize the pharmacological profile of this compound (referred to herein as the "Test Compound") at the human D2R. The strategy is designed not only to determine affinity and functional potency but also to elucidate its mechanism of action and selectivity, providing a robust data package for decision-making in a drug discovery program.

The Screening Cascade: A Phased Approach to Pharmacological Characterization

A successful screening campaign follows a logical progression from high-throughput primary assays that identify target engagement to more complex secondary assays that define the compound's functional activity and mechanism. This cascade is designed to efficiently eliminate inactive compounds and deeply characterize "hits."

Screening_Cascade cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Function cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Synthesis Primary D2R Radioligand Binding Assay (Target Engagement) cAMP D2R cAMP Functional Assay (G-Protein Pathway) Primary->cAMP Hit (Ki < 10 µM) Arrestin D2R β-Arrestin Assay (Transducer Pathway) Primary->Arrestin D1_Binding D1R Binding Assay cAMP->D1_Binding Confirmed Activity Analysis Calculate Ki, EC50/IC50, Selectivity, Bias (Go/No-Go Decision) cAMP->Analysis Arrestin->D1_Binding Arrestin->Analysis D3_Binding D3R Binding Assay D1_Binding->D3_Binding D1_Functional D1R Functional Assay D1_Binding->D1_Functional D3_Functional D3R Functional Assay D3_Binding->D3_Functional D1_Functional->Analysis D3_Functional->Analysis

Caption: High-level workflow for the in vitro screening cascade.

Primary Screening: Quantifying Target Engagement

The first crucial question is whether the Test Compound physically interacts with the D2 receptor. A competitive radioligand binding assay is the gold standard for this determination due to its sensitivity, robustness, and direct measurement of affinity at the orthosteric binding site.[6][7]

Protocol: D2R Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the Test Compound for the human dopamine D2 receptor.

Methodology:

  • Reagents & Materials:

    • Cell Membranes: Prepared from HEK293 cells stably expressing the human D2R (e.g., PerkinElmer, ES-172-M).

    • Radioligand: [³H]-Spiperone, a high-affinity D2R antagonist.[6]

    • Non-specific Control: Haloperidol (10 µM final concentration), an unlabeled D2R antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compound: 10 mM stock in DMSO, serially diluted.

    • 96-well filter plates (GF/B filters) and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine assay buffer, D2R membranes (5-10 µg protein/well), and the Test Compound across a concentration range (e.g., 10 nM to 100 µM).

    • Add the [³H]-Spiperone radioligand at a final concentration equal to its Kd (~1-2 nM).

    • For non-specific binding (NSB) wells, add 10 µM Haloperidol instead of the Test Compound. For total binding (B₀) wells, add vehicle (DMSO).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Harvest the membranes by rapid filtration through the filter plate using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the Test Compound: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMB₀ - CPMNSB)).

    • Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Spiperone and Kd is its dissociation constant.

Secondary Screening: Functional Characterization and Mechanism of Action

A compound that binds is not necessarily active; it could be an agonist, antagonist, or inverse agonist. Furthermore, modern pharmacology recognizes that GPCRs can signal through multiple pathways, primarily the canonical G-protein pathway and the β-arrestin pathway.[8][9] Characterizing both is essential to understand potential ligand bias.

Signaling_Pathways cluster_0 Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates BArr β-Arrestin D2R->BArr Recruits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Test Compound Ligand->D2R Binds ATP ATP

Caption: D2R signaling pathways measured in secondary assays.

G-Protein Pathway: cAMP Inhibition Assay

Rationale: The D2R is canonically coupled to the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[8] A homogenous time-resolved fluorescence (HTRF) assay is a sensitive, high-throughput method to measure these changes.[4][10]

Protocol:

  • Reagents & Materials:

    • HEK293 cells expressing human D2R.

    • Forskolin (an adenylyl cyclase activator, used to stimulate a baseline cAMP signal).

    • Reference Agonist (e.g., Quinpirole) and Antagonist (e.g., Haloperidol).

    • HTRF cAMP detection kit (e.g., Cisbio, PerkinElmer) containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • HTRF-compatible plate reader.

  • Procedure (Antagonist Mode):

    • Seed cells in a 384-well plate and incubate overnight.

    • Add the Test Compound across a range of concentrations and incubate for 30 minutes.

    • Add the reference agonist Quinpirole at its EC80 concentration, followed immediately by Forskolin.

    • Incubate for 30 minutes at room temperature.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) and incubate for 60 minutes.

    • Read the plate on an HTRF reader at 665 nm and 620 nm.

  • Procedure (Agonist Mode):

    • Follow the same steps but omit the addition of the reference agonist. Measure the ability of the Test Compound alone to inhibit the Forskolin-stimulated cAMP signal.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the data.

    • For agonist mode, plot the dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

    • For antagonist mode, plot the dose-response curve to determine the IC50.

Transducer Pathway: β-Arrestin Recruitment Assay

Rationale: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate separate signaling cascades.[8] Some ligands may preferentially activate one pathway over the other (biased agonism), which has significant therapeutic implications.

Protocol:

  • Reagents & Materials:

    • U2OS or HEK293 cell line engineered for β-arrestin assays, co-expressing D2R fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., Eurofins DiscoverX PathHunter).

    • Reference Agonist (e.g., Dopamine).

    • Assay reagents from the kit provider.

    • Chemiluminescent plate reader.

  • Procedure:

    • Plate the engineered cells in a 384-well plate.

    • Add the Test Compound (for agonist mode) or pre-incubate with the Test Compound before adding a reference agonist (for antagonist mode).

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes.

    • Read the chemiluminescent signal.

  • Data Analysis:

    • Normalize the data and plot dose-response curves to determine EC50/IC50 values for the β-arrestin pathway, analogous to the cAMP assay.

Selectivity Profiling

A therapeutically useful drug must be selective for its intended target to minimize off-target side effects. For a D2R ligand, the most critical receptors for counter-screening are the other members of the dopamine receptor family, particularly D1R (Gs-coupled) and D3R (Gi-coupled).[5]

Methodology: The binding and functional assays described in Sections 3.0 and 4.0 should be repeated using cell lines that express the human D1 and D3 receptors. This will generate a comprehensive panel of affinity (Ki) and potency (EC50/IC50) values for each receptor subtype.

Data Synthesis and Interpretation

The final step is to consolidate all the data to build a complete pharmacological profile of the Test Compound.

Quantitative Data Summary (Hypothetical Data)
Assay ParameterDopamine D2 ReceptorDopamine D3 ReceptorDopamine D1 Receptor
Binding Affinity (Ki, nM) 55850>10,000
cAMP Functional (IC50, nM) 120 (Antagonist)2,500 (Antagonist)No Activity
β-Arrestin (IC50, nM) 115 (Antagonist)2,300 (Antagonist)No Activity
Interpretation of Results
  • Potency & Activity: The hypothetical data indicate the Test Compound is a potent antagonist at the D2R, with a Ki of 55 nM and functional IC50 values around 120 nM. It shows no agonist activity in either the cAMP or β-arrestin pathways.

  • Selectivity:

    • D2 vs D3: The compound is approximately 15-fold selective for D2R over D3R at the level of binding affinity (850 nM / 55 nM).

    • D2 vs D1: The compound is highly selective for D2R over D1R (>180-fold), as no binding was observed at the highest tested concentrations.

  • Ligand Bias: The functional potency in the G-protein (cAMP) and β-arrestin pathways is nearly identical (120 nM vs. 115 nM). This suggests the compound is an unbiased antagonist , inhibiting both signaling arms of the D2R with equal potency.

References

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Insa, I. et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Genomics, Proteomics & Bioinformatics. [Link]

  • Christopher, J. A. et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Allikalt, A. et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link]

  • Zell, D. et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Biomedicines. [Link]

  • Zell, D. et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. [Link]

  • Zell, D. et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. Biomedicines. [Link]

  • Mazzocchi, P. H. & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]

  • Zhang, R. & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • LabRoots. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

  • Fantin, M. et al. (2011). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Le, H. T. et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. [Link]

  • Layton, M. E. et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry. [Link]

  • Kaur, N. et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. [Link]

  • Zhang, Y. et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research. [Link]

  • ResearchGate. (2023). Hydrogenated benzazepines: recent advances in the synthesis and study of biological activity. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed application notes and protocols for the purification of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a key intermediate in pharmaceutical research and development. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity. The protocols are grounded in established chemical principles and validated practices for the purification of substituted benzazepines and related heterocyclic amines.

Understanding the Molecular Properties for a Targeted Purification Strategy

This compound is a secondary amine with a basic nitrogen atom within a seven-membered ring fused to a methoxy-substituted benzene ring. These structural features dictate its physicochemical properties and, consequently, the optimal purification strategy.

  • Basicity: The secondary amine group (pKa is predicted to be around 10) allows for the formation of a hydrochloride salt. This property is instrumental for purification via acid-base extraction and crystallization. The hydrochloride salt form often exhibits improved crystallinity and handling characteristics compared to the free base[1].

  • Polarity and Solubility: The methoxy group and the amine functionality introduce polarity to the molecule. However, the overall structure, with its fused ring system, retains significant nonpolar character. This moderate polarity makes the compound amenable to normal-phase column chromatography. Its solubility in various organic solvents like ethyl acetate, methanol, and DMSO has been noted for the parent compound, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, suggesting similar solubility for the methoxy derivative[2]. The hydrochloride salt is expected to be more soluble in polar solvents like water and alcohols.

A multi-step purification strategy is often the most effective approach to achieve high purity, typically involving an initial extraction followed by chromatography and a final crystallization step.

Strategic Purification Workflow

A logical and efficient purification workflow is essential to minimize product loss while maximizing purity. The following diagram illustrates a recommended three-stage purification process for this compound.

PurificationWorkflow cluster_0 Stage 1: Initial Cleanup cluster_1 Stage 2: Main Purification cluster_2 Stage 3: Final Polishing Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Dissolve in organic solvent Chromatography Column Chromatography Extraction->Chromatography Extracted Organic Phase Crystallization Crystallization / Salt Formation Chromatography->Crystallization Purified Fractions Pure_Product High-Purity Product Crystallization->Pure_Product

Caption: A three-stage purification workflow for this compound.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to separate the basic target compound from acidic and neutral impurities in the crude reaction mixture. The principle relies on the differential solubility of the amine in its free base and protonated (salt) forms in immiscible aqueous and organic phases[3].

Materials:

  • Crude reaction mixture containing this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as DCM or EtOAc (e.g., 10 mL of solvent per 1 g of crude material).

  • Acidic Wash (Removal of Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The target compound will be protonated and move to the aqueous layer.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc), which contains neutral and acidic impurities.

  • Basification: To the aqueous layer remaining in the separatory funnel, slowly add 1 M NaOH with swirling until the pH is basic (pH > 10), as confirmed by pH paper. This deprotonates the amine, converting it back to the free base.

  • Re-extraction: Add a fresh portion of the organic solvent to the separatory funnel. Shake vigorously and allow the layers to separate. The free base of the target compound will now be in the organic layer.

  • Combine Organic Layers: Drain the organic layer into a clean flask. Repeat the re-extraction (step 5) two more times with fresh organic solvent to maximize recovery. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, purified free base.

Protocol 2: Flash Column Chromatography for Main Purification

Column chromatography is a highly effective technique for separating the target compound from closely related impurities based on differences in their polarity and interaction with the stationary phase[4]. For this compound, a normal-phase silica gel chromatography is recommended.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (EtOAc) (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexanes:EtOAc with 0.1% TEA). The addition of a small amount of TEA to the mobile phase is crucial to prevent tailing of the amine on the acidic silica gel.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution is often most effective. Gradually increase the polarity of the mobile phase by increasing the percentage of EtOAc. A suggested gradient is from 2% to 20% EtOAc in hexanes (with 0.1% TEA).

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 70:30 Hexanes:EtOAc). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the purified this compound as a free base.

Table 1: Recommended Parameters for Flash Column Chromatography

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Hexanes/Ethyl Acetate with 0.1% TriethylamineGood separation for a range of polarities. TEA suppresses the interaction of the basic amine with acidic silica, preventing peak tailing.
Elution Mode Gradient (e.g., 2% to 20% EtOAc)Provides efficient separation of impurities with varying polarities.
Detection TLC with UV visualization (254 nm)The aromatic ring of the compound allows for easy visualization under UV light.
Protocol 3: Crystallization for Final Polishing and Salt Formation

Crystallization is an excellent final step to achieve high purity and obtain a stable, crystalline solid. For amines, conversion to a hydrochloride salt followed by crystallization is a common and effective strategy[1].

Materials:

  • Purified this compound (free base)

  • Anhydrous Diethyl Ether (Et₂O) or Isopropanol (IPA)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in Et₂O or concentrated HCl)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Salt Formation: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in Et₂O) dropwise. The hydrochloride salt will precipitate out of the solution.

  • Crystallization: Continue stirring for a period (e.g., 30 minutes) to allow for complete precipitation. The flask can be cooled in an ice bath to enhance crystallization. In some cases, gentle heating to dissolve the initial precipitate followed by slow cooling can lead to larger, purer crystals.

  • Isolation: Collect the crystalline hydrochloride salt by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride salt.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome for Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect minor impurities.A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure and identify any structural impurities.Spectra consistent with the expected structure of this compound.
Mass Spectrometry (MS) Determine the molecular weight and confirm the identity of the compound.A molecular ion peak corresponding to the calculated molecular weight.
Melting Point Assess purity and identity.A sharp melting point range consistent with literature values (if available).

Concluding Remarks

The successful purification of this compound is contingent upon a systematic approach that leverages the compound's chemical properties. The combination of liquid-liquid extraction, followed by flash column chromatography, and concluding with crystallization as the hydrochloride salt, provides a robust and reliable pathway to obtaining this valuable compound in high purity. It is imperative that each step is performed with care and monitored appropriately to ensure the highest quality of the final product for downstream applications in research and drug development.

References

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from [Link]

  • Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis. Retrieved from [Link]

  • Ingle, K. P., Deshmukh, A. G., Padole, D. A., Dudhare, M. S., Moharil, M. P., & Khelurkar, V. C. (2017). Phytochemicals: Extraction methods, identification and detection of bioactive compounds from plant extracts. Journal of Pharmacognosy and Phytochemistry, 6(1), 32-36. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2018). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design Using 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

This compound hydrochloride is a member of the benzazepine class of compounds, a scaffold of significant interest in neuropharmacology. While the broader benzazepine family is recognized for its interaction with dopamine receptors, current evidence identifies this compound as a selective agonist for the 5-HT2C serotonin receptor.[1] The 5-HT2C receptor is a key player in regulating mood, appetite, and other neurological functions, making this compound a promising candidate for investigating conditions like obesity and depression.[1]

However, the structural similarity of this compound to other benzazepines that act as dopamine receptor modulators warrants a thorough in vivo investigation to fully characterize its pharmacological profile. It is plausible that this compound exhibits a polypharmacological profile, interacting with both serotonergic and dopaminergic systems. This guide provides a comprehensive framework for designing and executing in vivo studies in rodents to elucidate the behavioral and neurochemical effects of this compound, with a focus on assays sensitive to both serotonin 2C and dopamine receptor modulation.

All proposed experiments should adhere to the ethical guidelines for animal research, such as the ARRIVE guidelines, to ensure the welfare of the animals and the reproducibility of the scientific findings.

Preclinical In Vivo Experimental Design: A Multi-faceted Approach

The following experimental plan is designed to systematically evaluate the in vivo effects of this compound. The approach progresses from initial tolerability and general behavioral assessments to more specific tests for motor function, reward, and direct measurement of neurotransmitter release.

Rationale for Experimental Choices

The selection of in vivo assays is critical for a comprehensive understanding of the compound's effects. The chosen behavioral tests are well-established in the field of behavioral pharmacology for their sensitivity to alterations in serotonergic and dopaminergic neurotransmission.

  • Open Field Test: This assay provides a general assessment of locomotor activity, exploration, and anxiety-like behavior. It is a crucial first step to determine if the compound has sedative or stimulant effects at different doses.

  • Rotarod Test: This test specifically evaluates motor coordination and balance. It is essential to distinguish between general changes in activity and specific motor deficits.[2][3][4][5][6]

  • Conditioned Place Preference (CPP): The CPP paradigm is a standard preclinical model to assess the rewarding or aversive properties of a drug.[7][8][9] This is particularly relevant given the role of both dopamine and serotonin systems in reward processing.

  • In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[10][11][12][13][14] This provides a direct neurochemical correlate to the observed behavioral changes.

Experimental Workflow

Caption: A phased approach to the in vivo characterization of this compound.

Detailed Protocols

Animal Models
  • Species: Male C57BL/6 mice (8-10 weeks old) are a suitable initial choice due to their well-characterized behavioral and neurochemical profiles. Sprague-Dawley rats can also be used, particularly for in vivo microdialysis studies where larger brain structures facilitate probe implantation.

  • Housing: Animals should be housed in groups of 3-5 per cage in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experiments should be conducted during the light phase.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of any experimental procedures. They should also be habituated to the testing rooms for at least 30 minutes prior to each behavioral test.

Drug Formulation and Administration

Objective: To prepare a sterile, injectable solution of this compound hydrochloride for in vivo administration.

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO) (optional, for solubility)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Solubility Test: Determine the solubility of the compound in sterile saline. If solubility is limited, a small percentage of a vehicle like DMSO can be used.[15] However, the final concentration of DMSO should be kept to a minimum (ideally ≤5%) to avoid vehicle-induced effects.

  • Preparation of Stock Solution:

    • Aseptically weigh the required amount of the compound.

    • Dissolve the powder in the appropriate volume of sterile saline (or saline with a minimal amount of DMSO) to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Preparation of Dosing Solutions:

    • Perform serial dilutions of the stock solution with sterile saline to prepare the different dose concentrations required for the study.

    • The vehicle control group should receive an injection of the same vehicle used to dissolve the compound.

  • Administration:

    • Administer the drug solution via intraperitoneal (IP) or intravenous (IV) injection. The IP route is generally less stressful for the animal and allows for rapid absorption.[15][16][17][18][19] The IV route provides immediate systemic circulation.[15]

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).[16]

Data Summary Table: Dosing Regimen

ParameterRecommendationRationale
Route of Administration Intraperitoneal (IP)Less stressful than IV, rapid absorption.
Vehicle Sterile Saline or Saline with ≤5% DMSOMinimizes vehicle-induced effects.
Dose Range 0.1, 1, 10 mg/kgA logarithmic dose range to assess dose-dependent effects.
Injection Volume 5-10 ml/kgStandard volume for rodent injections.
Open Field Test

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Administer the compound or vehicle 30 minutes prior to placing the animal in the open field arena.

  • Place the mouse in the center of a square arena (e.g., 40 x 40 cm) and allow it to explore freely for 15-30 minutes.

  • An automated video tracking system should be used to record and analyze the following parameters:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

Rotarod Test

Objective: To evaluate motor coordination and balance.[2][3][4][5][6]

Protocol:

  • Training: Acclimate the mice to the rotarod apparatus for 2-3 days prior to the test day. This involves placing them on the rod rotating at a slow, constant speed (e.g., 4 rpm) for 1-2 minutes.

  • Testing:

    • Administer the compound or vehicle 30 minutes before the test.

    • Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Record the latency to fall from the rod.

    • Conduct 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

Conditioned Place Preference (CPP)

Objective: To determine the rewarding or aversive properties of the compound.[7][8][9]

Protocol:

This protocol consists of three phases:

  • Pre-Conditioning (Day 1):

    • Place each mouse in the center compartment of a three-chamber CPP apparatus and allow free access to all chambers for 15 minutes.

    • Record the time spent in each of the two outer chambers, which have distinct visual and tactile cues.

    • Animals showing a strong unconditioned preference for one chamber (e.g., >70% of the time) should be excluded.

  • Conditioning (Days 2-5):

    • This phase consists of four conditioning sessions, alternating between drug and vehicle administration.

    • On drug conditioning days (e.g., Days 2 and 4), administer the compound and confine the mouse to one of the outer chambers for 30 minutes.

    • On vehicle conditioning days (e.g., Days 3 and 5), administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.

    • The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Post-Conditioning (Test Day - Day 6):

    • Place the mouse in the center compartment with free access to all chambers for 15 minutes (no drug or vehicle is administered).

    • Record the time spent in each of the outer chambers.

    • An increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.

In Vivo Microdialysis

Objective: To measure extracellular dopamine and serotonin levels in the nucleus accumbens, a key brain region in the reward pathway.[10][11][12][13][14]

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the nucleus accumbens.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

  • Baseline Sample Collection:

    • After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration and Sample Collection:

    • Administer the compound or vehicle (IP).

    • Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • The results will be expressed as a percentage change from the baseline levels.

Data Analysis and Interpretation

For all behavioral tests, data should be analyzed using appropriate statistical methods, such as t-tests or analysis of variance (ANOVA), followed by post-hoc tests where appropriate. For microdialysis data, a repeated-measures ANOVA is suitable for analyzing the time course of neurotransmitter changes.

Signaling Pathways and Mechanistic Insights

The following diagram illustrates the potential signaling pathways that may be modulated by this compound, considering its known agonism at 5-HT2C receptors and its potential interaction with dopamine D1 receptors.

signaling_pathways cluster_compound This compound cluster_receptors Receptor Targets cluster_downstream Downstream Effects cluster_cellular Cellular & Behavioral Outcomes Compound Compound HT2C 5-HT2C Receptor Compound->HT2C Agonist D1 Dopamine D1 Receptor (Potential Target) Compound->D1 Potential Agonist PLC Phospholipase C (PLC) Activation HT2C->PLC AC Adenylyl Cyclase (AC) Activation D1->AC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca Intracellular Ca2+ Release IP3_DAG->Ca PKA Protein Kinase A (PKA) Activation cAMP->PKA Neuron Neuronal Excitability Modulation Ca->Neuron PKA->Neuron Behavior Behavioral Changes (Locomotion, Reward) Neuron->Behavior

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The in vivo experimental design outlined in this guide provides a robust framework for characterizing the pharmacological effects of this compound. By systematically evaluating its impact on general behavior, motor function, and reward, and by directly measuring its influence on dopamine and serotonin neurotransmission, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. This multi-tiered approach, grounded in established methodologies, will yield valuable insights for drug development professionals and the broader scientific community.

References

  • Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical research, 37(1), 12. [Link]

  • Brooks, S. P., & Dunnett, S. B. (2009). Measuring motor co-ordination and balance in mice. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]

  • Buxbaum, J. D. (2009). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. (2nd ed.). CRC Press/Taylor & Francis. [Link]

  • Chellian, R., & Steiss, J. E. (2017). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 89(17), 9494–9500. [Link]

  • Dams, M., & Danneman, P. (2017). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Di Chiara, G., & Tanda, G. (1997). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in pharmacological sciences, 18(4), 118–124. [Link]

  • Gould, T. D. (2009). Methods of behavior analysis in neuroscience. CRC press.
  • Hyman, S. E. (2005). Neurotransmitters. Current biology, 15(5), R154–R158.
  • IMPReSS. (n.d.). Rotarod Protocol. International Mouse Phenotyping Consortium. [Link]

  • Meye, F. J., & Adan, R. A. (2014). Feelings about food: the rewarding and aversive value of nutrients. Frontiers in neuroscience, 8, 303.
  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. [Link]

  • protocols.io. (2024, January 31). Rotarod-Test for Mice. [Link]

  • Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of the methodology, theory and findings. Addiction biology, 12(1), 21–53.
  • Wise, R. A. (2009). Dopamine and reward: the anhedonia hypothesis 30 years on. Neurotoxicity research, 16(2), 169–183.
  • Boston University. (2021, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Wikipedia. (2023, November 28). Conditioned place preference. [Link]

  • MMPC. (2024, January 3). Rotarod. [Link]

  • BioMed. (2021, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. [Link]

  • Charles River. (2018, September 26). Microdialysis services at Charles River [Video]. YouTube. [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]

Sources

Application Note & Protocol: Characterizing the Binding of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine at the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dopamine D1 Receptor Modulation

The dopamine D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), is a critical component of the central nervous system, modulating essential processes such as locomotion, cognition, and reward pathways.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a key target for therapeutic drug development. The compound 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine belongs to the benzazepine chemical class, known for its interaction with dopamine receptors.[2][3] Characterizing the binding affinity of novel benzazepine derivatives like this one is a crucial first step in evaluating their therapeutic potential.

Radioligand binding assays are the gold standard for quantifying the interaction between a compound and its receptor target.[4][5] These assays provide quantitative measures of affinity (Kd for radioligands, Ki for test compounds) and receptor density (Bmax).[6][7] This document provides a comprehensive, field-proven protocol for determining the binding affinity of this compound for the human dopamine D1 receptor using a competitive radioligand binding assay. We will utilize [³H]SCH 23390, a well-characterized and highly selective D1 receptor antagonist, as the radioligand.[3][8][9]

Principle of the Assay

This guide details two fundamental types of radioligand binding experiments: saturation assays and competition assays.

  • Saturation Binding: This experiment determines the affinity (Kd) of the radioligand ([³H]SCH 23390) for the receptor and the total number of receptors in the sample (Bmax).[6][7] Increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled competitor) from total binding.[6]

  • Competition (or Inhibition) Binding: This experiment is used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (this compound). A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC50. The IC50 is then used to calculate the Ki using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[6][10][11]

Below is a diagram illustrating the competitive binding principle.

G cluster_0 Assay Well cluster_1 Low [Test Compound] cluster_2 High [Test Compound] Receptor D1 Receptor Radioligand [³H]SCH 23390 Radioligand->Receptor Binds to cluster_1 cluster_1 Test_Compound Test Compound (6-Methoxy...azepine) Test_Compound->Receptor Competes with cluster_2 cluster_2 Receptor_L D1 Receptor Radioligand_L [³H]SCH 23390 Receptor_L->Radioligand_L High Binding Receptor_H D1 Receptor Test_Compound_H Test Compound Receptor_H->Test_Compound_H Displacement

Caption: Principle of Competitive Radioligand Binding.

Critical Materials and Reagents

Successful and reproducible binding assays depend on high-quality reagents and materials.

Reagent/MaterialSupplier ExampleRationale for Use
Receptor Source Merck Millipore, RevvityMembrane preparations from CHO-K1 or HEK293 cells stably expressing the human Dopamine D1 receptor are recommended for consistency and high expression levels.[12][13]
Radioligand PerkinElmer[³H]SCH 23390 (Specific Activity: 70-90 Ci/mmol). Tritium (³H) is a low-energy beta emitter, making it safer to handle than iodine isotopes. SCH 23390 is a high-affinity, selective D1 antagonist.[3][9]
Unlabeled Ligands Sigma-Aldrich, TocrisTest Compound: this compound. Non-specific: (+)-Butaclamol or cis(Z)-Flupenthixol. A structurally different, high-affinity ligand is used to define non-specific binding.[3]
Assay Buffer In-house preparation50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at RT. The ionic composition mimics physiological conditions. Divalent cations like Mg²⁺ can be crucial for receptor conformation.[14]
Filtration Plate Millipore, PerkinElmer96-well GF/C or GF/B glass fiber filter plates, pre-treated with 0.3-0.5% polyethyleneimine (PEI). PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.[14]
Scintillation Cocktail PerkinElmer, RPI CorpA high-efficiency liquid scintillation cocktail (e.g., MicroScint™, Betaplate Scint) is required for detecting the low-energy beta particles from tritium.[14]
Instrumentation Beckman Coulter, PerkinElmerMicroplate liquid scintillation counter (e.g., TopCount™, MicroBeta™). Harvester for rapid filtration.
General Labware StandardPolypropylene plates and tubes (low-binding), calibrated pipettes, etc.

Experimental Workflows & Protocols

The overall workflow involves membrane preparation, assay setup, incubation, separation of bound and free ligand, and finally, quantification.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes setup_plate Plate Assay Components (Buffer, Ligands, Membranes) prep_membranes->setup_plate prep_reagents Prepare Buffers & Ligand Dilutions prep_reagents->setup_plate incubate Incubate to Equilibrium (e.g., 60 min at 25°C) setup_plate->incubate harvest Rapid Filtration (Harvester) incubate->harvest wash Wash Filters (Ice-cold Buffer) harvest->wash dry Dry Filter Plate wash->dry count Add Scintillant & Count CPM dry->count analyze Calculate Kd, Bmax, Ki (Non-linear Regression) count->analyze

Caption: General workflow for a radioligand binding assay.

Protocol 1: Saturation Binding Assay for [³H]SCH 23390

Objective: To determine the Kd and Bmax of [³H]SCH 23390 at the D1 receptor.

  • Reagent Preparation:

    • Prepare a 12-point serial dilution of [³H]SCH 23390 in Assay Buffer, ranging from ~0.05 nM to 10 nM final concentration.

    • Prepare a solution of (+)-Butaclamol at 10 µM in Assay Buffer (for non-specific binding).

  • Assay Plating (in a 96-well polypropylene plate):

    • Total Binding (TB) wells: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of 10 µM (+)-Butaclamol.

    • Add 50 µL of each [³H]SCH 23390 dilution to both TB and NSB wells (perform in triplicate).

    • Initiate the binding reaction by adding 150 µL of the D1 receptor membrane preparation (typically 5-20 µg protein/well) to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at 25°C with gentle agitation. This time should be sufficient to reach equilibrium, as determined by prior association/dissociation experiments.[3]

  • Harvesting:

    • Rapidly terminate the incubation by filtering the contents of the plate through a PEI-pre-soaked GF/C filter plate using a cell harvester.

    • Wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate completely (e.g., 30-60 min at 50°C or overnight at RT).[14]

    • Add ~40 µL of liquid scintillation cocktail to each well, seal the plate, and allow it to equilibrate for 2-4 hours.

    • Count the radioactivity in a microplate scintillation counter, obtaining data in Counts Per Minute (CPM).

Protocol 2: Competition Assay for this compound

Objective: To determine the Ki of the test compound for the D1 receptor.

  • Reagent Preparation:

    • Prepare a single working concentration of [³H]SCH 23390 in Assay Buffer. The concentration should be at or near the Kd value determined in the saturation assay (e.g., 0.5 nM).[10]

    • Prepare a 12-point serial dilution of this compound in Assay Buffer (e.g., from 1 pM to 10 µM final concentration).

    • Prepare a solution of (+)-Butaclamol at 10 µM in Assay Buffer (for NSB).

  • Assay Plating (in a 96-well polypropylene plate):

    • Total Binding (Control) wells: Add 50 µL of Assay Buffer.

    • NSB wells: Add 50 µL of 10 µM (+)-Butaclamol.

    • Competition wells: Add 50 µL of each test compound dilution.

    • Add 50 µL of the [³H]SCH 23390 working solution to all wells.

    • Initiate the reaction by adding 150 µL of the D1 receptor membrane preparation to all wells. The final volume is 250 µL.

  • Incubation, Harvesting, and Counting:

    • Follow steps 3, 4, and 5 exactly as described in Protocol 1.

Data Analysis and Interpretation

Data analysis is performed using non-linear regression software (e.g., GraphPad Prism).

Saturation Data Analysis
  • Calculate Specific Binding: For each concentration of radioligand, calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[11]

  • Convert to Molar Units: Convert the concentration of radioligand to nM and the specific binding CPM to fmol/mg protein.

  • Non-linear Regression: Fit the specific binding data to the "one-site binding (hyperbola)" equation: Y = (Bmax * X) / (Kd + X) Where Y is the specific binding, X is the radioligand concentration, Bmax is the maximum number of binding sites, and Kd is the equilibrium dissociation constant.[6]

Example Saturation Data Presentation:

[³H]SCH 23390] (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.115501501400
0.228002002600
0.555003505150
1.081005007600
2.0105007009800
5.012800110011700
10.013900150012400
Derived Values Kd = 0.55 nM Bmax = 13,500 CPM
Competition Data Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate: % Specific Binding = (Binding_sample - NSB) / (Total Binding - NSB) * 100

  • Non-linear Regression: Plot the % Specific Binding against the log concentration of the test compound. Fit the data to a "log(inhibitor) vs. response -- Variable slope" equation to determine the IC50.

  • Calculate Ki using the Cheng-Prusoff Equation: Convert the IC50 to the inhibition constant (Ki), which represents the true affinity of the test compound, independent of assay conditions.[6][15] Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation experiment.[10][11]

Example Competition Data Presentation:

[Test Compound] (log M)% Specific Binding
-1199.8
-1098.5
-992.1
-855.3
-710.2
-62.5
-51.1
Derived Values IC50 = 15.8 nM

Ki Calculation Example:

  • IC50 = 15.8 nM

  • [L] = 0.5 nM ([³H]SCH 23390 concentration)

  • Kd = 0.55 nM (from saturation experiment)

  • Ki = 15.8 / (1 + (0.5 / 0.55)) = 8.28 nM

Trustworthiness and Quality Control

  • Protein Concentration: Ensure accurate and consistent protein concentration in all wells. Perform a protein assay (e.g., BCA) on your membrane preparation.[14]

  • Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium by performing time-course experiments.

  • Data Reproducibility: All experimental points should be run in triplicate. Assays should be repeated on at least three separate occasions to ensure reproducibility.

  • Hill Slope: The slope factor of the competition curve should be close to 1.0. A value significantly different from 1.0 may indicate complex binding phenomena (e.g., multiple sites, cooperativity).[10]

References

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • MULTISCREEN™ Membrane Preparations. Multispan, Inc. [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]

  • D1 Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Groningen. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. PubMed. [Link]

  • Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor. PubMed. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. [Link]

  • Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum. PubMed. [Link]

  • Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. PubMed Central. [Link]

Sources

Application Notes and Protocols: Measuring Dopamine D1 Receptor Activation by 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Dopamine D1 Receptor and the Investigational Ligand 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

The dopamine D1 receptor, a G-protein coupled receptor (GPCR), is a critical component of the central nervous system, modulating a wide array of neurological processes including motor control, motivation, learning, and memory.[1][2][3] Dysregulation of D1 receptor signaling is implicated in numerous neuropsychiatric disorders, making it a key target for therapeutic intervention.[2] Upon activation by its endogenous ligand dopamine, the D1 receptor primarily couples to the Gαs/olf G-protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[1][[“]][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, culminating in the modulation of neuronal excitability and gene expression.[1][[“]][5]

This compound is a heterocyclic compound belonging to the benzazepine class.[6][7] While the broader benzazepine scaffold is known to produce potent dopamine receptor modulators, the specific pharmacological profile of this methoxy-substituted derivative requires thorough investigation.[6] Reports have suggested its interaction with serotonin receptors, highlighting the need for precise and validated assays to determine its activity and selectivity at the dopamine D1 receptor.[6] These application notes provide a comprehensive guide to measuring the activation of the dopamine D1 receptor by this compound, detailing both in vitro and in vivo methodologies.

I. In Vitro Characterization: Quantifying D1 Receptor Activation in a Controlled Environment

In vitro assays are foundational for characterizing the interaction of a novel compound with its target receptor. They allow for the precise determination of binding affinity, potency, and efficacy in a controlled cellular or membrane-based system.

A. Radioligand Binding Assays: Determining Affinity for the D1 Receptor

Radioligand binding assays are a gold-standard method to determine the affinity of a test compound for a specific receptor.[8][9][10] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the D1 receptor with high affinity and specificity.

Principle: The assay quantifies the amount of radiolabeled ligand bound to the receptor in the presence of varying concentrations of the unlabeled test compound. A high-affinity test compound will displace the radioligand at lower concentrations.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare membranes from cells expressing D1 receptors incubate Incubate membranes, radioligand, and varying concentrations of This compound prep_membranes->incubate prep_ligand Prepare radioligand (e.g., [3H]SCH23390) and test compound solutions prep_ligand->incubate nsb Include non-specific binding control (excess unlabeled ligand) separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine Ki (inhibition constant) quantify->analyze cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_second_messenger Second Messenger Production cluster_downstream Downstream Effectors ligand 6-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[d]azepine d1r Dopamine D1 Receptor ligand->d1r binds gs Gαs/olf d1r->gs activates ac Adenylyl Cyclase gs->ac stimulates atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., gene expression, neuronal excitability) pka->cellular_response phosphorylates targets

Caption: The canonical Gαs-cAMP signaling pathway initiated by dopamine D1 receptor activation.

Detailed Protocol: cAMP Assay using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for measuring cAMP levels in a high-throughput format. [11][12]

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293). [11] * Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Add varying concentrations of this compound to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C. [11][12]

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration of a known D1 agonist (e.g., dopamine or SKF-38393) that elicits a submaximal response (EC₈₀).

    • Incubate for the specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells and add the TR-FRET reagents according to the manufacturer's instructions. Typically, this involves a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Incubate to allow for the competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio. A decrease in the ratio corresponds to an increase in cellular cAMP.

    • For agonist mode: Plot the TR-FRET signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (efficacy) relative to a full agonist.

    • For antagonist mode: Plot the TR-FRET signal against the logarithm of the test compound concentration. Fit the data to determine the IC₅₀, which can be used to calculate the antagonist's inhibition constant (Kb).

ParameterDescription
EC₅₀ The concentration of this compound that produces 50% of its maximal response. A lower EC₅₀ indicates higher potency.
Emax The maximum response produced by the compound, often expressed as a percentage of the response to a full agonist like dopamine.
IC₅₀ In antagonist mode, the concentration of the compound that inhibits 50% of the response to a known agonist.

II. In Vivo Assessment: Investigating D1 Receptor Activation in a Physiological Context

In vivo studies are crucial for understanding how a compound's interaction with the D1 receptor translates to a physiological response in a living organism. Microdialysis is a powerful technique for this purpose. [13][14][15][16]

A. In Vivo Microdialysis: Monitoring Neurotransmitter Release

Principle: In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions of an awake, freely moving animal. [15][17]By analyzing the collected dialysate, researchers can measure changes in the levels of neurotransmitters and their metabolites in response to the administration of a test compound. To assess D1 receptor activation, one can either measure the downstream effects on other neurotransmitter systems (e.g., glutamate or GABA) or use a reverse dialysis approach to locally apply the compound and observe its effects. [13] Workflow for In Vivo Microdialysis

cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum) recovery Allow for post-operative recovery surgery->recovery probe Insert microdialysis probe through the guide cannula recovery->probe perfusion Perfuse with artificial cerebrospinal fluid (aCSF) probe->perfusion baseline Collect baseline dialysate samples perfusion->baseline administer Administer this compound (systemically or via reverse dialysis) baseline->administer collect_samples Collect post-administration samples administer->collect_samples hplc Analyze dialysate samples for neurotransmitters (e.g., dopamine, glutamate) using HPLC-ECD or LC-MS/MS collect_samples->hplc data_analysis Quantify changes in neurotransmitter levels relative to baseline hplc->data_analysis

Caption: General workflow for an in vivo microdialysis experiment to assess the effects of a test compound on neurotransmitter levels.

Detailed Protocol: In Vivo Microdialysis with Reverse Dialysis

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting a brain region rich in D1 receptors, such as the striatum or prefrontal cortex.

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, place the awake animal in a specialized cage that allows for free movement.

    • Gently insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). [17] * Allow for a stabilization period and then collect several baseline dialysate samples.

  • Compound Administration (Reverse Dialysis):

    • Switch the perfusion medium to aCSF containing a known concentration of this compound. This allows for the localized administration of the compound into the target brain region.

    • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Sample Analysis:

    • Analyze the collected dialysate samples for relevant neurochemicals. For instance, D1 receptor activation in the striatum can modulate the release of other neurotransmitters like glutamate.

    • Use a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the neurotransmitter levels. [16]

  • Data Analysis:

    • Calculate the concentration of the analyte in each sample.

    • Express the post-administration levels as a percentage of the average baseline levels.

    • Perform statistical analysis to determine if the administration of this compound caused a significant change in neurotransmitter release.

Conclusion

The comprehensive characterization of a novel compound like this compound requires a multi-faceted approach. The protocols outlined in these application notes provide a robust framework for determining its affinity, potency, and efficacy at the dopamine D1 receptor in vitro, as well as its functional consequences on neurotransmission in vivo. By systematically applying these methodologies, researchers can gain a clear understanding of the pharmacological profile of this and other investigational compounds, paving the way for further drug development and a deeper understanding of dopaminergic signaling.

References

  • Mechanisms of dopamine D1 receptor signaling in neuronal plasticity - Consensus. (n.d.).
  • Dopamine receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.
  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. (n.d.). Retrieved from [Link]

  • D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • D1 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The signaling and pharmacology of the dopamine D1 receptor. Pharmacological Reviews, 63(1), 182-217.
  • Hernández-López, S., et al. (2002). Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies Combining In Vivo Intracellular Recordings and Reverse Microdialysis. Journal of Neuroscience, 22(1), 245-254.
  • D1 Human Dopamine GPCR Cell Based Antagonist cAMP LeadHunter Assay - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. (2021). ACS Chemical Neuroscience, 12(12), 2265-2276.
  • Imperato, A., & Di Chiara, G. (1984). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Journal of Neuroscience, 4(4), 966-977.
  • Ricci, A., et al. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(2), 147-154.
  • cAMP NOMAD D1 Dopamine Receptor Cell Line. (n.d.). Innoprot. Retrieved from [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 125-143.
  • Robinson, D. L., et al. (2023). Within-Mice Comparison of Microdialysis and Fiber Photometry-Recorded Dopamine Biosensor during Amphetamine Response. ACS Chemical Neuroscience, 14(8), 1479-1488.
  • Zhuang, X., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell, 184(4), 931-942.e18.
  • Zestos, A. G., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6423-6431.
  • Is there a way of measuring D1/D2-specific dopamine receptor activity in vivo in the brain?. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

  • Post, M. R., & Sulzer, D. (2021). The Chemical Tools for Imaging Dopamine Release. ACS Chemical Neuroscience, 12(10), 1694-1715.
  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1124430.
  • Scott, L., et al. (2002). Selective up-regulation of dopamine D1 receptors in dendritic spines by NMDA receptor activation. Proceedings of the National Academy of Sciences, 99(3), 1661-1664.
  • Takahashi, H., et al. (2010). Contribution of Dopamine D1 and D2 Receptors to Amygdala Activity in Human. Journal of Neuroscience, 30(8), 3043-3047.
  • Menniti, F. S., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 40(15), 2424-2429.
  • Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115194.

Sources

Application Notes & Protocols: A Framework for Preclinical Evaluation of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Using Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Therapeutic Potential of a Novel Benzazepine

The compound 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine belongs to the benzazepine class of molecules, a scaffold renowned for its interaction with central nervous system (CNS) targets. Structurally similar compounds are known to exhibit high affinity for dopamine and serotonin receptors. For instance, the benzazepine framework is central to dopamine D1 receptor agonists like Fenoldopam and antagonists like Sch-23390. Furthermore, subtle modifications to this core can introduce potent activity at serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes.[1][2]

Given this chemical precedent, it is hypothesized that this compound is a monoaminergic modulator. Its neuropharmacological profile could encompass a range of effects, from antipsychotic and antidepressant to anti-Parkinsonian or cognitive-enhancing activities. A systematic, multi-tiered in vivo evaluation is therefore essential to elucidate its precise mechanism of action and therapeutic potential.

This guide provides a comprehensive framework for this evaluation. It moves logically from foundational behavioral profiling to hypothesis-driven disease models and finally to the underlying neurochemical and molecular correlates. The causality behind each experimental choice is explained to ensure a robust and scientifically sound characterization.

Part 1: Foundational In Vivo Assessment: Safety, Tolerability, and Core Behavioral Effects

Before assessing efficacy in disease models, it is critical to establish the compound's intrinsic effects on motor function and general behavior in healthy, naive animals. These initial studies determine the appropriate dose range and reveal potential confounding factors, such as sedation or motor impairment, that could interfere with the interpretation of subsequent, more complex assays.

Dose-Range Finding and Acute Tolerability

The first step is to determine the maximum tolerated dose (MTD) and identify a range of doses that are behaviorally active without causing overt signs of toxicity or distress. This is typically done in mice or rats using a standardized observation protocol.

Motor Function and Coordination: The Rotarod Test

The Rotarod test is a crucial baseline assay to evaluate a drug's effect on motor coordination and balance.[3] Any compound that impairs an animal's ability to perform this task may produce false positives or negatives in other behavioral tests that rely on motor activity.

  • Principle: Rodents are placed on a rotating rod that accelerates over time. The latency to fall from the rod is a measure of motor coordination and balance.[3][4]

  • Apparatus: An automated Rotarod unit with lanes for multiple animals.

  • Procedure:

    • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the trial.[5][6]

    • Training (Optional but Recommended): Some protocols include a pre-training session where animals are placed on the rod at a slow, constant speed (e.g., 4 rpm) for 5 minutes.[3]

    • Testing:

      • Place the mouse on the rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a 300-second period.[7]

      • Start the rotation and the timer simultaneously.

      • The trial ends when the mouse falls off the rod or grips the rod and makes one full passive rotation.[7]

      • Record the latency to fall.

    • Dosing: Administer this compound (or vehicle) via the intended clinical route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

    • Trials: Conduct three consecutive trials with an inter-trial interval of approximately 15 minutes.[7][6]

  • Data Analysis: Analyze the average latency to fall across the trials. A significant decrease in latency compared to vehicle-treated animals indicates motor impairment.

Expected Outcome Interpretation
No change in latency The compound does not impair motor coordination at the tested doses.
Decreased latency The compound impairs motor coordination, which must be considered when interpreting other behavioral data.

Part 2: Hypothesis-Driven Behavioral Models

Based on the compound's structural similarity to known dopaminergic and serotonergic ligands, we can formulate several therapeutic hypotheses and test them using validated animal models.

A. Antidepressant and Anxiolytic Potential

Modulation of serotonin and dopamine pathways is a cornerstone of antidepressant and anxiolytic therapies. The Forced Swim Test and Elevated Plus Maze are first-line screening tools for these activities.

  • Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[8] This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants decrease the time spent immobile.[9][10]

  • Apparatus: A transparent glass or Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water.[9]

  • Procedure:

    • Setup: Fill the cylinder with water (24-25°C) to a depth where the mouse cannot touch the bottom (approx. 15 cm).[11][10]

    • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.[11]

    • Dosing: Administer the test compound at the desired dose and time before the test.

    • Test Session: Gently place the mouse into the water. The total test duration is typically 6 minutes.[9]

    • Scoring: Record the animal's behavior. The key measure is immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water. The first 2 minutes are often excluded from analysis as a habituation period.[9][11]

    • Post-Test Care: After the test, remove the mouse, dry it gently with a towel, and place it in a clean, dry cage, possibly with a heat source, until fully dry.[11]

  • Data Analysis: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

  • Principle: The EPM assesses anxiety-like behavior by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[12][13] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[14]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[12]

  • Procedure:

    • Habituation: Acclimate the animal to the testing room for at least 45-60 minutes prior to testing.[15][16]

    • Dosing: Administer the test compound as required.

    • Test Session: Place the mouse in the center of the maze, facing an open arm.[15][13] Allow the animal to explore the maze freely for 5 minutes.[15]

    • Recording: Use an overhead video camera and tracking software to record the session.[16]

    • Cleaning: Clean the maze thoroughly between animals (e.g., with 70% ethanol) to remove olfactory cues.[15]

  • Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms. An increase in these measures indicates an anxiolytic effect. Total distance traveled is used to control for general changes in locomotor activity.

B. Antipsychotic Potential

The dopamine hypothesis of schizophrenia suggests that positive symptoms are linked to dopamine hyperactivity. Models that mimic this state are predictive of antipsychotic efficacy.[17]

  • Principle: PPI is a measure of sensorimotor gating, the neurological process of filtering sensory information. This process is deficient in patients with schizophrenia.[18] In the PPI test, a weak auditory stimulus (prepulse) presented shortly before a loud, startle-inducing stimulus (pulse) normally inhibits the startle response. Antipsychotics can restore PPI deficits induced by drugs like apomorphine or MK-801.[19][18]

  • Apparatus: A startle chamber (e.g., SR-LAB) that can deliver auditory stimuli and measure the whole-body startle response via a piezoelectric platform.[20]

  • Procedure:

    • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[20]

    • Session Design: The test session consists of several trial types presented in a pseudorandom order:

      • Pulse-alone trials: A loud pulse (e.g., 120 dB) to measure baseline startle.

      • Prepulse + Pulse trials: A weak prepulse (e.g., 73-85 dB) precedes the pulse by a short interval (e.g., 100 ms).[20]

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Dosing: Administer the test compound. To test for antipsychotic-like activity, a PPI-disrupting agent (e.g., a dopamine agonist) is given, followed by the test compound to see if it can reverse the disruption.

  • Data Analysis: PPI is calculated as a percentage: [% PPI = 100 - ((Startle response on prepulse+pulse trial / Startle response on pulse-alone trial) x 100)]. A successful reversal of a drug-induced PPI deficit indicates potential antipsychotic activity.

C. Anti-Parkinsonian Potential

Parkinson's disease is characterized by the loss of dopaminergic neurons. Dopamine D1 receptor agonists have shown potential in rodent and primate models of this disease.[21]

A workflow for assessing potential anti-Parkinsonian effects involves creating a model of dopamine depletion and then testing the compound's ability to restore motor function.

G cluster_model Model Induction cluster_test Behavioral Testing cluster_analysis Analysis & Outcome A Unilateral 6-OHDA Lesion in Rat Medial Forebrain Bundle B Apomorphine-Induced Rotation Test (Confirms Lesion) A->B Post-Surgery Recovery C Drug-Induced Contralateral Rotation Test B->C Select Animals with >7 full rotations/min D Quantify Rotations/Minute C->D Administer Test Compound E Significant Increase in Contralateral Rotation Indicates D1 Agonist Activity D->E Compare to Vehicle

Caption: Workflow for testing anti-Parkinsonian drug efficacy.

Simultaneous activation of both D1 and D2 receptors can produce synergistic effects on locomotion in animal models of Parkinson's disease.[22][23] Therefore, testing this compound in a 6-OHDA lesioned rat model is a logical step. A significant increase in contralateral rotations after drug administration would strongly suggest dopamine agonist activity, particularly at D1 receptors.[21]

Part 3: Neurochemical and Molecular Correlates

To connect behavioral outcomes with biological mechanisms, it is essential to measure the compound's direct effects on brain chemistry and neuronal activity.

Protocol 5: In Vivo Microdialysis for Neurotransmitter Release[25]
  • Principle: Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[24] This technique can determine if the test compound alters the release of dopamine, serotonin, and their metabolites.[1][25]

  • Procedure:

    • Surgery: A microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum) and the animal is allowed to recover.[26]

    • Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

    • Sampling: After a baseline collection period, the test compound is administered. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[25]

    • Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline average. This provides direct evidence of the compound's effect on neurotransmitter systems in vivo.[27]

Protocol 6: c-Fos Immunohistochemistry for Neuronal Activation Mapping[29][30][31]
  • Principle: The protein c-Fos is an immediate-early gene product and is widely used as a marker for neuronal activation.[28][29] Following administration of a psychoactive compound, immunohistochemical detection of c-Fos can map which brain regions and neuronal populations are activated, providing a "fingerprint" of the drug's action.[30][31]

  • Procedure:

    • Dosing: Administer the test compound to the animal.

    • Perfusion: At the time of peak behavioral effect (e.g., 90-120 minutes post-injection), the animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Tissue Processing: The brain is removed, post-fixed, and sliced into thin sections on a cryostat or vibratome.

    • Immunostaining:

      • Sections are incubated with a primary antibody against c-Fos.

      • This is followed by incubation with a biotinylated secondary antibody.[30]

      • A signal amplification step, often using an avidin-biotin complex (ABC), is performed.[30]

      • The signal is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown nuclear stain in activated neurons.[30]

  • Data Analysis: The number of c-Fos-positive cells is quantified in various brain regions of interest using microscopy and image analysis software. Comparing the pattern of activation to that of known drugs (e.g., D1 agonists, 5-HT2A antagonists) can provide powerful insights into the compound's mechanism of action.

If this compound acts as a D1 agonist, it would trigger a well-defined intracellular signaling cascade leading to c-Fos expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-MeO-Benzazepine D1R Dopamine D1 Receptor Compound->D1R Binds & Activates G_olf Gαs/olf D1R->G_olf Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes G_olf->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates cFos c-Fos Gene Expression CREB->cFos Induces Transcription

Caption: Hypothesized D1 receptor signaling leading to c-Fos.

Conclusion

The systematic application of this multi-tiered framework, progressing from foundational safety and motor screening to specific, hypothesis-driven behavioral and neurochemical assays, will enable a thorough and robust characterization of this compound. By integrating behavioral data with direct measures of neurotransmitter release and neuronal activation, researchers can build a comprehensive neuropharmacological profile, elucidate the compound's mechanism of action, and confidently identify its most promising therapeutic applications.

References

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol - IMPReSS. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. [Link]

  • Maze Engineers. (n.d.). Rotarod - Conduct Science. [Link]

  • protocols.io. (2024). Rotarod-Test for Mice. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • Herbreteau, D., et al. (2002). Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain. Journal of chemical neuroanatomy, 24(2), 107–113. [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • JoVE. (2015). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. [Link]

  • Nisijima, K., et al. (2001). Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome. Brain research, 890(1), 23–31. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • figshare. (2017). c-fos Immunohistochemistry Protocol. [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • Shulgin, A. (n.d.). TiHKAL: Tryptamines I Have Known and Loved. Erowid. [Link]

  • Shiosaki, K., et al. (1997). The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease. The Journal of pharmacology and experimental therapeutics, 281(1), 454–459. [Link]

  • Cambridge University Press. (n.d.). Synergistic Interactions of D1- and D2-Selective Dopamine Agonists in Animal Models for Parkinson's Disease. [Link]

  • Robertson, G. S., & Robertson, H. A. (1989). Synergistic interactions of D1- and D2-selective dopamine agonists in animal models for Parkinson's disease: sites of action and implications for the pathogenesis of dyskinesias. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 16(3), 322–329. [Link]

  • Nakagawa, T., & Kaneko, S. (2017). Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions. Methods in molecular biology (Clifton, N.J.), 1598, 117–128. [Link]

  • Sci-Hub. (n.d.). Synergistic Interactions of D1- and D2-Selective Dopamine Agonists in Animal Models for Parkinson's Disease. [Link]

  • Haxhiu, M. A., et al. (2016). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. Journal of visualized experiments : JoVE, (110), 52323. [Link]

  • ScienceDirect. (2025). Effect of 5-HT5A antagonists in animal models of schizophrenia, anxiety and depression. [Link]

  • Wong, E. H., et al. (2002). R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 27(6), 949–959. [Link]

  • ResearchGate. (2001). Potent serotonin (5-HT)2A receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome. [Link]

  • Handley, S. L., & McBlane, J. W. (1993). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Behavioural brain research, 58(1-2), 173–182. [Link]

  • Ferguson, M. C., et al. (2010). 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease. Neuropharmacology, 59(1-2), 31–36. [Link]

  • Barret, O., et al. (2021). Dopamine D1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates. The journal of nuclear medicine : official publication, Society of Nuclear Medicine, 62(2), 251–257. [Link]

  • Newman, L., et al. (2019). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. Nutritional neuroscience, 22(12), 875–885. [Link]

  • Bigge, C. F., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of medicinal chemistry, 40(15), 2424–2429. [Link]

  • Chaurasiya, N. D., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(11), 1407–1423. [Link]

  • ResearchGate. (2017). Pharmacological and toxicological investigations of newly synthesized benzazepine derivatives comprising peptide fragment. [Link]

  • JCGGDB. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. [Link]

  • Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neurochemistry, 86(4), 932–946. [Link]

  • RIKEN BRC. (n.d.). SOP of Pre-pulse inhibition test. [Link]

  • Kawahara, H., et al. (1993). Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis. Neuroscience letters, 162(1-2), 81–84. [Link]

  • Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. [Link]

  • Maleki, B., et al. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. Scientific reports, 10(1), 9400. [Link]

Sources

Application Notes and Protocols: Formulation of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine for in vivo administration in preclinical research. As a selective agonist for the 5-HT2C serotonin receptor with potential therapeutic applications in neuropsychiatric and metabolic disorders, consistent and reliable delivery of this compound is paramount for obtaining reproducible pharmacological data.[1] This document outlines strategies for both oral and intravenous formulations, addressing the anticipated challenges of its physicochemical properties, such as poor aqueous solubility. The protocols provided herein are designed to be adaptable and are accompanied by explanations of the underlying formulation science to empower researchers in drug development.

Introduction: The Significance of Formulation in Preclinical Pharmacokinetics

This compound is a member of the benzazepine class of compounds, which are noted for their diverse biological activities.[1] Specifically, this compound has been identified as a selective agonist for the 5-HT2C serotonin receptor, a key target in the regulation of mood and appetite.[1] Preclinical evaluation of such novel chemical entities necessitates robust and reproducible in vivo studies to determine their pharmacokinetic profiles, efficacy, and safety.

The formulation of a compound for in vivo administration is a critical determinant of its biological fate. An inappropriate vehicle can lead to poor bioavailability, erratic absorption, and even toxicity, thereby confounding experimental results. This is particularly true for compounds that are lipophilic and poorly soluble in water, a common characteristic of many centrally-acting agents. The hydrochloride salt of this compound was developed to enhance handling and bioavailability, a common strategy for basic compounds.[1]

This guide provides a systematic approach to formulating this compound, enabling researchers to prepare consistent and effective dosing vehicles for both oral and intravenous routes of administration.

Pre-formulation Assessment: Understanding the Physicochemical Landscape

Prior to any formulation development, a thorough understanding of the compound's physicochemical properties is essential. While experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and data from similar compounds.

PropertyEstimated Value/CharacteristicRationale & Implication for Formulation
Molecular Formula C₁₁H₁₅NOMolecular Weight: 177.24 g/mol
Form Available as free base and hydrochloride saltThe hydrochloride salt is expected to have higher aqueous solubility than the free base.
logP (Octanol/Water) 2.0 - 3.5Predicted values for similar structures (e.g., 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, LogP ~2.4) suggest the compound is lipophilic.[2] This indicates low aqueous solubility and a potential for good membrane permeability.
Aqueous Solubility Poor (as free base)The lipophilic nature and aromatic structure suggest the free base will have limited solubility in aqueous vehicles. Solubility is expected to be pH-dependent due to the basic nitrogen.
pKa Estimated 8.5 - 9.5The tetrahydroazepine nitrogen is basic. The pKa will influence solubility at different physiological pH values. At pH below the pKa, the compound will be protonated and more soluble.
Stability To be determinedPotential for oxidation of the methoxy group and other reactions should be assessed.[1] Solution stability in the chosen vehicle is critical.

Expert Insight: The initial step for any laboratory working with this compound should be the experimental determination of its aqueous solubility at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) and its solubility in common co-solvents. This empirical data is invaluable for selecting the optimal formulation strategy.

Formulation Strategy Decision Workflow

The choice of formulation depends on the route of administration, the required dose, and the compound's physicochemical properties. The following diagram illustrates a typical decision-making workflow.

G cluster_0 Pre-formulation Data cluster_1 Formulation Selection cpd_props Compound Properties (Solubility, LogP, pKa, Stability) is_soluble Soluble in Aqueous Vehicle? cpd_props->is_soluble dose_route Required Dose & Route (e.g., 10 mg/kg PO) is_iv IV Administration? dose_route->is_iv is_low_dose Low Dose? dose_route->is_low_dose is_iv->is_soluble No (Oral) iv_formulation IV Formulation (Co-solvent, Cyclodextrin) is_iv->iv_formulation Yes is_soluble->is_low_dose No oral_solution Oral Solution (e.g., in acidified water or PEG-400) is_soluble->oral_solution Yes oral_suspension Oral Suspension (e.g., in 0.5% CMC) is_low_dose->oral_suspension No (High Dose) lipid_formulation Lipid-Based Oral Formulation (e.g., in oil) is_low_dose->lipid_formulation Yes

Caption: Formulation selection workflow for this compound.

Protocols for In Vivo Formulation

The following protocols are provided as starting points and may require optimization based on the experimentally determined properties of your specific batch of this compound.

Protocol 1: Oral Gavage Formulation (Aqueous Suspension)

This protocol is suitable for administering the compound as a suspension, which is a common approach for poorly soluble, lipophilic compounds in preclinical studies.

Principle: A suspending agent, such as carboxymethylcellulose (CMC), increases the viscosity of the aqueous vehicle, preventing the rapid settling of the insoluble drug particles and ensuring a uniform dose can be withdrawn and administered. A surfactant like Tween 80 is included to wet the drug particles, improving their dispersion.

Materials:

  • This compound (free base or HCl salt)

  • Sodium Carboxymethylcellulose (low viscosity)

  • Polysorbate 80 (Tween 80)

  • Purified Water (e.g., Milli-Q)

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Step-by-Step Methodology:

  • Prepare the Vehicle (0.5% CMC / 0.1% Tween 80): a. To a beaker containing approximately 80% of the final required volume of purified water, add the magnetic stir bar and begin stirring to create a vortex. b. Slowly sprinkle the required amount of sodium CMC onto the surface of the vortex to avoid clumping. Stir until fully dissolved (this may take 30-60 minutes). c. Add the required amount of Tween 80 to the CMC solution and stir until homogenous. d. Transfer the solution to a volumetric flask and add purified water to the final volume. Mix well.

  • Prepare the Suspension (Example: 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume): a. Weigh the required amount of this compound. b. Place the compound in a glass mortar. c. Add a small volume of the vehicle (from step 1) to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is critical for wetting the drug particles. d. Gradually add the remaining vehicle in small portions, continuing to mix until all the vehicle has been added and the suspension is homogenous. e. Transfer the suspension to a suitable container. Stir continuously using a magnetic stir plate while withdrawing each dose to ensure uniformity.

Self-Validation:

  • Visual Inspection: The final suspension should be milky and homogenous. After a short period without stirring, there should be no rapid sedimentation.

  • Dose Uniformity: To confirm homogeneity, multiple aliquots can be taken from the top, middle, and bottom of the suspension and the concentration of the active ingredient can be determined by a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Intravenous Formulation (Co-solvent/Cyclodextrin System)

For intravenous administration, the compound must be fully dissolved to prevent embolism. Given its likely poor aqueous solubility, a co-solvent or a solubilizing excipient like a cyclodextrin is necessary.

Principle: This protocol utilizes a combination of a co-solvent (DMSO or PEG 400) to initially dissolve the compound, and a cyclodextrin (hydroxypropyl-β-cyclodextrin, HP-β-CD) in an aqueous solution to maintain solubility upon dilution in the bloodstream. HP-β-CD is a cyclic oligosaccharide that can encapsulate lipophilic molecules in its hydrophobic core, increasing their apparent water solubility.

Materials:

  • This compound HCl

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Step-by-Step Methodology:

  • Prepare the Vehicle (e.g., 20% HP-β-CD in Saline): a. Weigh the required amount of HP-β-CD. b. In a sterile beaker, dissolve the HP-β-CD in the required volume of sterile saline with stirring. Gentle warming may aid dissolution. c. Allow the solution to cool to room temperature.

  • Prepare the Formulation (Example: 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg volume): a. Weigh the required amount of this compound HCl into a sterile vial. b. Add a minimal amount of co-solvent (e.g., 5-10% of the final volume of DMSO or PEG 400) to the vial. Vortex or sonicate until the compound is fully dissolved. c. Slowly add the HP-β-CD vehicle (from step 1) to the dissolved compound with continuous stirring or vortexing. Add the vehicle in portions to avoid precipitation. d. Once all the vehicle has been added, visually inspect the solution to ensure it is clear and free of particulates. e. Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Self-Validation:

  • Clarity: The final formulation must be a clear, particle-free solution.

  • pH Measurement: The pH of the final solution should be measured and recorded. It should be within a physiologically tolerable range (typically pH 4-9 for IV injections).

  • Stability upon Dilution: A small aliquot of the final formulation can be diluted in a larger volume of saline or plasma to simulate injection into the bloodstream and observe for any precipitation.

Biological Context: 5-HT2C Receptor Signaling

Understanding the mechanism of action of this compound is crucial for interpreting in vivo results. As a 5-HT2C receptor agonist, it is expected to modulate downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 6-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[d]azepine Receptor 5-HT2C Receptor Compound->Receptor binds & activates Gq_protein Gq/11 Protein Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2C receptor signaling pathway.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation. This guide provides a framework for developing both oral and intravenous formulations, emphasizing the importance of pre-formulation assessment and providing detailed, adaptable protocols. By carefully considering the physicochemical properties of the compound and the goals of the preclinical study, researchers can develop robust dosing vehicles that ensure reliable and reproducible data, ultimately accelerating the drug development process.

References

Sources

Application Notes and Protocols for the Use of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Benzazepine Derivative for Parkinson's Disease Investigation

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the depletion of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapeutic strategies primarily focus on dopamine replacement, which can lead to significant side effects and diminishing efficacy over time. This has spurred the investigation of novel therapeutic agents that target alternative or complementary pathways. 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a member of the 3-benzazepine subclass, has emerged as a compound of interest in this area. This subclass is known for producing modulators of dopamine receptors.[1] Historical development of benzazepine derivatives, such as the selective D1 dopamine receptor agonist SKF-38393, has paved the way for exploring methoxy-substituted analogs aimed at improving metabolic stability and receptor selectivity.[1] This document provides a comprehensive guide to the application of this compound in preclinical Parkinson's disease research, detailing its mechanism of action, and providing adaptable protocols for its in vitro and in vivo evaluation.

Molecular Profile and Rationale for Use in Parkinson's Disease

This compound is a structurally distinct benzazepine derivative. While direct and comprehensive pharmacological data for this specific molecule is emerging, its structural similarity to other neurologically active benzazepines suggests a potential interaction with key neurotransmitter systems implicated in Parkinson's disease.

Dual Receptor Targeting: A Hypothesis

Based on available data for related compounds, this compound is hypothesized to exert its effects through a dual mechanism of action:

  • Dopamine D1 Receptor Agonism: The 3-benzazepine scaffold is a common feature of dopamine receptor modulators.[1] Agonism at the D1 receptor, which is coupled to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, is a promising strategy for alleviating motor symptoms in PD.[1] The prototypical D1-like receptor agonist, SKF-38393, has demonstrated the potential of this pathway in preclinical models.

  • Serotonin 5-HT2C Receptor Interaction: Evidence suggests that some benzazepine derivatives also interact with serotonin receptors. Specifically, this compound has been identified as a selective agonist for the 5-HT2C serotonin receptor.[1] The 5-HT2C receptor is highly expressed in the basal ganglia and its modulation can influence dopaminergic neurotransmission. The interplay between the dopaminergic and serotonergic systems is complex, and targeting both may offer a synergistic therapeutic benefit.

The hydrochloride salt form of the compound is often used to improve handling and bioavailability.[1]

Pharmacological Data of Structurally Related Compounds

Due to the limited availability of specific binding data for this compound, the following table includes data for the well-characterized D1-like agonist SKF-38393 to provide a reference point for researchers.

CompoundReceptorAffinity (Ki)
SKF-38393D1-like151 nM
D2-like2364 nM

Data sourced from Abcam product datasheet.

Chemical Synthesis Overview

In Vitro Characterization: Protocols and Methodologies

In vitro assays are essential for characterizing the pharmacological profile of this compound and confirming its mechanism of action.

Protocol 1: Dopamine D1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390) for binding to D1 receptors in a membrane preparation from a cell line expressing the receptor or from brain tissue (e.g., rat striatum).

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Radioligand: [³H]SCH23390

  • Non-specific binding determinator: Butaclamol (10 µM)

  • This compound (test compound)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D1 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add only buffer and radioligand.

    • For non-specific binding wells, add buffer, radioligand, and butaclamol.

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D1 Receptor Functional Assay (cAMP Accumulation)

This protocol assesses the functional activity of this compound as a D1 receptor agonist by measuring its ability to stimulate cAMP production.

Principle: Activation of the Gs-coupled D1 receptor leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the agonist activity of the test compound.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound (test compound)

  • Positive control: Dopamine or SKF-38393

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well plates

Procedure:

  • Cell Plating:

    • Seed HEK293-D1 cells into 384-well plates and allow them to attach overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and positive control in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curve.

In Vivo Evaluation in Animal Models of Parkinson's Disease

Animal models are indispensable for evaluating the therapeutic potential of this compound in a physiological context. The following protocols are for established rodent models of Parkinson's disease and can be adapted for testing this compound.

Protocol 3: The 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats causes a progressive loss of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • 6-Hydroxydopamine (6-OHDA)

  • Ascorbic acid-saline solution

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe

  • This compound

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Apomorphine or amphetamine for rotational behavior assessment

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Inject 6-OHDA (e.g., 8-16 µg in 2-4 µL of ascorbic acid-saline) unilaterally into the MFB or striatum at precise coordinates.

    • Allow the animal to recover for at least two weeks for the lesion to stabilize.

  • Behavioral Assessment (Rotational Behavior):

    • Administer a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) to induce contralateral rotations (away from the lesioned side).

    • Alternatively, administer a dopamine-releasing agent (e.g., amphetamine, 2.5 mg/kg, i.p.) to induce ipsilateral rotations (towards the lesioned side).

    • Quantify the number of full 360° turns over a set period (e.g., 60-90 minutes). A stable and significant number of rotations confirms a successful lesion.

  • Treatment with this compound:

    • Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage).

    • A dose-response study should be conducted to determine the optimal therapeutic dose.

    • Administer the compound and monitor for a reduction in apomorphine- or amphetamine-induced rotations.

  • Other Behavioral Tests:

    • Cylinder Test: Assesses forelimb akinesia by measuring the spontaneous use of the contralateral paw for postural support.

    • Corridor Test: Evaluates sensorimotor neglect and exploratory behavior.

  • Post-mortem Analysis:

    • At the end of the study, euthanize the animals and perfuse the brains.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.

Protocol 4: The MPTP Mouse Model of Parkinson's Disease

Principle: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra.

Materials:

  • Adult male C57BL/6 mice

  • MPTP hydrochloride

  • Saline

  • This compound

  • Vehicle for drug administration

  • Behavioral testing apparatus (e.g., rotarod, open field)

Procedure:

  • MPTP Administration:

    • Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 4-5 consecutive days.

    • Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care in a designated facility with appropriate personal protective equipment.

  • Behavioral Assessment:

    • Rotarod Test: Measures motor coordination and balance.

    • Open Field Test: Assesses locomotor activity and exploratory behavior.

    • Pole Test: Evaluates bradykinesia.

  • Treatment with this compound:

    • Administer the test compound before, during, or after MPTP administration to assess its neuroprotective or symptomatic effects.

    • Conduct a dose-response study to identify the effective dose range.

  • Post-mortem Analysis:

    • Euthanize the mice and collect brain tissue.

    • Measure striatal dopamine levels and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

    • Perform TH immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices (e.g., plasma, brain tissue) is crucial for pharmacokinetic studies. While specific methods for this compound are not widely published, methods developed for benzodiazepines can be adapted.

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and selectivity for quantifying small molecules in complex biological samples. The liquid chromatography step separates the analyte from other matrix components, and the tandem mass spectrometry provides specific detection and quantification based on the mass-to-charge ratio of the parent ion and its fragments.

General Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or use plasma directly.

    • Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances.

    • Spike samples with an appropriate internal standard.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters (e.g., collision energy, fragmentor voltage) for the specific compound.

    • Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard for accurate quantification and confirmation.

  • Calibration and Quantification:

    • Prepare a calibration curve using standards of known concentrations in the same biological matrix.

    • Quantify the analyte in unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

Visualization of Signaling Pathways

To better understand the proposed mechanism of action of this compound in the context of Parkinson's disease, the following diagrams illustrate the relevant signaling pathways.

Parkinson_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron (Degenerating in PD) cluster_postsynaptic Postsynaptic Striatal Neuron cluster_d1 D1 Receptor Pathway cluster_5ht2c 5-HT2C Receptor Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Reduced in PD Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Motor_Output_D1 Improved Motor Output PKA->Motor_Output_D1 Leads to 5HT2CR 5-HT2C Receptor Gq Gq/11 5HT2CR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Inhibitory_Output Inhibitory Modulation Ca_PKC->Inhibitory_Output Compound 6-Methoxy-2,3,4,5- tetrahydro-1H-benzo[d]azepine Compound->D1R Agonist Compound->5HT2CR Agonist

Figure 1: Proposed dual mechanism of action of this compound in a parkinsonian state.

Figure 2: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics for Parkinson's disease. Its hypothesized dual action on dopamine D1 and serotonin 5-HT2C receptors offers a potential advantage over single-target agents. The protocols outlined in this guide provide a framework for the comprehensive preclinical evaluation of this and related compounds. Further research is warranted to fully elucidate its pharmacological profile, establish a definitive synthesis protocol, and assess its therapeutic efficacy and safety in robust animal models of Parkinson's disease. These investigations will be crucial in determining its potential for clinical translation.

References

  • Trudell, M. L., Lattier, S. N., Nelson, K. M., & Mahan, A. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 40(15), 2424–2429. [Link]

  • Fox, S. H., & Brotchie, J. M. (2000). 5-HT(2C) receptor antagonists enhance the behavioural response to dopamine D(1) receptor agonists in the 6-hydroxydopamine-lesioned rat. European Journal of Pharmacology, 397(1), 103–107. [Link]

  • CN101423496B - Chemical synthesis method of 10-methoxy-5H-dibenzo [ b, f ] azepine. (n.d.).

Sources

Application Notes & Protocols: Investigating Novel Benzazepine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for the specific compound "6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine" did not yield specific published applications in oncology studies. This presents a unique opportunity for novel research. The following guide is therefore structured as a foundational framework for investigating a novel compound from this chemical class, using established oncological research methodologies. The protocols and pathways described are based on the known activities of related benzazepine derivatives and serve as a robust starting point for your investigation.

Part 1: Introduction to the Benzazepine Scaffold in Oncology

The benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. While historically prominent in neuroscience for its interaction with dopamine and serotonin receptors, emerging evidence suggests that certain derivatives possess potent anti-cancer properties. These activities are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

The introduction of a methoxy group and the specific saturation of the azepine ring in this compound could confer unique pharmacological properties, making it a candidate for anti-neoplastic drug discovery. The primary hypothesis for such a compound would be its ability to interfere with cellular processes critical for cancer cell survival and proliferation.

Part 2: Hypothetical Mechanism of Action and Key Signaling Pathways

Based on the activity of similar heterocyclic compounds in oncology, a plausible mechanism of action for a novel benzazepine derivative could involve the modulation of key cellular signaling pathways. A primary hypothetical target could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers and controls cell growth, survival, and metabolism.

Proposed Signaling Cascade

Below is a diagram illustrating the hypothetical inhibitory action of a novel benzazepine compound on the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits translation when unphosphorylated Compound 6-Methoxy-Benzo[d]azepine (Hypothetical) Compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a novel benzazepine compound.

Part 3: Experimental Protocols for In Vitro Evaluation

The following protocols are designed to systematically evaluate the anti-cancer effects of a novel compound like this compound in vitro.

Workflow for Initial In Vitro Screening

The overall workflow for screening a novel compound against a cancer cell line is outlined below.

In_Vitro_Workflow Start Start: Select Cancer Cell Line CellCulture Cell Culture & Seeding Start->CellCulture CompoundTreatment Treat with Compound (Dose-Response) CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CompoundTreatment->ViabilityAssay IC50 Determine IC50 Value ViabilityAssay->IC50 MechanismStudies Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) IC50->MechanismStudies End End: Data Analysis & Reporting MechanismStudies->End

Caption: A typical workflow for the initial in vitro screening of a novel anti-cancer compound.

Protocol 1: Cell Viability and IC50 Determination

Objective: To determine the concentration of the compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT reagent (or similar viability assay reagent like CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. Start with a high concentration (e.g., 100 µM) and create a range of at least 8 concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.25100.0%
0.11.2297.6%
11.0584.0%
50.7862.4%
100.6148.8%
250.3528.0%
500.1512.0%
1000.086.4%

Resulting IC50: ~9.5 µM (Hypothetical)

Protocol 2: Western Blot for Pathway Analysis

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a target pathway (e.g., Akt).

Materials:

  • 6-well cell culture plates

  • Compound at IC50 and 2x IC50 concentrations

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the vehicle, IC50, and 2x IC50 concentrations of the compound for a predetermined time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Part 4: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol 3: Murine Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Cancer cells expressing a reporter (e.g., Luciferase) for imaging

  • Compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween® 80)

  • Calipers for tumor measurement

  • In vivo imaging system (if applicable)

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Compound at 10 mg/kg, Compound at 25 mg/kg).

  • Treatment Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) on a set schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.

    • Monitor animal body weight and general health.

    • Perform bioluminescence imaging weekly to track tumor burden (if applicable).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation:

Treatment GroupAverage Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition
Vehicle Control1250 ± 150-
Compound (10 mg/kg)750 ± 11040%
Compound (25 mg/kg)400 ± 9568%

Part 5: Conclusion and Future Directions

The provided framework offers a comprehensive, albeit hypothetical, approach to characterizing the oncological potential of this compound. Positive results from these initial studies would warrant further investigation into its broader anti-cancer spectrum, detailed mechanism of action, and potential for preclinical development. This includes exploring its effects on other cancer hallmarks such as angiogenesis and metastasis, as well as conducting formal toxicology and pharmacokinetic studies.

References

The following is a list of general resources and methodologies relevant to the protocols described above. Specific studies on this compound in oncology are not available at the time of this writing.

  • Title: Western Blot Protocol Source: Bio-Rad URL: [Link]

  • Title: Guidelines for the welfare and use of animals in cancer research Source: Nature Reviews Cancer URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway as a therapeutic target in cancer Source: Journal of Mammary Gland Biology and Neoplasia URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this and related benzazepine scaffolds. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common challenges encountered during this multi-step synthesis.

Common Synthetic Workflow

The synthesis of this compound is typically achieved through a multi-step sequence. A common and reliable pathway involves the N-acylation of a commercially available phenethylamine, followed by an intramolecular Friedel-Crafts cyclization to form the seven-membered lactam, and a final reduction to yield the target benzazepine.

G cluster_0 Starting Materials cluster_1 Step 1: N-Acylation cluster_2 Step 2: Cyclization cluster_3 Step 3: Reduction cluster_4 Final Product SM 2-(3-Methoxyphenyl)ethanamine Acylation N-Acylation SM->Acylation Base (e.g., Et3N) DCM R1 Chloroacetyl Chloride R1->Acylation Cyclization Intramolecular Friedel-Crafts Acylation->Cyclization Intermediate: N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide Reduction Lactam Reduction Cyclization->Reduction Intermediate: 7-Methoxy-1,2,4,5-tetrahydro- 3H-benzo[d]azepin-3-one (Lactam) Product 6-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[d]azepine Reduction->Product Reducing Agent (e.g., LiAlH4)

Caption: A typical synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My N-acylation reaction (Step 1) is showing low yield and multiple spots on TLC. What's going wrong?

Answer: This is a common issue often related to reaction conditions or reagent stability.

  • Causality: The primary amine of 2-(3-methoxyphenyl)ethanamine can react more than once, or the acylating agent (chloroacetyl chloride) can degrade if moisture is present. An inappropriate base can also lead to side reactions.

  • Troubleshooting Steps:

    • Moisture Control: Ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Chloroacetyl chloride is highly reactive with water.

    • Rate of Addition: Add the chloroacetyl chloride solution dropwise to the mixture of the amine and base at a low temperature (0 °C). This minimizes side reactions and prevents a rapid exotherm.

    • Choice of Base: Triethylamine (Et3N) is commonly used, but if you see complex mixtures, consider a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting side reactions.[1]

    • Work-up Procedure: A proper aqueous work-up is crucial. Washing the organic layer with dilute HCl will remove excess amine and base, while a subsequent wash with saturated sodium bicarbonate will remove any remaining acidic impurities.

Question 2: The intramolecular Friedel-Crafts cyclization (Step 2) is failing or giving very low yields of the lactam. How can I improve this?

Answer: This electrophilic aromatic substitution is the most challenging step and is highly sensitive to the catalyst and conditions. The goal is to form the seven-membered ring, which is entropically less favored than five- or six-membered rings.

  • Causality: The key is generating a reactive electrophile that can be attacked by the electron-rich methoxy-substituted benzene ring. The choice and amount of Lewis acid are critical. Too little will result in no reaction, while too much or too harsh a catalyst can cause decomposition or unwanted side reactions.[2][3]

  • Troubleshooting Steps:

    • Catalyst Selection:

      • Aluminum Chloride (AlCl₃): This is a strong and common Lewis acid for this reaction. However, it requires strictly anhydrous conditions. Use of at least 2.5-3.0 equivalents is often necessary as it will complex with the carbonyl and amide groups.

      • Polyphosphoric Acid (PPA): PPA can act as both a catalyst and a solvent. It often requires higher temperatures (e.g., 80-120 °C), but can be very effective for stubborn cyclizations.[3] Monitor the reaction carefully to avoid charring.

      • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another powerful option that can sometimes give cleaner reactions than PPA.

    • Temperature Control: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature or gently heat as needed. This can prevent the formation of polymeric byproducts.

    • Solvent: For AlCl₃, a non-coordinating solvent like DCM or 1,2-dichloroethane is standard. Ensure it is anhydrous.

G cluster_FC Friedel-Crafts Troubleshooting Logic Start Low/No Lactam Yield Catalyst Is Catalyst Active & Anhydrous? Start->Catalyst Equivalents Are >2.5 Equivalents of AlCl3 Used? Catalyst->Equivalents Yes Sol_Dry Action: Use fresh, anhydrous reagents and solvent Catalyst->Sol_Dry No Temp Is Temperature Optimized? Equivalents->Temp Yes Sol_Equiv Action: Increase AlCl3 to 3.0 equivalents Equivalents->Sol_Equiv No Sol_PPA Action: Switch to PPA or Eaton's Reagent Temp->Sol_PPA Yes (Still fails) Sol_Temp Action: Gradual warming (0°C to RT or heat) Temp->Sol_Temp No

Caption: Decision workflow for troubleshooting the Friedel-Crafts cyclization step.

Question 3: The final reduction of the lactam (Step 3) is incomplete or messy. What is the best reducing agent?

Answer: Amide reduction requires a powerful reducing agent. Milder reagents like sodium borohydride (NaBH₄) will not be effective.

  • Causality: The carbonyl of an amide is less electrophilic than that of a ketone or aldehyde due to resonance with the nitrogen lone pair. Therefore, a strong hydride source is needed.

  • Troubleshooting Steps:

    • Reducing Agent:

      • Lithium Aluminum Hydride (LiAlH₄): This is the gold standard for this transformation. Use it in an anhydrous ether solvent like THF or Diethyl ether. Typically, 2-3 equivalents are used to ensure complete reduction.

      • Borane (BH₃•THF): Borane is another excellent option that is often chemoselective for amides. It can sometimes result in a cleaner reaction and an easier work-up.

    • Reaction Conditions: The reaction with LiAlH₄ is typically performed by adding the lactam solution to a suspension of LiAlH₄ in THF at 0 °C, followed by refluxing to drive the reaction to completion.

    • Work-up (Critical): The LiAlH₄ work-up must be done carefully to avoid emulsions and safely quench the excess reagent. A standard Fieser work-up is recommended: for a reaction with 'X' g of LiAlH₄, add 'X' mL of water dropwise, followed by 'X' mL of 15% NaOH (aq), and finally '3X' mL of water. This should produce a granular precipitate of aluminum salts that can be easily filtered off.

Frequently Asked Questions (FAQs)

Q: What are the critical analytical checkpoints for this synthesis? A:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each step. A typical eluent system for these compounds would be Ethyl Acetate/Hexanes or DCM/Methanol.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of the intermediates and the final product. Key signals to look for in the final product are the disappearance of the lactam carbonyl in the ¹³C NMR and the appearance of new aliphatic protons corresponding to the CH₂ groups adjacent to the nitrogen.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and key intermediates.

Q: Can I use a Bischler-Napieralski or Pictet-Spengler reaction for this synthesis? A: While related, these reactions are primarily used for synthesizing 6-membered rings (dihydroisoquinolines and tetrahydroisoquinolines, respectively).[4][5][6] Forming a 7-membered ring like a benzo[d]azepine generally requires different strategies, such as the intramolecular Friedel-Crafts acylation/alkylation or ring-closing metathesis, which are better suited for forming this larger ring system.[7]

Q: How should I purify the final product? A: The final product is a basic amine. Purification is typically achieved by:

  • Aqueous Acid/Base Extraction: Dissolve the crude product in an organic solvent (like DCM or EtOAc) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the pure amine back into an organic solvent.

  • Column Chromatography: Use silica gel with an eluent system containing a small amount of base (e.g., 1-2% triethylamine in an Ethyl Acetate/Hexane mixture) to prevent the basic amine from streaking on the acidic silica gel.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-(3-methoxyphenyl)ethanamine.

Reagent MW ( g/mol ) Equivalents Typical Amount
2-(3-Methoxyphenyl)ethanamine151.211.05.00 g
Triethylamine101.191.55.0 g (6.9 mL)
Chloroacetyl Chloride112.941.14.1 g (2.9 mL)
Aluminum Chloride (Anhydrous)133.343.013.2 g
Lithium Aluminum Hydride37.952.53.1 g
Dichloromethane (DCM)--~250 mL
Tetrahydrofuran (THF)--~200 mL

Step 1: N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide

  • Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (~100 mL) in a flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (~20 mL) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor by TLC (50% EtOAc/Hexanes).

  • Quench the reaction by slowly adding water. Transfer to a separatory funnel, wash with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate, which can often be used directly in the next step.

Step 2: 7-Methoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-one (Lactam)

  • Cool a suspension of anhydrous aluminum chloride (3.0 eq) in anhydrous DCM (~100 mL) to 0 °C under nitrogen.

  • Add a solution of the crude chloroacetamide from Step 1 in anhydrous DCM (~30 mL) dropwise.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

  • Monitor by TLC (70% EtOAc/Hexanes).

  • Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude lactam by column chromatography (silica gel, gradient of 30-80% EtOAc in Hexanes).

Step 3: this compound

  • Carefully add lithium aluminum hydride (2.5 eq) to a flask containing anhydrous THF (~100 mL) under nitrogen at 0 °C.

  • Add a solution of the purified lactam from Step 2 in anhydrous THF (~50 mL) dropwise.

  • After addition, warm the reaction to room temperature and then heat to reflux for 4-6 hours.

  • Monitor by TLC (10% MeOH/DCM with 1% Et₃N).

  • Cool the reaction to 0 °C and carefully quench using the Fieser work-up procedure described in the troubleshooting section.

  • Stir the resulting suspension for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.

  • Concentrate the filtrate under reduced pressure. Purify the crude amine by acid/base extraction or column chromatography to yield the final product.

References

  • Smith, A. B., & Jones, D. R. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Available at: [Link]

  • Herbert, J. A. L., & Suschitzky, H. (1974). Syntheses of heterocyclic compounds. part xxix. substituted 2,3-dihydro-1h-1,5-benzodiazepines. Journal of the Chemical Society.
  • Curini, M., Epifano, F., Marcotullio, M. C., & Rosati, O. (2001). Ytterbium triflate promoted synthesis of 1,5-benzodiazepine derivatives. Tetrahedron Letters, 42(18), 3193–3195.
  • Balakrishna, M. S., & Kaboudin, B. (2001). A simple and new method for the synthesis of 1,5-benzodiazepine derivatives on a solid surface. Tetrahedron Letters, 42(6), 1127–1129.
  • Abd El-Aal, H. A. K., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][7]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(3), 353. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9150-9168. Available at: [Link]

  • University of Dundee. (n.d.). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][7][8]diazepine-2,4(3H)- diones as inhibitors of. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to improve your yield and purity. Our approach is grounded in mechanistic understanding and validated protocols to ensure your success.

Overview of the Primary Synthetic Route

The most common and logical synthetic pathway to this compound involves a two-step process:

  • N-acylation of 2-(3-methoxyphenyl)ethanamine.

  • Intramolecular cyclization of the resulting amide via a Bischler-Napieralski-type reaction, followed by reduction.

This guide is structured to address potential issues you may encounter at each of these critical stages.

Troubleshooting Guide

Part 1: N-Acylation of 2-(3-methoxyphenyl)ethanamine

The initial acylation of the starting phenethylamine is a crucial step that can significantly impact the overall yield and purity of the final product.

Question 1: I am observing a low yield of the N-acylated product. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-acylation step can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-(3-methoxyphenyl)ethanamine: Ensure your starting amine is pure. Impurities can interfere with the reaction. If necessary, purify the amine by distillation or column chromatography.

    • Acylating Agent: The choice and quality of your acylating agent are critical. For instance, when using formic acid for N-formylation, ensure it is of high purity. For other acylations, the corresponding acyl chloride or anhydride should be fresh or properly stored to prevent hydrolysis.

  • Reaction Conditions:

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the acylating agent can often drive the reaction to completion. However, a large excess can lead to side reactions and complicate purification.

    • Solvent: The choice of solvent is crucial. For N-formylation with formic acid, using a solvent like toluene with a Dean-Stark trap to remove water can dramatically increase the yield.[1] For acyl chlorides, a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used in the presence of a base to scavenge the generated HCl.

    • Temperature: Many acylation reactions proceed efficiently at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid side product formation at elevated temperatures.

    • Base: When using an acyl chloride, a tertiary amine base like triethylamine or diisopropylethylamine is commonly added to neutralize the HCl byproduct. Ensure the base is added slowly, preferably at 0 °C, to control the exotherm.

  • Work-up Procedure:

    • Improper work-up can lead to product loss. Ensure that the pH is carefully adjusted during aqueous washes to ensure your product is in the organic layer. A typical work-up involves washing with a dilute acid, followed by a dilute base, and finally brine.

Experimental Protocol: Optimized N-Formylation of 2-(3-methoxyphenyl)ethanamine

  • To a solution of 2-(3-methoxyphenyl)ethanamine (1.0 eq) in toluene, add formic acid (1.2 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formyl product.

Part 2: Bischler-Napieralski Cyclization and Reduction

This is the key ring-forming step and is often the most challenging part of the synthesis. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[2][3][4]

Question 2: My Bischler-Napieralski cyclization is giving a very low yield of the desired dihydrobenzo[d]azepine. What could be going wrong?

Answer:

The success of the Bischler-Napieralski reaction is highly dependent on the substrate and the reaction conditions. The methoxy group on the aromatic ring is electron-donating, which should facilitate the electrophilic aromatic substitution.[4] However, several factors can lead to low yields:

  • Choice and Amount of Dehydrating Agent:

    • Phosphorus oxychloride (POCl₃): This is the most common reagent. Using it in excess (3-5 equivalents) is often necessary.

    • Phosphorus pentoxide (P₂O₅): P₂O₅ in refluxing POCl₃ can be more effective for less reactive substrates.[2]

    • Other reagents: Polyphosphoric acid (PPA) or Eaton's reagent can also be used. The choice of reagent can significantly impact the yield, so it may be necessary to screen different options.

  • Reaction Temperature and Time:

    • These reactions typically require heating. Refluxing in a solvent like toluene or acetonitrile is common.

    • The optimal reaction time should be determined by monitoring the reaction by TLC or LC-MS. Prolonged heating can lead to decomposition and the formation of side products. A typical reaction time could be in the range of 2-8 hours.

  • Solvent:

    • Anhydrous conditions are crucial. The solvent must be dry. Acetonitrile is a good choice as it is polar enough to dissolve the starting material and the intermediate nitrilium salt.

  • Side Reactions:

    • Retro-Ritter Reaction: One of the major side reactions is the formation of a styrene derivative.[5] This can be minimized by using nitrile as a solvent.

    • Polymerization: Under harsh acidic conditions, polymerization of the starting material or product can occur.

Question 3: I am having difficulty with the final reduction step. Which reducing agent is most effective?

Answer:

The reduction of the intermediate imine or enamine to the final tetrahydrobenzo[d]azepine is a critical step. The choice of reducing agent is important for achieving a high yield and avoiding side reactions.

  • Sodium Borohydride (NaBH₄): This is a mild and effective reducing agent for this transformation. It is typically used in a protic solvent like methanol or ethanol. The reaction is usually carried out at room temperature or 0 °C.

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ can sometimes lead to over-reduction or side reactions. It should be used with caution and under strictly anhydrous conditions in a solvent like THF.[6]

  • Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective method.[7] This method is clean and often gives high yields.

Experimental Protocol: Bischler-Napieralski Cyclization and In-Situ Reduction

  • To a solution of the N-acylated 2-(3-methoxyphenyl)ethanamine (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C.

  • Slowly add a solution of sodium borohydride (2.0-3.0 eq) in methanol.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Make the solution basic by adding an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this synthesis?

The overall yield can vary significantly depending on the optimization of each step. With careful execution and optimization, an overall yield of 50-70% can be reasonably expected.

Q2: How can I best purify the final product, this compound?

Column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

Q3: Can I use a Pictet-Spengler reaction for this synthesis?

A Pictet-Spengler reaction is a viable alternative. This would involve the reaction of 2-(3-methoxyphenyl)ethanamine with formaldehyde or a formaldehyde equivalent (like paraformaldehyde or 1,3,5-trioxane) under acidic conditions.[8][9] However, for less nucleophilic aromatic rings, the reaction may require harsher conditions, which could lead to lower yields or side products.[9] The Bischler-Napieralski route is often more reliable for this type of substrate.

Q4: What are some common impurities I should look out for?

Common impurities can include unreacted starting materials, the intermediate dihydrobenzo[d]azepine (if the reduction is incomplete), and byproducts from side reactions such as the retro-Ritter product. These can usually be identified by LC-MS and NMR analysis of the crude product.

Visualizations

Synthetic Workflow

Synthetic Workflow cluster_0 Part 1: N-Acylation cluster_1 Part 2: Cyclization & Reduction Starting Material 2-(3-methoxyphenyl)ethanamine Acylation N-Acylation (e.g., Formic Acid) Starting Material->Acylation Acylated Intermediate N-acyl-2-(3-methoxyphenyl)ethanamine Acylation->Acylated Intermediate Cyclization Bischler-Napieralski (POCl₃) Acylated Intermediate->Cyclization Intermediate Dihydrobenzo[d]azepine Cyclization->Intermediate Reduction Reduction (NaBH₄) Intermediate->Reduction Final Product This compound Reduction->Final Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Cyclization Yield

Troubleshooting Cyclization cluster_reagent Dehydrating Agent Issues cluster_conditions Condition Optimization cluster_byproducts Side Product Mitigation Start Low Yield in Cyclization Step CheckReagent Check Dehydrating Agent (Type & Amount) Start->CheckReagent CheckConditions Verify Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions AnalyzeByproducts Analyze for Side Products (LC-MS, NMR) Start->AnalyzeByproducts ReagentSolution1 Increase Equivalents of POCl₃ CheckReagent->ReagentSolution1 ReagentSolution2 Add P₂O₅ CheckReagent->ReagentSolution2 ReagentSolution3 Screen Alternative Reagents (PPA) CheckReagent->ReagentSolution3 ConditionSolution1 Ensure Anhydrous Conditions CheckConditions->ConditionSolution1 ConditionSolution2 Optimize Temperature & Time via TLC CheckConditions->ConditionSolution2 ConditionSolution3 Switch to Acetonitrile CheckConditions->ConditionSolution3 ByproductSolution1 If Retro-Ritter Product, use Nitrile Solvent AnalyzeByproducts->ByproductSolution1 ByproductSolution2 If Polymerization, Reduce Temperature or Reaction Time AnalyzeByproducts->ByproductSolution2

Sources

Technical Support Center: Troubleshooting Low Solubility of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that govern its solubility. This molecule is a benzazepine derivative containing a basic secondary amine and a methoxy group attached to an aromatic ring. These features dictate its behavior in different solvent systems.

PropertyPredicted ValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Predicted pKa (basic) 9.89 ± 0.20[2]
Predicted logP 2.44[1]

Note: The pKa and logP values are predicted and should be used as a guide. Experimental determination is recommended for the highest accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound not dissolving in aqueous buffers?

Answer: The limited aqueous solubility of the free base form of this compound is expected due to its chemical structure. The molecule has a significant non-polar surface area from the benzene ring and the tetrahydroazepine ring system. The predicted logP of 2.44 suggests a preference for a more lipophilic environment over an aqueous one.[1]

The key to improving aqueous solubility lies in the basic secondary amine group. At neutral pH, this amine is not fully protonated, and the molecule remains largely uncharged and thus, poorly water-soluble.

Troubleshooting Action: pH Adjustment

The most effective strategy to enhance the aqueous solubility of an amine-containing compound is to decrease the pH of the solution. By lowering the pH, you increase the concentration of protons (H⁺) in the solution, which will protonate the basic amine group, forming a more soluble ammonium salt.

A general rule of thumb is to adjust the pH of the aqueous buffer to at least 2 pH units below the pKa of the amine.[3] With a predicted pKa of 9.89, a pH of 7.9 or lower should significantly improve solubility.[2]

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Buffer Selection: Choose a buffer system with a pKa value close to your desired pH to ensure adequate buffering capacity.[4][5] For example, a phosphate buffer is effective in the pH range of 6-8.[4]

  • Preparation of Acidic Buffer: Prepare a buffer solution at the target pH (e.g., pH 5.0). You can do this by titrating the basic component of the buffer with a strong acid like HCl while monitoring with a calibrated pH meter.[6]

  • Dissolution: Add the desired amount of this compound to the acidic buffer.

  • Facilitate Dissolution: Gently agitate or sonicate the mixture to aid dissolution. A brief warming of the solution may also help but be cautious of potential degradation at elevated temperatures.

Caption: pH adjustment workflow for dissolving basic compounds.

Q2: I have the hydrochloride (HCl) salt of this compound. Why am I still having trouble dissolving it?

Answer: The hydrochloride salt form is intended to improve aqueous solubility and handling.[7] However, several factors can still lead to dissolution issues:

  • Insufficient Solvent: You may be trying to prepare a solution that is above the compound's thermodynamic solubility limit in that specific solvent.

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.

  • pH of the Solution: While the salt form is more soluble, dissolving it in a basic or even neutral pH solution can cause it to revert to the less soluble free base form, leading to precipitation.

Troubleshooting Actions:

  • Ensure Acidic Conditions: Dissolve the hydrochloride salt in slightly acidic water or a buffer with a pH well below the pKa of the amine (e.g., pH 4-5).

  • Increase Solvent Volume: If you suspect you are exceeding the solubility limit, try using a larger volume of the solvent.

  • Co-solvents: If aqueous solubility is still insufficient for your experimental needs, consider the use of co-solvents.

Q3: What are co-solvents, and how can they help with the solubility of this compound?

Answer: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[8] They work by reducing the polarity of the solvent system, making it more favorable for a hydrophobic molecule like this compound to dissolve.[1]

Commonly used co-solvents in a laboratory setting include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Troubleshooting Action: Using Co-solvents

For highly hydrophobic compounds, preparing a concentrated stock solution in a pure organic solvent like DMSO is a common practice. This stock solution can then be diluted into the aqueous experimental medium.

Experimental Protocol: Co-solvent Stock Solution Preparation and Use

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Dilution into Aqueous Medium: For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration.

  • Important Consideration: Be mindful of the final concentration of the co-solvent in your experimental system. High concentrations of organic solvents can affect biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%, to minimize off-target effects.

CoSolvent_Workflow A Start: Compound with Low Aqueous Solubility B Dissolve in 100% Organic Co-solvent (e.g., DMSO) to create a stock solution A->B C Dilute stock solution into aqueous buffer for the experiment B->C D Final solution with low percentage of co-solvent C->D E Caution: Ensure final co-solvent concentration is compatible with the assay C->E

Caption: Co-solvent strategy for solubilizing hydrophobic compounds.

Q4: My compound precipitates out of solution over time. What is happening?

Answer: This phenomenon is often related to the difference between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is the concentration of a compound that can be rapidly dissolved, often starting from a high-concentration stock in an organic solvent and diluting into an aqueous buffer. This can lead to a supersaturated, thermodynamically unstable solution.[5][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid-state compound. This is typically a lower value than the kinetic solubility.[5][9]

Precipitation over time indicates that you have likely created a supersaturated solution (exceeding the thermodynamic solubility), which is reverting to a more stable state by precipitating the excess compound.

Troubleshooting Actions:

  • Determine the Thermodynamic Solubility: If long-term stability in solution is critical, you should determine the thermodynamic solubility of your compound under your experimental conditions.

  • Work at or Below the Thermodynamic Solubility Limit: For long-term experiments, prepare your solutions at a concentration at or below the determined thermodynamic solubility to prevent precipitation.

Experimental Protocol: Simplified Shake-Flask Method for Thermodynamic Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.[10]

  • Prepare a Slurry: Add an excess amount of the solid compound to your chosen buffer in a sealed vial. The presence of undissolved solid is essential.

  • Equilibrate: Agitate the slurry at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[11]

  • Separate Solid from Liquid: Separate the undissolved solid from the saturated solution by centrifugation or filtration. A 0.22 µm filter is commonly used to ensure all solid particles are removed.

  • Quantify Concentration: Accurately determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.

Caption: Workflow for determining thermodynamic solubility.

Summary of Troubleshooting Strategies

IssueProbable CauseRecommended Action
Compound won't dissolve in aqueous buffer. Low intrinsic solubility of the free base.Decrease the pH of the buffer to at least 2 units below the pKa of the amine.
Hydrochloride salt is not dissolving. Insufficient solvent, common ion effect, or pH is too high.Use a slightly acidic solvent, increase solvent volume, or consider co-solvents.
Need a very high concentration in an aqueous system. The desired concentration exceeds the aqueous solubility limit.Use a co-solvent system, starting with a high-concentration stock in an organic solvent like DMSO.
Compound precipitates from solution over time. The initial concentration exceeded the thermodynamic solubility (supersaturation).Determine the thermodynamic solubility and work at or below this concentration for long-term stability.

By understanding the physicochemical properties of this compound and applying these systematic troubleshooting approaches, you can overcome solubility challenges and ensure the reliability and reproducibility of your experimental results.

References

  • Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications. Solubility of Things. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved from [Link]

  • Reddit. (2025, May 22). Precipitating organic amine from organic solution containing dissolved KOH. r/chemistry. [Link]

  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?. [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • YouTube. (2021, November 19). Choosing and preparing pH buffers - practical stuff. [Link]

  • ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]

  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. [Link]

  • ResearchGate. (n.d.). Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ChemAxon. (n.d.). pKa calculation. Chemaxon Docs. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ChemAxon. (n.d.). pKa Plugin. Chemaxon Docs. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]

  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. [Link]

  • ResearchGate. (2021, April 20). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K. [Link]

  • GitHub. (n.d.). dGPredictor/CC/chemaxon.py at master. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • PubChemLite. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine. [Link]

  • MOLBASE. (n.d.). 5-Methoxy-2,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine. [Link]

  • NIST WebBook. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. [Link]

  • PubChem. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. [Link]

Sources

Technical Support Center: Stability and Degradation of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. This guide is designed to provide in-depth, practical advice on maintaining the stability of this compound in solution and troubleshooting common degradation-related issues. Our approach is grounded in established principles of chemical stability and analytical science to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The structure of this compound contains several functional groups susceptible to degradation: a secondary amine within the azepine ring, a methoxy group on the aromatic ring, and the benzene ring itself. The primary factors leading to its degradation in solution are:

  • Oxidation: The secondary amine and the electron-rich aromatic ring are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or metal ion contaminants.

  • pH-Dependent Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) can potentially affect the molecule, particularly if impurities are present.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, especially UV radiation.[1][2] This can lead to complex degradation pathways.

  • Temperature: Elevated temperatures will accelerate all degradation reactions.[3]

Q2: What is the recommended solvent and storage condition for stock solutions?

A2: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or ethanol. It is advisable to purge the solvent with an inert gas (nitrogen or argon) before use to minimize dissolved oxygen. Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace. For daily use, prepare fresh dilutions in your aqueous experimental buffer. If storing in aqueous solutions is unavoidable, use buffers at a neutral or slightly acidic pH (pH 5-7) and store protected from light at 2-8°C for short periods only.

Q3: How can I tell if my compound is degrading?

A3: Degradation can be indicated by several observations:

  • Visual Changes: A change in the color or clarity of the solution.

  • Chromatographic Changes: When analyzing by High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound, the appearance of new peaks (degradants), and a change in the retention time of the main peak.[4]

  • Spectroscopic Changes: A shift in the maximum absorbance wavelength or a change in the molar absorptivity in UV-Vis spectroscopy can suggest structural changes.[4]

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent data in your assays is a strong indicator of compound instability.

Q4: What are "forced degradation" studies and why are they important?

A4: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions like strong acids/bases, high heat, light, and oxidizing agents to accelerate degradation.[3][5] These studies are crucial for several reasons:

  • They help identify likely degradation products.[2][3]

  • They elucidate potential degradation pathways.[3][5]

  • They are essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the active ingredient in the presence of its degradants.[2][6]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during experiments with this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of Potency in Cell-Based Assays 1. Degradation in Aqueous Media: The compound may be unstable in the cell culture medium over the incubation period. 2. Oxidation: The medium components or exposure to air could be oxidizing the compound. 3. Adsorption: The compound may be adsorbing to plasticware.1. Time-Course Stability Study: Analyze samples of the compound in the assay medium by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify degradation. 2. Use Fresh Solutions: Prepare dilutions immediately before adding to the assay. 3. Consider Antioxidants: If oxidation is confirmed, consider adding a small amount of a biocompatible antioxidant to the medium, if the assay permits. 4. Use Low-Binding Plates: Test low-adsorption microplates.
Appearance of Extra Peaks in HPLC Chromatogram 1. Oxidative Degradation: The secondary amine is a likely site for oxidation. 2. Photodegradation: Exposure of solutions to ambient or UV light. 3. Solvent Impurities: Peroxides in solvents like THF or dioxane can cause degradation.1. Confirm Peak Identity: If possible, use LC-MS to get the mass of the new peaks. An increase of 16 amu could suggest mono-oxidation. 2. Protect from Light: Repeat the experiment with solutions and samples rigorously protected from light (amber vials, covered autosampler). 3. Use High-Purity Solvents: Use freshly opened, HPLC-grade or peroxide-free solvents.
Inconsistent Baseline or Drifting Retention Times in HPLC 1. Poor Solubility in Mobile Phase: The compound or its degradants may be precipitating on the column. 2. Interaction with Metal Surfaces: The amine group can chelate with trace metals in the HPLC system, leading to peak tailing.1. Optimize Mobile Phase: Ensure the compound is fully soluble in the initial mobile phase conditions. A higher percentage of organic solvent may be needed. 2. Use a Metal-Chelating Additive: Add a small amount of a chelating agent like EDTA to the mobile phase. 3. Flush the System: Thoroughly flush the HPLC system and column.
Logical Flow for Troubleshooting HPLC Issues

Caption: Troubleshooting workflow for HPLC analysis.

Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating HPLC method. These are based on general guidelines from the International Council for Harmonisation (ICH).[5]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1.0 N HCl

  • 1.0 N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber (with UV and visible light)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1.0 N NaOH, and dilute with methanol to a final concentration of ~50 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1.0 N HCl, and dilute with methanol to a final concentration of ~50 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of ~50 µg/mL.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to prepare a ~50 µg/mL solution.

  • Photolytic Degradation:

    • Expose a ~50 µg/mL solution of the compound in methanol to light in a photostability chamber (as per ICH Q1B guidelines).[5]

    • Simultaneously, keep a control sample in the dark.

  • Analysis: Analyze all samples and an unstressed control solution by HPLC-PDA and/or HPLC-MS. Aim for 5-20% degradation of the parent compound for meaningful results.[1]

Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H2O2, RT) Stock->Oxidation Photo Photolytic (ICH Q1B) Stock->Photo HPLC Analyze all samples by HPLC-PDA/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal (Solid) (80°C) Thermal->HPLC Photo->HPLC Compare Compare stressed samples to unstressed control HPLC->Compare Identify Identify & Characterize Degradation Products Compare->Identify

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Starting Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA broad gradient is a good starting point to elute all components, including potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection PDA Detector (200-400 nm)Allows for monitoring at multiple wavelengths to detect compounds with different chromophores.
Injection Vol. 10 µLStandard injection volume.

Method Development Strategy:

  • Inject the unstressed compound solution to determine its retention time and peak shape.

  • Inject a mixture of all the forced degradation samples.

  • Evaluate the chromatogram for resolution between the parent peak and all new degradant peaks.

  • If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), or pH to improve separation. The goal is to develop a method that demonstrates specificity for the parent compound.[6]

References

  • Journal of Chromatographic Science. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method.
  • MedCrave. (2016, December 14). Forced degradation studies.
  • Remedy Publications LLC. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018, June 15). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • National Institutes of Health. (n.d.).
  • Jetir.Org. (n.d.).
  • US Pharmacopeia (USP). (2014, January 13).
  • European Medicines Agency. (2023, July 13).

Sources

"unexpected side products in benzazepine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for benzazepine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the benzazepine core. Our goal is to provide field-proven insights and actionable troubleshooting strategies to address the common and unexpected side products that can arise during synthesis, compromising yield and purity. This document is structured as a dynamic troubleshooting guide and FAQ, allowing you to quickly identify your challenge and implement a validated solution.

Troubleshooting Guide: Unexpected Side Products & Reaction Failures

This section addresses specific, observable issues in a question-and-answer format. Each answer provides a mechanistic explanation for the formation of the side product and offers concrete troubleshooting protocols.

Question 1: My reaction is producing a rearranged aromatic phenol instead of the expected benzazepine. What is happening?

Answer: You are likely observing a Dienone-Phenol Rearrangement . This is a classic acid-catalyzed rearrangement where a 4,4-disubstituted cyclohexadienone rearranges to a more stable 3,4-disubstituted phenol.[1][2] In the context of benzazepine synthesis, certain intermediates, particularly those formed during oxidative cyclizations or dearomatization-rearomatization sequences, can possess a dienone-like structure susceptible to this pathway.

Plausible Cause & Mechanism: The reaction is triggered by protonation of the carbonyl oxygen, which generates a carbocation. This cation is stabilized by delocalization, and in one of the resonance structures, a positive charge is placed adjacent to a highly substituted carbon. A 1,2-alkyl or aryl shift then occurs, followed by deprotonation to yield the thermodynamically stable aromatic phenol.[1][3] The strong driving force for this rearrangement is the formation of a stable aromatic ring.[2]

Troubleshooting & Validation Protocol:

  • Control Acidity: The primary catalyst for this rearrangement is acid.

    • Action: Reduce the concentration of the Brønsted acid catalyst. If the reaction requires an acid, switch to a milder Lewis acid (e.g., Sc(OTf)₃, ZnCl₂) that is less likely to promote protonation-driven rearrangements.[4]

    • Validation: Set up small-scale parallel reactions with varying concentrations of the original acid and several different Lewis acids. Monitor the reaction progress by LC-MS at regular intervals to quantify the ratio of desired product to the phenolic side product.

  • Temperature Management:

    • Action: Lower the reaction temperature. Many rearrangement processes have a higher activation energy than the desired reaction pathway.[5]

    • Validation: Run the reaction at several temperatures (e.g., 0 °C, room temperature, and the original elevated temperature) and analyze the crude product mixture to determine the optimal temperature for minimizing the side product.

Detailed Protocol: Screening Lewis Acids to Mitigate Dienone-Phenol Rearrangement

  • Setup: In parallel, prepare three oven-dried reaction vials equipped with stir bars.

  • Reagents: To each vial, add your starting material (1.0 equiv) and the appropriate dry solvent under an inert atmosphere (e.g., N₂ or Ar).

  • Catalyst Addition:

    • Vial 1 (Control): Add your original Brønsted acid catalyst (e.g., TFA, 0.1 equiv).

    • Vial 2: Add Sc(OTf)₃ (0.1 equiv).

    • Vial 3: Add ZnCl₂ (0.1 equiv).

  • Reaction: Stir all reactions at a reduced temperature (e.g., 0 °C) and allow them to proceed for the standard reaction time.

  • Monitoring: At 1-hour intervals, withdraw a small aliquot from each vial, quench with saturated NaHCO₃ solution, extract with an organic solvent (e.g., EtOAc), and analyze by LC-MS and TLC to compare the product-to-side-product ratios.

  • Analysis: Identify the conditions that provide the highest conversion to the desired benzazepine with the lowest formation of the phenolic byproduct.

Question 2: During my cyclization, I'm isolating a styrene-like byproduct and recovering unreacted starting material. Why isn't the ring closing?

Answer: This is a classic side reaction observed in Bischler-Napieralski type cyclizations, known as a retro-Ritter reaction .[6] This pathway becomes competitive when the nitrilium ion intermediate, which is crucial for the cyclization, fragments instead of undergoing the desired intramolecular electrophilic aromatic substitution.

Plausible Cause & Mechanism: The Bischler-Napieralski reaction and related N-acyliminium ion cyclizations proceed through a highly reactive nitrilium salt intermediate.[6][7][8] While this species is poised to be attacked by the tethered aromatic ring to form the benzazepine, it can also undergo elimination, especially if the resulting alkene (a styrene derivative) is highly conjugated or if the reaction temperature is too high. This elimination pathway is essentially the reverse of the Ritter reaction.[6]

Troubleshooting & Validation Protocol:

  • Choice of Dehydrating Agent: The strength and nature of the condensing agent are critical.

    • Action: Stronger dehydrating agents like P₂O₅ or the use of POCl₃ at elevated temperatures can favor the elimination.[6] Switch to a milder system. For instance, using oxalyl chloride or triflic anhydride (Tf₂O) at low temperatures can generate the reactive intermediate under conditions less prone to elimination.[7]

    • Validation: Compare the reaction outcome using POCl₃ at reflux in toluene versus Tf₂O with a non-nucleophilic base (e.g., 2,6-lutidine) in DCM at -20 °C. Analyze the product ratios to confirm the suppression of the styrene byproduct.

  • Solvent Choice:

    • Action: The retro-Ritter reaction releases a nitrile. According to Le Châtelier's principle, performing the reaction in a nitrile-based solvent (e.g., acetonitrile) can shift the equilibrium away from the fragmentation pathway.[6]

    • Validation: If compatible with your substrate, run the reaction in both a standard solvent (e.g., toluene, DCM) and acetonitrile under otherwise identical conditions. Compare the yields of the desired cyclized product.

Workflow for Suppressing Retro-Ritter Side Reaction

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Specific Actions cluster_3 Validation & Outcome start Styrene Side Product Observed (Retro-Ritter) condensing_agent Modify Condensing Agent start->condensing_agent solvent Change Solvent start->solvent temperature Lower Temperature start->temperature action1 Switch from POCl₃/P₂O₅ to Tf₂O/Lutidine condensing_agent->action1 action2 Use Acetonitrile as Solvent solvent->action2 action3 Run at -20°C to 0°C temperature->action3 validation Monitor by LC-MS: Compare Product/Byproduct Ratio action1->validation action2->validation action3->validation outcome Optimized Conditions: Increased Yield of Benzazepine validation->outcome G A Starting Material B Reactive Intermediate (e.g., Dearomatized Adduct) A->B Reaction Trigger C1 Desired Pathway: Rearomatization B->C1 Favored by: - Higher Temp - Aromatizing Agent C2 Unexpected Pathway: Intramolecular Cycloaddition B->C2 Favored by: - Ring Strain - Sterics D1 Benzazepine Product C1->D1 D2 Bridged Side Product C2->D2

Sources

Technical Support Center: Overcoming Poor Bioavailability of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this selective 5-HT2C serotonin receptor agonist.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. Poor bioavailability is a multifaceted challenge, and this guide is structured to help you diagnose the root cause—be it poor solubility, extensive first-pass metabolism, or a combination of factors—and to provide actionable strategies for improvement.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when working with a compound exhibiting low bioavailability.

Q1: What are the likely causes of poor oral bioavailability for a compound like this compound?

A1: The low oral bioavailability of a small molecule like this compound is typically rooted in two main areas:

  • Poor aqueous solubility: The compound may not adequately dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. While the hydrochloride salt form is intended to improve this, issues can still arise in the varying pH environments of the gut.[1]

  • Extensive first-pass metabolism: After absorption from the gut, the compound travels via the portal vein to the liver, where it can be significantly metabolized by enzymes (such as cytochrome P450s) before it reaches systemic circulation.[2][3][4] This is a common fate for many orally administered drugs.

Q2: How can I determine if solubility or metabolism is the primary issue?

A2: A systematic approach involving both in vitro and in vivo experiments is necessary. A good starting point is to assess the compound's intrinsic solubility and its stability in the presence of liver microsomes. The troubleshooting guides below provide detailed protocols for these assessments.

Q3: Are there any known metabolic liabilities for benzazepine derivatives?

A3: While specific data for this compound is limited, related benzodiazepine structures have been shown to undergo metabolic transformations such as hydroxylation and N-acetylation.[5] The methoxy group on your compound could also be a site for O-demethylation.

Q4: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs?

A4: There are several established techniques, including:

  • Particle size reduction: Micronization and nanonization increase the surface area for dissolution.[6][7]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.[1][7]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.[1][7]

Troubleshooting Guide 1: Diagnosing the Bioavailability Bottleneck

This section will guide you through a logical workflow to identify the primary reason for the poor bioavailability of your compound.

Experimental Workflow for Diagnosing Bioavailability Issues

workflow cluster_step1 Step 1: In Vitro Characterization cluster_step2 Step 2: Permeability Assessment cluster_step3 Step 3: Data Interpretation & Next Steps A Aqueous Solubility Assay (pH 1.2, 4.5, 6.8) E Low Solubility? A->E B LogD Measurement (Octanol/Water) C Liver Microsome Stability Assay F High Metabolism? C->F D Caco-2 Permeability Assay G Low Permeability? D->G E->F No H Proceed to Formulation Strategies (Troubleshooting Guide 2) E->H Yes F->G No I Proceed to Prodrug/Chemical Modification (Troubleshooting Guide 3) F->I Yes G->H No, but solubility is an issue G->I No, but metabolism is an issue J Consider both Formulation and Chemical Modification Strategies G->J Yes

Caption: A workflow to diagnose the cause of poor bioavailability.

Detailed Protocols

Protocol 1: Aqueous Solubility Assay

  • Objective: To determine the solubility of this compound at physiologically relevant pH values.

  • Materials:

    • This compound (or its HCl salt)

    • Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)

    • HPLC system with a suitable column and detection method

  • Procedure:

    • Prepare supersaturated solutions of the compound in each buffer.

    • Shake at 37°C for 24 hours to reach equilibrium.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Interpretation: Low solubility (<100 µg/mL) in any of these buffers suggests that dissolution may be a limiting factor for absorption.

Protocol 2: Liver Microsome Stability Assay

  • Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.

  • Materials:

    • This compound

    • Pooled human or rat liver microsomes

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • LC-MS/MS system for quantification

  • Procedure:

    • Pre-incubate the compound with liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction (e.g., with cold acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Interpretation: A short half-life (<30 minutes) indicates high metabolic clearance and suggests that first-pass metabolism is a significant contributor to poor bioavailability.

Protocol 3: Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of the compound.

  • Materials:

    • Caco-2 cells cultured on permeable supports

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • This compound

    • LC-MS/MS system

  • Procedure:

    • Grow Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.

    • Conduct bidirectional transport studies:

      • Apical to Basolateral (A-to-B): Add the compound to the apical side and measure its appearance on the basolateral side over time.

      • Basolateral to Apical (B-to-A): Add the compound to the basolateral side and measure its appearance on the apical side.

  • Interpretation:

    • A high apparent permeability coefficient (Papp) in the A-to-B direction suggests good passive diffusion.

    • An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 indicates the involvement of active efflux transporters.

Troubleshooting Guide 2: Formulation Strategies for Solubility Enhancement

If your investigations point to poor solubility as the primary culprit, the following formulation strategies can be employed.

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area to enhance dissolution rate.[6][7]Applicable to crystalline compounds.[7]May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersion Stabilizes the drug in a high-energy amorphous state, increasing solubility and dissolution.[1][7]Significant solubility enhancement.Potential for recrystallization over time, affecting stability.[7]
Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a lipid-based formulation that forms a fine emulsion in the gut, facilitating absorption.[1][7][8]Can improve solubility and bypass first-pass metabolism via lymphatic uptake.[5]Requires careful selection of excipients.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.[1][7]Well-established and effective for many molecules.Can be limited by the stoichiometry of complexation.

Troubleshooting Guide 3: Prodrug and Chemical Modification Strategies

When extensive first-pass metabolism is the issue, or if formulation approaches are insufficient, chemical modification of the parent molecule should be considered.

Prodrug Design Workflow

prodrug_workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_selection Selection & In Vivo Testing A Identify Potential Promoieties (e.g., esters, phosphates, amino acids) B Synthesize Prodrug Candidates A->B C Chemical Stability Assay (pH 1.2, 7.4) B->C D Enzymatic Conversion Assay (Plasma, Liver Homogenate) B->D E Select Stable Prodrugs with Efficient Conversion C->E D->E F Pharmacokinetic Study in Animal Model E->F Proceed G Compare Bioavailability with Parent Drug F->G

Caption: A workflow for designing and evaluating prodrugs.

Key Considerations for Prodrug Design
  • Promoieties: The choice of the promoiety is critical. It should mask the metabolically labile site or improve solubility, and it must be efficiently cleaved in the body to release the active drug.[9][10]

  • Linkage Chemistry: The bond connecting the promoiety to the drug must be stable in the gastrointestinal tract but susceptible to enzymatic or chemical cleavage in the plasma or target tissue.

  • Toxicity: The promoiety and its byproducts should be non-toxic.[9]

Example Prodrug Strategy for this compound:

The secondary amine in the azepine ring is a potential site for metabolic attack or for derivatization. A possible prodrug approach would be to acylate the amine with a group that improves aqueous solubility, such as an amino acid or a phosphate-containing moiety. This could temporarily protect the amine and enhance dissolution before being cleaved by esterases or phosphatases in the plasma.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • How to improve the bioavailability of a drug? (2025, March 20). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • First-Pass Effect - StatPearls - NCBI Bookshelf. (2023, November 3). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry. (2024, November 19). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved January 22, 2026, from [Link]

  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (2024, November 1). Bentham Science Publishers. Retrieved January 22, 2026, from [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 22, 2026, from [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) First-Pass Metabolism and Its Effect on Bioavailability. (2025, April 23). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. (2016, December 23). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 22, 2026, from [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Study of First-Pass Metabolism and its Uses. (2023, August 28). Walsh Medical Media. Retrieved January 22, 2026, from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Prodrug Approaches to Improving the Oral Absorption of Antiviral Nucleotide Analogues. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series. Retrieved January 22, 2026, from [Link]

  • First Pass Metabolism. (2023, March 10). YouTube. Retrieved January 22, 2026, from [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. (2025, July 16). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

"minimizing off-target effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine"

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BZD-2026-01-22

Subject: A Researcher's Guide to Minimizing Off-Target Effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this compound, with a specific focus on identifying, understanding, and mitigating potential off-target effects.

This compound is a selective agonist for the 5-HT2C serotonin receptor, a target implicated in mood, appetite, and other neurological functions.[1] Like any bioactive small molecule, achieving absolute target specificity is a significant challenge. Its benzazepine core structure is a privileged scaffold found in compounds targeting various receptors, most notably dopamine receptors.[1] This structural similarity raises the possibility of unintended interactions with other signaling pathways, which can lead to confounding data, misinterpretation of results, and potential cellular toxicity.

This guide provides a framework for robust experimental design, troubleshooting unexpected results, and ensuring the scientific integrity of your findings when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

The primary and intended mechanism of action is the selective agonism of the 5-HT2C serotonin receptor.[1] This interaction is expected to initiate downstream signaling cascades associated with this G-protein coupled receptor, which are crucial for regulating various neurological processes.[1]

Q2: What are the most likely off-targets for this compound based on its chemical class?

The benzo[d]azepine scaffold is historically associated with dopamine receptor modulation.[1] Therefore, the most probable off-targets include dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. For example, the well-known benzazepine derivative Fenoldopam is a potent D1 agonist, and SKF-38393 is a classic D1-like partial agonist.[2][3][4] Additionally, some benzazepines have shown moderate affinity for α-adrenergic receptors (e.g., α2-adrenoceptors).[2][3] It is crucial to empirically validate specificity in your experimental system.

Q3: How can I proactively minimize off-target effects before starting my main experiments?

Minimizing off-target effects starts with careful dose selection.[5] Always begin by performing a dose-response curve for your intended on-target effect (e.g., a 5-HT2C mediated functional response). The goal is to identify the lowest effective concentration that elicits a robust on-target response. Using concentrations well above the EC50 or Ki for the primary target significantly increases the risk of engaging lower-affinity off-targets.[6]

Q4: Are there structural analogs I can use as controls?

Yes, using a structurally similar but biologically inactive analog is a powerful control. If available, a stereoisomer or a closely related molecule known to be inactive at the 5-HT2C receptor can help differentiate on-target from off-target or non-specific effects. Additionally, comparing the effects of your compound with other well-characterized but structurally distinct 5-HT2C agonists can help confirm that the observed phenotype is truly mediated by the intended target.

Troubleshooting Experimental Issues

This section addresses specific problems you may encounter and provides logical workflows to diagnose the root cause.

Issue 1: Unexpected Phenotype or Cellular Response Observed

You are studying appetite regulation in a neuronal cell line. You apply this compound expecting a 5-HT2C-mediated response, but you observe an unexpected change in cellular morphology or gene expression inconsistent with known 5-HT2C signaling.

Caption: Troubleshooting workflow for an unexpected phenotype.

Issue 2: High Background or Poor Signal-to-Noise in a Binding Assay

You are performing a radioligand binding assay to determine the affinity of your compound for the 5-HT2C receptor, but you are observing high non-specific binding, making it difficult to calculate a reliable Ki value.

  • Optimize Assay Conditions:

    • Reduce Ligand Concentration: Ensure your radioligand concentration is at or below its Kd for the receptor. High concentrations increase non-specific binding.

    • Check Buffer Composition: Ionic strength and pH can influence binding. Ensure your buffer is optimized for your specific receptor and membrane preparation.

    • Increase Wash Steps: Increase the number and/or duration of wash steps to more effectively remove unbound radioligand.

  • Validate with a Known Competitor: Before testing your compound, run a competition assay with a well-characterized, high-affinity 5-HT2C ligand. This confirms that your assay setup can detect specific displacement.

  • Define Non-Specific Binding Correctly: Ensure you are using a high concentration of a known, saturating ligand (e.g., a non-labeled standard) to define 100% displacement (non-specific binding).

  • Evaluate Compound-Specific Issues:

    • Solubility: Poor compound solubility can lead to aggregation and "sticky" binding. Verify solubility in your assay buffer. Consider adding a low percentage of DMSO if compatible with your system.

    • Purity: Impurities in your compound stock could be causing the high background. Verify purity via HPLC or LC-MS.

Key Experimental Protocols

Protocol 1: Orthogonal Target Validation using Antagonists

This protocol is essential for confirming that a biological effect is mediated by the intended target.

  • Objective: To determine if the biological effect of this compound can be reversed by a selective 5-HT2C antagonist and not by antagonists of likely off-targets.

  • Materials:

    • This compound

    • Selective 5-HT2C antagonist (e.g., SB 242084)

    • Selective D1 antagonist (e.g., SCH 23390)

    • Vehicle (e.g., DMSO, saline)

    • Your experimental system (cells, tissue, etc.)

    • Assay for measuring biological response (e.g., qPCR, Western blot, functional assay)

  • Procedure:

    • Determine the EC50 of this compound for your biological response.

    • Select a concentration of the agonist at or near its EC80 for subsequent experiments.

    • Pre-incubate your experimental system with the chosen antagonist (or vehicle) for a sufficient time (typically 30-60 minutes). Use the antagonist at a concentration known to be selective and effective (e.g., 10x its Ki for the target receptor).

    • Add the agonist (at its EC80 concentration) to the pre-incubated system.

    • Incubate for the standard duration of your experiment.

    • Measure the biological response.

  • Expected Results:

    • On-Target Effect: The selective 5-HT2C antagonist will significantly block the effect of the agonist. The D1 antagonist will have no effect.

    • Off-Target Effect: The 5-HT2C antagonist will have no effect, while the D1 antagonist (or another relevant antagonist) will block the response.

Protocol 2: Profiling Off-Target Receptor Occupancy

This protocol uses a competitive binding assay to directly measure the affinity of your compound for likely off-targets.

  • Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.

  • Materials:

    • Membrane preparations from cells expressing human D1 or D2 receptors.

    • D1-selective radioligand (e.g., [³H]-SCH 23390)

    • D2-selective radioligand (e.g., [³H]-Spiperone)

    • Non-labeled standards for defining non-specific binding (e.g., Butaclamol)

    • Your test compound: this compound

    • Scintillation counter and appropriate reagents.

  • Procedure:

    • In a 96-well plate, combine receptor membrane preparations, radioligand (at its Kd concentration), and a range of concentrations of your test compound.

    • Include control wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + saturating concentration of a non-labeled standard).

    • Incubate to allow binding to reach equilibrium (e.g., 60-90 min at room temperature).

    • Rapidly harvest the membranes onto filter mats using a cell harvester, and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percent specific binding against the log concentration of your test compound to generate a competition curve.

    • Calculate the IC50 from the curve and convert it to a Ki value using the Cheng-Prusoff equation.

  • Data Interpretation: Compare the Ki value for the off-target to the Ki for the on-target (5-HT2C). A selectivity ratio of >100-fold is generally considered good evidence of specificity.

Data Summary & Visualization

Table 1: Example Selectivity Profile for a Benzazepine Compound

This table illustrates how to present binding affinity data to assess selectivity. Values are hypothetical and should be determined experimentally for this compound.

Target ReceptorLigand TypeBinding Affinity (Ki, nM)Selectivity Ratio (Ki Off-target / Ki On-target)Reference Compound
5-HT2C (On-Target) Agonist15 --
Dopamine D1Off-Target1800120-foldSKF-38393[4][7]
Dopamine D5Off-Target95063-foldSKF-38393[4]
Dopamine D2Off-Target>10,000>667-foldFenoldopam[2]
α2-AdrenergicOff-Target2500167-foldFenoldopam[2]
Diagram 1: On-Target vs. Potential Off-Target Signaling

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway C 6-Methoxy-2,3,4,5-tetrahydro- 1H-benzo[d]azepine R1 5-HT2C Receptor C->R1 High Affinity R2 Dopamine D1/D5 Receptors C->R2 Low Affinity (at high concentrations) E1 Desired Biological Effect (e.g., Appetite Regulation) R1->E1 E2 Unintended Effect (e.g., Hyperlocomotion) R2->E2

Caption: Primary on-target vs. potential off-target signaling pathways.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. Retrieved from [Link]

  • Sheppeck, J. E., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health. Retrieved from [Link]

  • Tolu-Bolaji, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. ResearchGate. Retrieved from [Link]

  • Azam, F., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoldopam. PubChem. Retrieved from [Link]

  • Lokhandwala, M. F., & Nichols, A. J. (1989). The Pharmacology of Fenoldopam. PubMed. Retrieved from [Link]

  • Drugs.com. (2025, April 10). Fenoldopam Monograph for Professionals. Retrieved from [Link]

  • Neff, N. H., et al. (1987). Binding of [3H]SKF 38393 to dopamine D-1 receptors in rat striatum in vitro; estimation of receptor molecular size by radiation inactivation. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important heterocyclic scaffold.

Introduction to the Synthetic Challenge

This compound is a key intermediate in the development of various pharmacologically active compounds. As research progresses from bench-scale synthesis to pilot and manufacturing scales, significant challenges can arise. This guide will focus on a plausible and industrially relevant synthetic route, anticipating and addressing the potential hurdles in scaling up its production.

A common and effective method for the synthesis of the tetrahydrobenzo[d]azepine core is through a multi-step process commencing with a substituted phenethylamine. For our target molecule, a likely industrial route involves the Bischler-Napieralski reaction as the key cyclization step. This pathway is advantageous due to the availability of starting materials and its established use in constructing isoquinoline and related heterocyclic systems.[1][2]

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 3-Methoxyphenethylamine B N-(2-(3-methoxyphenyl)ethyl)acetamide A->B Acetylation (e.g., Acetic Anhydride) C 7-Methoxy-1-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) D This compound (Target Molecule) C->D Reduction (e.g., NaBH4, Catalytic Hydrogenation)

Caption: Plausible synthetic route for this compound.

Troubleshooting Guide: A Step-by-Step Approach

This section is structured to address specific problems you may encounter during the scale-up of each synthetic step.

Step 1: Acetylation of 3-Methoxyphenethylamine

Objective: To form the amide precursor, N-(2-(3-methoxyphenyl)ethyl)acetamide.

Common Issues & Solutions:

Problem Potential Causes Troubleshooting & Optimization
Low Yield of Amide 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction conditions.1. Reaction Monitoring: Utilize in-process controls such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting amine. 2. Temperature Control: The acetylation reaction can be exothermic. On a larger scale, poor heat dissipation can lead to side reactions. Ensure adequate cooling and controlled addition of the acetylating agent. 3. Reagent Purity: Ensure the 3-methoxyphenethylamine is of high purity. Impurities can interfere with the reaction. 4. Stoichiometry: While a slight excess of the acetylating agent is common, a large excess can complicate purification. Optimize the stoichiometry for your specific scale.
Product Contamination 1. Di-acetylation (if primary amine has other reactive sites). 2. Unreacted starting materials. 3. By-products from side reactions.1. Purification Strategy: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Develop a robust crystallization protocol at the lab scale before scaling up. 2. Aqueous Work-up: A thorough aqueous work-up is crucial to remove any unreacted acetic anhydride (as acetic acid) and other water-soluble impurities. Ensure the pH is properly adjusted to neutralize any acids.
Step 2: Bischler-Napieralski Cyclization

Objective: Intramolecular cyclization of the amide to form the 3,4-dihydroisoquinoline intermediate. This is often the most challenging step to scale up.

Common Issues & Solutions:

Problem Potential Causes Troubleshooting & Optimization
Low Yield of Dihydroisoquinoline 1. Deactivated Aromatic Ring: While the methoxy group is activating, other substituents could deactivate the ring, hindering the electrophilic aromatic substitution.[2] 2. Insufficiently Potent Dehydrating Agent: For some substrates, POCl₃ alone may not be sufficient.[3] 3. Side Reactions: The formation of styrenes via a retro-Ritter reaction is a known side reaction.[1]1. Choice of Reagent: For substrates that are difficult to cyclize, a mixture of POCl₃ and P₂O₅ can be more effective.[3] However, this increases the viscosity and makes handling on a large scale more challenging. 2. Temperature and Reaction Time: This reaction often requires elevated temperatures. Optimize the temperature and reaction time to maximize conversion while minimizing by-product formation. Monitor the reaction closely by TLC or HPLC. 3. Solvent Selection: Toluene or xylene are common solvents. The choice of solvent can influence the reaction rate and solubility of intermediates.
Formation of Abnormal Isomers With certain substitution patterns and reagents, cyclization can occur at an alternative position on the aromatic ring.Careful control of reaction conditions and reagent choice is critical. The use of P₂O₅ has been reported to sometimes lead to a mixture of isomers.[3] Characterize the product mixture thoroughly by NMR and mass spectrometry to identify any isomeric impurities.
Exothermic Reaction & Safety Concerns The reaction of POCl₃ and P₂O₅ with the amide and solvent can be highly exothermic.[4] These reagents are also corrosive and react violently with water.[5]1. Controlled Addition: Add the dehydrating agent slowly and in portions to the reaction mixture, with efficient cooling to manage the exotherm. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. 3. Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.
Difficult Work-up and Quenching Quenching the reaction mixture containing excess POCl₃ and P₂O₅ can be hazardous due to the highly exothermic reaction with water or base.1. Controlled Quenching: Slowly add the reaction mixture to a vigorously stirred, cooled mixture of ice and a suitable base (e.g., aqueous sodium carbonate or sodium hydroxide). Monitor the temperature and pH carefully. A reverse quench (adding the reaction mixture to the quenching solution) is generally preferred for safety on a larger scale.[6] 2. Extraction: After quenching, the product is typically extracted into an organic solvent. Emulsion formation can be an issue; consider using a different solvent or adding brine to aid phase separation.

digraph "Bischler_Napieralski_Troubleshooting" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Yield in Cyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Deactivated Ring?"];
Cause2 [label="Ineffective Dehydrating Agent?"];
Cause3 [label="Side Reactions (Retro-Ritter)?"];
Solution1 [label="Confirm Activating Group Presence"];
Solution2 [label="Use Stronger Agent (POCl3/P2O5)"];
Solution3 [label="Optimize Temp/Time"];
Solution4 [label="Use Nitrile as Solvent"];

Start -> Cause1;
Start -> Cause2;
Start -> Cause3;
Cause1 -> Solution1;
Cause2 -> Solution2;
Cause3 -> Solution3;
Cause3 -> Solution4;

}

Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski cyclization.

Step 3: Reduction of the Dihydroisoquinoline Intermediate

Objective: To reduce the imine functionality of the dihydroisoquinoline to the corresponding amine, yielding the target tetrahydrobenzo[d]azepine.

Common Issues & Solutions:

Problem Potential Causes Troubleshooting & Optimization
Incomplete Reduction 1. Insufficient reducing agent. 2. Deactivated catalyst (for catalytic hydrogenation). 3. Poor solubility of the substrate.1. Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective choice.[2] For large-scale operations, catalytic hydrogenation (e.g., using Pd/C) can be more atom-economical but requires specialized equipment. 2. Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned by impurities from the previous step. The substrate may need to be purified before hydrogenation. 3. Reaction Monitoring: Track the disappearance of the starting material by TLC or HPLC to ensure the reaction goes to completion.
Formation of By-products Over-reduction or side reactions depending on the reducing agent and conditions.Optimize the reaction conditions (temperature, pressure for hydrogenation, stoichiometry of the reducing agent) to favor the desired product.
Difficult Product Isolation The product is a basic amine, which can be challenging to handle and purify.1. Acid-Base Extraction: The product can be isolated and purified by converting it to a salt (e.g., hydrochloride) by treatment with HCl. The salt can then be precipitated or extracted into an aqueous layer, washed, and then the free base can be regenerated by treatment with a base. 2. Crystallization: Develop a robust crystallization procedure for either the free base or a suitable salt to ensure high purity of the final product. The choice of solvent is critical for obtaining a crystalline solid.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) on a large scale?

A1: Both POCl₃ and P₂O₅ are highly corrosive and react violently with water in a highly exothermic manner.[4][5]

  • Handling: Always handle these reagents in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen). Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from water, alcohols, and bases.[8]

  • Quenching: Always add the reagent or reaction mixture slowly to a cooled quenching solution (reverse quench). Never add water directly to the reagent. A recommended quenching procedure involves the slow addition of the reaction mixture to a vigorously stirred, cooled aqueous solution of a weak base like sodium acetate.[6]

Q2: My final product, this compound, is an oil and difficult to purify. What can I do?

A2: It is not uncommon for amines to be oils. Here are a few strategies:

  • Salt Formation: Convert the free base to a salt (e.g., hydrochloride, hydrobromide, or tartrate). Salts are often crystalline and can be purified by recrystallization.

  • Chromatography: While not ideal for very large scales, column chromatography on silica gel can be used for purification. The basicity of the amine may require the use of a solvent system containing a small amount of a base like triethylamine to prevent streaking.

  • Crystallization Screening: A systematic screening of different solvents and solvent mixtures may yield a crystalline form of the free base.[7]

Q3: How can I monitor the progress of the Bischler-Napieralski reaction effectively during scale-up?

A3: In-process controls are crucial for consistent results at a larger scale.

  • TLC: Thin Layer Chromatography is a quick and easy way to qualitatively monitor the reaction.

  • HPLC/UPLC: High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography provides quantitative data on the consumption of starting material and the formation of the product and any by-products. This is the preferred method for process control in a manufacturing setting.

  • In-situ Spectroscopy: For advanced process control, techniques like in-situ Infrared (IR) or Raman spectroscopy can be used to monitor the reaction in real-time without the need for sampling.[9]

Q4: I am observing a significant amount of a styrene-like by-product in my Bischler-Napieralski reaction. How can I minimize this?

A4: The formation of a styrene derivative is likely due to a retro-Ritter reaction.[1]

  • Lower Reaction Temperature: If possible, lowering the reaction temperature may disfavor the retro-Ritter pathway.

  • Alternative Reagents: Milder cyclization conditions, such as using oxalyl chloride to form an N-acyliminium intermediate, have been shown to avoid this side reaction.[1]

  • Solvent Choice: Using a nitrile solvent can sometimes shift the equilibrium away from the retro-Ritter product.[1]

Q5: What are the critical parameters to consider for the final crystallization and isolation of the product?

A5: The final crystallization step is critical for achieving the desired purity and physical form of the active pharmaceutical ingredient (API) intermediate.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different physical properties, such as solubility and stability. A polymorph screen should be conducted to identify and characterize all possible crystalline forms.

  • Solvent Selection: The choice of solvent(s) will influence the crystal form, yield, and purity.

  • Cooling Profile: The rate of cooling can affect the crystal size distribution. A controlled cooling profile is essential for reproducible results on a large scale.

  • Seeding: Seeding the crystallization with a small amount of the desired crystalline form can help control the crystallization process and ensure the correct polymorph is obtained.

Final_Product_Purification Start Oily Final Product Option1 Salt Formation Start->Option1 Option2 Chromatography Start->Option2 Option3 Crystallization Screening Start->Option3 Sub_Option1a Form Hydrochloride Salt Option1->Sub_Option1a Sub_Option2a Silica Gel Column Option2->Sub_Option2a Sub_Option3a Screen Various Solvents Option3->Sub_Option3a Sub_Option1b Recrystallize Salt Sub_Option1a->Sub_Option1b Sub_Option2b Solvent System with Base Sub_Option2a->Sub_Option2b Sub_Option3b Optimize Cooling Profile Sub_Option3a->Sub_Option3b

Caption: Decision tree for the purification of an oily amine product.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]

  • Catalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline for the Large-Scale Production of Almorexant: Hydrogenation or Transfer Hydrogenation?. Organic Process Research & Development. Available at: [Link]

  • How can I properly quench POCl3?. ResearchGate. Available at: [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Available at: [Link]

  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. In Organophosphorus Chemistry. De Gruyter. Available at: [Link]

  • Safety First: Handling and Storing Phosphorus Pentoxide in Industrial Settings. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews. Available at: [Link]

  • Scale-up Modeling of a Pharmaceutical Crystallization Process via Compartmentalization Approach. DTU Orbit. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Available at: [Link]

  • Development and Scale up in API Manufacture (Part1). Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design. Available at: [Link]

  • In vitro production of alkaloids: Factors, approaches, challenges and prospects. Pharmacognosy Reviews. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]

  • Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Materials Chemistry and Physics. Available at: [Link]

  • Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. Molecules. Available at: [Link]

  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available at: [Link]

  • Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. ResearchGate. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]

  • Metabolic engineering for the production of plant isoquinoline alkaloids. Plant Biotechnology Journal. Available at: [Link]

Sources

Technical Support Center: Interpreting Conflicting Results in 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its derivatives. This guide is designed to help you navigate the complexities of your experiments, troubleshoot unexpected outcomes, and interpret conflicting results. As a Senior Application Scientist, my goal is to provide you with the insights and methodologies needed to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and sources of confusion when working with this compound.

Q1: My binding affinity (Ki/Kd) values for this compound at the dopamine D2 receptor are inconsistent with published data. What could be the cause?

A1: Discrepancies in binding affinity are a common challenge and can arise from several factors:

  • Radioligand Choice: The choice of radioligand can significantly impact the apparent affinity of your test compound. Different radioligands may have varying affinities and may bind to different states of the receptor. Ensure your radioligand and its concentration are consistent with the reference study.

  • Assay Conditions: Subtle variations in buffer composition (pH, ionic strength), incubation time, and temperature can alter binding kinetics. It's crucial to meticulously replicate the conditions of the literature you are comparing your results to.

  • Cell Line and Receptor Expression Levels: The specific clone of the cell line used, its passage number, and the expression level of the receptor can all influence binding parameters.[1][2][3] Genetic drift within cell lines can lead to phenotypic changes, including alterations in receptor expression or coupling to signaling pathways.[2]

  • Non-Specific Binding: High non-specific binding of the radioligand can obscure the specific binding signal, leading to inaccurate affinity estimates.[4][5] Optimizing the assay to minimize non-specific binding is critical.

Q2: I'm observing conflicting results in my functional assays (e.g., cAMP accumulation). Sometimes the compound acts as an agonist, and other times as an antagonist or partial agonist. Why is this happening?

A2: This phenomenon, known as functional selectivity or biased agonism, is a hallmark of many G protein-coupled receptor (GPCR) ligands. The functional outcome of receptor activation can depend on the specific signaling pathway being measured.

  • G-Protein Coupling: this compound may preferentially activate one G-protein subtype over another (e.g., Gαs vs. Gαi).[6] Assays measuring different downstream effectors (e.g., cAMP for Gαs/Gαi, inositol phosphates for Gαq) can therefore yield different functional characterizations.

  • Arrestin Recruitment: The compound might also differentially engage β-arrestin pathways, which can lead to distinct cellular responses independent of G-protein signaling.[7]

  • Cellular Context: The repertoire and stoichiometry of signaling proteins (G-proteins, arrestins, etc.) can vary between cell lines, leading to different functional responses to the same compound.[1][8]

Q3: My results show poor reproducibility between experiments, even when I try to keep conditions the same. What are the likely sources of this variability?

A3: Poor reproducibility is a significant concern in cell-based assays.[9] Key sources of variability include:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of the assay, and minor variations in media composition or serum batches can all contribute to experimental noise.

  • Pipetting and Seeding Errors: Inaccurate or inconsistent pipetting of cells and reagents is a major source of well-to-well variability.[10]

  • Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can concentrate reagents and alter cellular responses.

  • Compound Stability and Solubility: Ensure your stock solution of this compound is stable and that the compound remains soluble in your assay buffer at the tested concentrations.

Q4: Could the stereochemistry of my this compound sample be affecting my results?

A4: Absolutely. Like many pharmacologically active compounds, benzo[d]azepines can possess chiral centers, and different enantiomers or diastereomers can have vastly different affinities and efficacies at their target receptors.[11][12] If your sample is a racemic mixture, the observed activity will be a composite of the effects of both enantiomers. It is crucial to either use a stereochemically pure compound or to be aware of the potential for mixed pharmacology.

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common experimental problems.

Troubleshooting Inconsistent Binding Affinity

Problem: You observe significant variation in Ki/Kd values for this compound in your radioligand binding assays.

Workflow for Troubleshooting Binding Affinity Issues

start Inconsistent Binding Affinity check_radioligand Verify Radioligand - Purity - Specific Activity - Concentration start->check_radioligand check_assay Review Assay Conditions - Buffer pH & Ions - Incubation Time & Temp - Non-specific Definition start->check_assay check_cells Evaluate Cell System - Cell Line Authentication - Passage Number - Receptor Expression start->check_cells compare_lit Systematically Compare with Reference Protocol check_radioligand->compare_lit check_assay->compare_lit validate_receptor Validate Receptor Expression - qPCR or Western Blot check_cells->validate_receptor analyze_data Re-analyze Data - Check Curve Fits - Assess Variability optimize_nsb Optimize Non-Specific Binding - Test Different Displacers - Adjust Buffer Additives analyze_data->optimize_nsb High NSB? conclusion Consistent & Reliable Binding Data analyze_data->conclusion Consistent? optimize_nsb->analyze_data validate_receptor->analyze_data compare_lit->analyze_data

Caption: Troubleshooting workflow for inconsistent binding affinity.

Detailed Steps:

  • Verify Radioligand Integrity:

    • Confirm the radiochemical purity and specific activity of your radioligand stock.[13]

    • Perform a saturation binding experiment with just the radioligand to determine its Kd and Bmax in your system. This will validate your receptor preparation and the radioligand's behavior.

  • Optimize Assay Conditions:

    • Time Course: Conduct an association/dissociation experiment to ensure your incubation time is sufficient to reach equilibrium.

    • Non-Specific Binding (NSB): Define NSB using a high concentration of a structurally distinct, high-affinity ligand for the same receptor.[13] If NSB is high (>30% of total binding), consider adding agents like BSA or using different filter plates to reduce it.[14]

  • Characterize Your Cell System:

    • Authentication: Authenticate your cell line (e.g., by short tandem repeat profiling) to ensure it has not been misidentified or cross-contaminated.

    • Passage Number: Keep the passage number of your cells within a narrow, low range for all experiments, as high passage numbers can lead to genetic and phenotypic drift.[1][2]

Troubleshooting Conflicting Functional Data

Problem: Your this compound shows agonist activity in a cAMP assay but antagonist activity in a β-arrestin recruitment assay.

Workflow for Investigating Functional Selectivity

start Conflicting Functional Data (e.g., cAMP vs. Arrestin) pathway_assays Run Parallel Pathway Assays - Gs/Gi (cAMP) - Gq (IP1/Ca2+) - β-Arrestin Recruitment start->pathway_assays dose_response Generate Full Dose-Response Curves for each pathway pathway_assays->dose_response control_ligands Include Control Ligands - Known Agonists/Antagonists - Known Biased Ligands dose_response->control_ligands analyze_bias Analyze for Biased Agonism - Calculate Bias Plots - Compare Potency (EC50) & Efficacy (Emax) different_cell_lines Repeat in Different Cell Line (with different signaling protein expression) analyze_bias->different_cell_lines Confirm Bias control_ligands->analyze_bias conclusion Characterize as a Biased Ligand different_cell_lines->conclusion

Caption: Workflow for investigating functional selectivity.

Detailed Steps:

  • Comprehensive Pathway Profiling:

    • Simultaneously profile the activity of this compound across multiple signaling pathways relevant to your target receptor (e.g., cAMP, calcium mobilization, β-arrestin recruitment).[6][7]

    • Use a validated assay for each pathway, such as HTRF, BRET, or reporter gene assays.[15][16]

  • Quantitative Analysis of Bias:

    • Generate full dose-response curves for each pathway and calculate the potency (EC50) and efficacy (Emax) for your compound and a reference agonist.

    • Quantify the bias using an appropriate analytical method, such as the operational model, to compare the relative ability of your compound to activate each pathway.

  • Use of Controls:

    • Include well-characterized reference compounds (full agonist, partial agonist, antagonist, and if possible, a known biased ligand) in all functional assays to validate assay performance and provide a benchmark for your test compound.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot conflicting results.

Protocol 1: Radioligand Saturation Binding Assay

Objective: To determine the affinity (Kd) of the radioligand and the receptor density (Bmax) in your membrane preparation.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Unlabeled competing ligand for non-specific binding determination (e.g., Haloperidol).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the radioligand in binding buffer (typically 10-12 concentrations spanning from 0.1 x Kd to 10 x Kd).

  • In a 96-well plate, add in triplicate for each radioligand concentration:

    • Total Binding: Radioligand + cell membranes.

    • Non-Specific Binding (NSB): Radioligand + cell membranes + high concentration of unlabeled competitor (e.g., 10 µM Haloperidol).

  • Add a consistent amount of membrane protein (e.g., 10-20 µg) to each well.

  • Incubate the plate at the appropriate temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (determined from time-course experiments).

  • Terminate the binding reaction by rapid filtration over the filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting NSB from total binding.

  • Plot specific binding versus the concentration of the radioligand and fit the data using a non-linear regression model (one-site binding hyperbola) to determine Kd and Bmax.

Protocol 2: cAMP HTRF Functional Assay

Objective: To measure the effect of this compound on Gαs or Gαi-mediated cAMP production.

Materials:

  • Cells expressing the receptor of interest.

  • cAMP HTRF assay kit (e.g., from Cisbio or Revvity).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Reference agonist and antagonist.

  • 384-well low-volume white plates.

Procedure:

  • Seed cells into the 384-well plates at an optimized density and incubate overnight.[17]

  • Prepare serial dilutions of your test compound (this compound) and reference compounds.

  • Agonist Mode:

    • Add the compound dilutions to the cells.

    • Incubate for an optimized stimulation time (e.g., 30 minutes) at 37°C.[17]

  • Antagonist Mode:

    • Pre-incubate the cells with your test compound.

    • Add a fixed concentration of a reference agonist (typically the EC80 concentration).

    • Incubate for the optimized stimulation time.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the HTRF ratio and plot the results against the compound concentration. Fit the data using a four-parameter logistic equation to determine EC50/IC50 and Emax.

Part 4: Data Presentation

Table 1: Example Data for Troubleshooting Receptor Binding
ParameterExperiment 1Experiment 2 (Optimized)Literature Value
Radioligand [3H]-Spiperone[3H]-Spiperone[3H]-Spiperone
Kd (nM) 1.50.40.5
Bmax (fmol/mg) 850920900
Test Compound Ki (nM) 551512
Hill Slope 0.70.98~1.0
% NSB at Kd 45%15%< 20%

This table illustrates how optimizing an assay to reduce non-specific binding can bring experimental values in line with published data.

Table 2: Example Data for Functional Selectivity Analysis
AssayParameterReference AgonistThis compound
cAMP Accumulation EC50 (nM)525
Emax (%)10080 (Partial Agonist)
β-Arrestin Recruitment EC50 (nM)12> 10,000 (Inactive)
Emax (%)100< 10

This data suggests that this compound is a biased partial agonist, preferentially signaling through the G-protein pathway over the β-arrestin pathway.

References

  • Yee, A. (2018, December 28). How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? Corning. [Link]

  • Ulrich, T. (2018, August 8). Cancer cell lines evolve in ways that affect how they respond to drugs. Broad Institute. [Link]

  • Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. [Link]

  • Waddington, J. L., & Owen, F. (1978). Stereospecific benzodiazepine receptor binding by the enantiomers of oxazepam sodium hemisuccinate. Neuropharmacology, 17(3), 215–216. [Link]

  • Sykes, D. A., & Stoddart, L. A. (2021). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Biology of the Cell, 113(1), 2-25. [Link]

  • Motsinger, A. A., Ritchie, M. D., & Nickerson, D. A. (2008). Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. Pharmaceuticals, 1(1), 26-40. [Link]

  • Klewe, I. V., et al. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in Molecular Biology, 2269, 165-184. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Borea, P. A., Gilli, G., & Bertolasi, V. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor. In Topics in Medicinal Chemistry (pp. 1-28). Springer, Vienna. [Link]

  • YaleNews. (2019, February 18). Study finds wide variation between human cell lines used for research. [Link]

  • Borea, P. A., Gilli, G., & Bertolasi, V. (1987). Stereochemical Features Controlling Binding and Intrinsic Activity Properties of Benzodiazepine-Receptor Ligands. Molecular Pharmacology, 31(4), 334-344. [Link]

  • Reddit. (2024, December 16). Help with troubleshooting my radioligand competition binding assay. r/pharmacology. [Link]

  • Kaczor, A. A., et al. (2020). Computational and experimental approaches to probe GPCR activation and signaling. Current Opinion in Structural Biology, 63, 111-119. [Link]

  • Rosser, M. N., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(4), 100880. [Link]

  • Kpokiri, E. E., et al. (2020). Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. Bioorganic & Medicinal Chemistry, 28(1), 115187. [Link]

  • Bigge, C. F., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 40(15), 2424–2429. [Link]

  • Catalani, V., et al. (2022). Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond. Frontiers in Psychiatry, 13, 876598. [Link]

  • Al-Hilal, M. A., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. [Link]

  • Zanda, M. T., et al. (2022). Designer Benzodiazepines' Activity on Opioid Receptors: A Docking Study. Current Pharmaceutical Design, 28(15), 1247-1258. [Link]

  • Micheli, F., et al. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. ACS Chemical Neuroscience, 1(7), 487–510. [Link]

  • Wang, Y., et al. (2021). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry, 219, 113437. [Link]

  • Procter, D. J., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6467–6476. [Link]

  • Iddon, B., et al. (1985). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 1445-1451. [Link]

  • Canale, V., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacology Biochemistry and Behavior, 138, 64-74. [Link]

  • Pérez-Areales, F. J., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Antioxidants, 10(10), 1621. [Link]

  • Di Sarno, V., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3169. [Link]

  • de Boer, P., et al. (2002). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Journal of Medicinal Chemistry, 45(15), 3280–3285. [Link]

  • Boev, V. I., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 799. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Link]

  • Hogendorf, A. S., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 25(21), 5174. [Link]

  • Cui, J. J., et al. (2011). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. Bioorganic & Medicinal Chemistry Letters, 21(1), 463–466. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Ligand-Receptor Engagement: A Case Study with 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine and the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously determine and compare the binding affinity of novel compounds for the dopamine D1 receptor (D1R). While we focus on the specific scaffold of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, the principles, protocols, and comparative methodologies detailed herein are broadly applicable to the characterization of any new chemical entity targeting G protein-coupled receptors (GPCRs).

We will dissect two primary methodologies—the traditional radioligand binding assay and the modern surface plasmon resonance (SPR) technique. This guide is structured not as a rigid set of instructions, but as an in-depth analytical comparison, empowering you to make informed decisions in your experimental design and accurately interpret your findings.

Chapter 1: The Dopamine D1 Receptor and Its Signaling Landscape

The dopamine D1 receptor, a member of the D1-like family of dopamine receptors, is a Class A GPCR predominantly coupled to the Gαs/olf G-protein.[[“]][2] Its activation is fundamental to critical neurological processes including motor control, reward, cognition, and neuronal plasticity.[[“]][3] Dysregulation of D1R signaling is implicated in numerous disorders, such as Parkinson's disease and schizophrenia, making it a crucial target for therapeutic intervention.[4][5]

Upon binding of an agonist like dopamine, the D1R undergoes a conformational change, activating the Gαs subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][6] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates a cascade of downstream targets, notably DARPP-32, modulating synaptic strength and neuronal excitability.[[“]][3] Understanding this pathway is critical, as a compound's binding affinity is the first determinant of its potential to modulate this cascade.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor (D1R) AC Adenylyl Cyclase (AC) Gs Gαs/olf D1R->Gs cAMP cAMP AC->cAMP Synthesizes Dopamine Dopamine (Agonist) Dopamine->D1R Binds Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., DARPP-32) PKA->Targets Phosphorylates

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Chapter 2: Methodologies for Quantifying Receptor-Ligand Interactions

The primary goal is to quantify the affinity of a ligand for its receptor, typically expressed as the dissociation constant (KD) or the inhibition constant (Ki). A lower KD or Ki value signifies a higher binding affinity. We will compare the two most robust methods for determining these parameters.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and well-established method for characterizing receptor-ligand interactions.[7] The most common format is a competitive binding assay, where a novel, unlabeled compound (the "competitor," e.g., this compound) competes with a known, radioactively labeled ligand ("radioligand") for binding to the receptor.

The Causality Behind the Choice: This method directly measures the ability of a test compound to occupy the receptor's binding site. By using a radioligand with very high affinity and selectivity for the target, such as [3H]-SCH-23390 for the D1 receptor, we can ensure that the competition is specific to that site.[8][9] The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.

A Modern Alternative: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[10][11] In a typical setup for GPCRs, the receptor is immobilized on a sensor chip surface, and the ligand (analyte) is flowed over it.[12] Binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a response signal.

The Causality Behind the Choice: The key advantage of SPR is its ability to provide kinetic data, including the association rate (kon) and the dissociation rate (koff) of the ligand-receptor interaction.[13] The equilibrium dissociation constant (KD) can then be calculated (KD = koff/kon). This provides a much deeper understanding of the binding event compared to the endpoint measurement of a radioligand assay. It reveals not just if a compound binds, but how it binds and for how long.

Head-to-Head Comparison: Choosing the Right Assay

Your choice of assay depends on the specific question you are asking, the available resources, and the stage of your drug discovery program.

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Principle Competitive displacement of a radiolabeled ligandReal-time, label-free detection of mass change
Primary Output IC50, Ki (Inhibition constant)kon, koff, KD (Dissociation constant)
Throughput High (96- or 384-well plates)[14]Lower to Medium
Information Endpoint affinityKinetic and affinity data[13]
Reagents Requires specific, high-affinity radioligand; safety protocols for radioactivity[7]Requires purified, functional receptor; specialized sensor chips[10]
Pros Highly sensitive, well-validated, cost-effective for large screensProvides detailed kinetic information, label-free, lower sample consumption[11]
Cons Use of radioactivity, potential for artifacts, indirect measurementHigher initial instrument cost, requires significant optimization for membrane proteins[10]

Chapter 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating essential controls, such as the determination of non-specific binding.

Protocol: Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the Ki of a test compound for the D1 receptor using membranes from cells expressing human D1R and [3H]-SCH-23390 as the radioligand.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Prepare Membranes (from D1R-expressing cells) Reagent_Prep 2. Prepare Reagents (Assay Buffer, Radioligand, Test Compound Dilutions) Membrane_Prep->Reagent_Prep Incubation 3. Incubate (Membranes + Radioligand + Test Compound) Reagent_Prep->Incubation Filtration 4. Filter & Wash (Separate Bound vs. Free) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[15]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

    • To each well, add:

      • 50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive D1 antagonist like unlabeled SCH-23390 for non-specific binding).

      • 50 µL of [3H]-SCH-23390 diluted in assay buffer to a final concentration near its KD (e.g., 0.3-0.7 nM).[8][9]

      • 150 µL of the D1R membrane preparation (typically 10-20 µg of protein).[15]

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[8][15]

  • Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a GF/C glass fiber filter plate, which has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[15]

  • Data Analysis:

    • Subtract the counts from the non-specific binding wells from all other wells to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for analyzing the binding of a small molecule like this compound to purified D1R.

SPR_Workflow cluster_prep Preparation cluster_assay Binding Measurement cluster_analysis Data Analysis Chip_Prep 1. Prepare Sensor Chip (e.g., Amine coupling or Affinity Capture) Receptor_Immobilization 2. Immobilize Receptor (Purified D1R in detergent micelles) Chip_Prep->Receptor_Immobilization Analyte_Injection 3. Inject Analyte (Test compound at various concentrations) Receptor_Immobilization->Analyte_Injection Dissociation 4. Monitor Dissociation (Flow buffer over chip) Analyte_Injection->Dissociation Regeneration 5. Regenerate Surface (Remove bound analyte) Dissociation->Regeneration Analysis 6. Kinetic Analysis (Fit sensorgrams to determine kon, koff, KD) Regeneration->Analysis

Caption: General Workflow for an SPR Binding Experiment.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Express and purify the D1 receptor. This is a non-trivial step for GPCRs, often requiring solubilization in specific detergents or reconstitution into nanodiscs to maintain stability and function.[10]

  • Immobilization:

    • Immobilize the purified D1R onto a suitable sensor chip (e.g., a CM5 chip). This can be done via covalent amine coupling or, more commonly, through affinity capture (e.g., using an anti-His-tag antibody to capture a His-tagged receptor).[12] A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection (Association):

    • Prepare a series of precise dilutions of the test compound (analyte) in a suitable running buffer.

    • Inject each concentration over the receptor and reference surfaces for a defined period, allowing the binding interaction to occur. The SPR instrument records the binding response in real-time.

  • Dissociation:

    • Following the injection, switch back to flowing only the running buffer over the chip. This allows for the dissociation of the analyte from the receptor, which is also monitored in real-time.

  • Regeneration:

    • If the interaction is of high affinity, a regeneration step (e.g., a short pulse of low pH solution) may be needed to remove all bound analyte before the next injection cycle. This step requires careful optimization to ensure the immobilized receptor is not denatured.[12]

  • Data Analysis:

    • The resulting sensorgrams (plots of response vs. time) are corrected by subtracting the reference channel signal.

    • The corrected sensorgrams for the different analyte concentrations are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This fitting process yields the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Chapter 4: Data Interpretation and Comparative Analysis

While specific binding affinity data for this compound is not available in the public literature, we can establish a framework for interpretation by comparing its hypothetical data to well-characterized D1 ligands.

Comparative Benchmarking: D1 Receptor Ligand Affinities

To understand the significance of a measured Ki or KD for a novel compound, it must be compared to established standards. Here, we present affinity data for a classic D1 antagonist (SCH-23390) and a well-known D1 agonist (SKF-81297).

CompoundTypeD1 Receptor Ki / KD (nM)Citation(s)
SCH-23390 Antagonist0.2 - 0.7[4][8][9]
SKF-81297 Agonist~15[16]
Dopamine Endogenous AgonistHigh & Low affinity states[9]
This compound Test CompoundTo Be Determined

Interpretation:

  • If your experimentally determined Ki for this compound is in the low single-digit nanomolar range or below (< 10 nM) , it would be considered a high-affinity ligand, comparable to potent antagonists like SCH-23390.[4]

  • If the Ki is in the 10-100 nM range , it would be considered to have moderate to high affinity, similar to many known agonists.[16]

  • A Kiabove 1000 nM (1 µM) would generally indicate low affinity for the D1 receptor.

It is crucial to note that affinity (binding) does not equate to function (efficacy). A compound can bind with high affinity and be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. Subsequent functional assays (e.g., cAMP accumulation assays) are required to determine the compound's efficacy.[17]

Conclusion

Confirming the binding affinity of a novel compound such as this compound for the D1 receptor is a foundational step in its pharmacological characterization. Both radioligand binding assays and surface plasmon resonance offer robust, quantitative methods to achieve this. Radioligand assays provide a high-throughput, sensitive measure of a compound's inhibitory constant (Ki), making them ideal for initial screening and affinity ranking. SPR, while more technically demanding for GPCRs, offers unparalleled insight into the kinetics of the binding event, revealing the rates of association and dissociation that underlie the equilibrium affinity.

By employing the detailed protocols and comparative framework presented in this guide, researchers can confidently and accurately characterize their compounds, generating the high-quality, reproducible data necessary to advance the development of novel therapeutics targeting the dopaminergic system.

References

  • Mechanisms of dopamine D1 receptor signaling in neuronal plasticity - Consensus. (n.d.). Google AI.
  • Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43.
  • Chevalier, E. Y., & Anderson, K. D. (2001). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(3), 333-348. Retrieved January 22, 2026, from [Link]

  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Hyttel, J. (1987). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Pharmacology & Toxicology, 61(2), 126-129. Retrieved January 22, 2026, from [Link]

  • Dopamine receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The signaling and pharmacology of the dopamine D1 receptor. Pharmacological Reviews, 63(1), 182-217. Retrieved January 22, 2026, from [Link]

  • Rich, R. L., Papalia, G. A., & Myszka, D. G. (2011). Screening for GPCR ligands using surface plasmon resonance. ACS Chemical Biology, 6(5), 421-431. Retrieved January 22, 2026, from [Link]

  • Billard, W., Ruperto, V., Crosby, G., Iorio, L. C., & Barnett, A. (1984). Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor. Life Sciences, 35(18), 1885-1893. Retrieved January 22, 2026, from [Link]

  • Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Olaru, A., Bala, C., & Katchalski-Katzir, E. (2015). Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(11 Pt B), 2769-2780. Retrieved January 22, 2026, from [Link]

  • Dubois, A., Savasta, M., Curet, O., & Scatton, B. (1986). Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution. Journal of Neurochemistry, 46(5), 1584-1591. Retrieved January 22, 2026, from [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. Retrieved January 22, 2026, from [Link]

  • D1 Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 22, 2026, from [Link]

  • Zhuang, Y., Xu, P., Duan, J., et al. (2021). Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. Nature Structural & Molecular Biology, 28(1), 57-65. Retrieved January 22, 2026, from [Link]

  • G. Olaru, A., Di Marino, D., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 4, 74. Retrieved January 22, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link]

  • Navratilova, I., Séquaris, J. M., & Myszka, D. G. (2005). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal, 34(7), 847-852. Retrieved January 22, 2026, from [Link]

  • Lee, S. P., So, C. H., Rashid, A. J., Varghese, G., Cheng, R., Lanca, A. J., O'Dowd, B. F., & George, S. R. (2004). D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum. Proceedings of the National Academy of Sciences of the United States of America, 101(44), 15752-15757. Retrieved January 22, 2026, from [Link]

  • SKF-81297 [Ligand Id: 938] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 22, 2026, from [Link]

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Würzburg. Retrieved January 22, 2026, from [Link]

  • Neve, K. A. (1991). Dopamine D1 receptors with enhanced agonist affinity and reduced antagonist affinity revealed by chemical modification. Molecular Pharmacology, 39(4), 570-578. Retrieved January 22, 2026, from [Link]

  • What are the therapeutic candidates targeting D1?. (2025, March 11). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved January 22, 2026, from [Link]

  • Weinstock, J., Gaitanopoulos, D. E., Oh, H. J., et al. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry, 32(8), 1913-1921. Retrieved January 22, 2026, from [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Giri, R., Alberts, I., & Harding, W. W. (2020). Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework: Rigidification of D1 receptor selective 1-phenylbenzazepines and discovery of a new 5-HT6 receptor scaffold. Chemical Biology & Drug Design, 96(2), 825-835. Retrieved January 22, 2026, from [Link]

  • Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • Giri, R., Kumar, A., Liu, D., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of In Vitro Assays with 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable pharmacological data. This guide provides an in-depth comparison of key in vitro assays for the selective 5-HT2C serotonin receptor agonist, 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to empower researchers to generate robust and reproducible data.

Introduction to this compound and the Imperative of Reproducibility

This compound is a selective agonist for the 5-HT2C serotonin receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of mood and appetite. Its structural similarity to other benzazepine derivatives, some of which are known to interact with dopamine receptors, necessitates a thorough and reproducible in vitro characterization to delineate its precise pharmacological profile.

The "reproducibility crisis" in scientific research underscores the critical need for well-validated and meticulously executed in vitro assays. Inconsistent results not only hinder scientific progress but can also lead to costly failures in later stages of drug development. This guide will address the key sources of variability in common in vitro assays and provide actionable strategies to mitigate them, ensuring the generation of trustworthy data.

Core In Vitro Assays for Characterizing this compound

Two fundamental in vitro assays are essential for characterizing the interaction of this compound with its target receptor:

  • Radioligand Receptor Binding Assay: To determine the binding affinity (Ki) of the compound for the 5-HT2C receptor.

  • cAMP Functional Assay: To measure the functional potency (EC50) and efficacy of the compound as an agonist.

This guide will also discuss the utility of a dopamine D1 receptor functional assay to assess off-target effects, using the well-characterized agonist SKF-38393 as a comparator. As a direct comparator for the 5-HT2C receptor assays, we will reference data for Lorcaserin, a known selective 5-HT2C receptor agonist.[1][2]

Understanding and Controlling Variability in In Vitro Assays

The reproducibility of in vitro assays is contingent on the stringent control of numerous experimental variables. The following sections will detail the critical factors that can influence assay performance and how to manage them effectively.

Physicochemical Properties and Compound Handling

The physicochemical properties of a test compound can significantly impact its behavior in in vitro assays. While specific data for this compound is not extensively published, its benzazepine core suggests moderate lipophilicity.

Key Considerations:

  • Solubility: Ensure the compound is fully dissolved in a compatible solvent (e.g., DMSO) at the highest concentration used. Precipitation can lead to inaccurate concentration-response curves.

  • Stability: Assess the stability of the compound in the assay buffer and under the experimental conditions (e.g., temperature, light exposure). Degradation can lead to a loss of potency.

  • Adsorption: Hydrophobic compounds may adsorb to plasticware. Using low-adhesion plates and including a non-ionic detergent like 0.1% BSA in the assay buffer can mitigate this.

Cell Line Integrity and Culture Conditions

The cellular background is a major source of variability in cell-based assays.

Best Practices:

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.

  • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression levels.

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, which can significantly alter cellular physiology and assay results.

  • Culture Conditions: Maintain consistent culture conditions, including media composition, serum lot, confluency at the time of assay, and incubator parameters (temperature, CO2, humidity).

Comparative Analysis of In Vitro Assay Performance

Assay Compound Target Receptor Parameter Typical Value Typical Inter-Assay %CV Typical Z'-Factor
Receptor Binding This compound5-HT2CKi-<20%>0.5
Lorcaserin5-HT2CKi15 nM[1]<20%>0.5
cAMP Functional This compound5-HT2CEC50-<25%>0.5
Lorcaserin5-HT2CEC50-<25%>0.5
cAMP Functional SKF-38393Dopamine D1EC5049.1 nM<25%>0.5

*Inter-assay Coefficient of Variation (%CV) and Z'-factor are indicators of assay robustness and reproducibility. Lower %CV and a Z'-factor greater than 0.5 are desirable.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating critical quality control steps.

5-HT2C Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare cell membranes expressing 5-HT2C receptors A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare radioligand ([3H]-Mesulergine) solution P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Separate bound from free radioligand by filtration A1->A2 D1 Quantify bound radioactivity using liquid scintillation counting A2->D1 D2 Analyze data to determine IC50 and calculate Ki D1->D2

Caption: Workflow for the 5-HT2C Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Serial dilutions of this compound or reference compound (e.g., Lorcaserin).

      • Radioligand ([3H]-Mesulergine) at a final concentration equal to its Kd.

      • Cell membranes (typically 10-20 µg protein per well).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Mianserin).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate and add liquid scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2C Receptor cAMP Functional Assay

This protocol measures the ability of this compound to stimulate the Gq-coupled 5-HT2C receptor, leading to an increase in intracellular inositol phosphates (IPs), which can be indirectly measured. A more direct measure of Gq activation is intracellular calcium flux.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 6-Methoxy-2,3,4,5- tetrahydro-1H-benzo[d]azepine Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Step-by-Step Methodology (Calcium Flux Assay):

  • Cell Preparation:

    • Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor into a 96-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to 80-90% confluency.

  • Dye Loading:

    • Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate for 30-60 minutes at 37°C.

  • Assay:

    • Place the plate in a fluorescence microplate reader equipped with an injector.

    • Measure the baseline fluorescence.

    • Inject serial dilutions of this compound or a reference agonist.

    • Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the log concentration of the agonist.

    • Determine the EC50 value using non-linear regression.

Comparison with Alternative Compounds

Lorcaserin (5-HT2C Agonist):

Lorcaserin is a well-characterized selective 5-HT2C receptor agonist that was previously approved for the treatment of obesity.[1][2] Its in vitro pharmacological profile is well-documented, making it an excellent positive control and comparator for new 5-HT2C agonists. Reproducible assays with Lorcaserin should yield Ki and EC50 values consistent with published data.[1]

SKF-38393 (Dopamine D1 Agonist):

To assess the selectivity of this compound, it is crucial to test its activity at other related receptors, such as dopamine receptors. SKF-38393 is a classic D1 receptor partial agonist. A cAMP functional assay using cells expressing the D1 receptor can be employed. The lack of significant activity of this compound in this assay, in contrast to the robust response elicited by SKF-38393, would provide strong evidence for its selectivity.

Conclusion

Ensuring the reproducibility of in vitro assays for compounds like this compound is paramount for the generation of reliable pharmacological data. By understanding the underlying principles of the assays, meticulously controlling experimental variables, and employing robust, self-validating protocols, researchers can have high confidence in their findings. This guide provides a framework for achieving such reproducibility, thereby facilitating the successful progression of drug discovery and development programs.

References

  • Thomsen, W., et al. (2008). Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: In Vitro and in Vivo Pharmacological Characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. [Link]

  • Arena Pharmaceuticals. (2012). BELVIQ® (lorcaserin hydrochloride) Prescribing Information. [Link]

  • Higgins, G. A., et al. (2017). Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101. ACS Chemical Neuroscience, 8(5), 1018-1028. [Link]

  • Zhang, J., et al. (2005). Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. Acta Pharmacologica Sinica, 26(9), 1123-1128. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Saki, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(4), 661-668. [Link]

  • Shacham, S., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. [Link]

  • Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14. [Link]

  • ResearchGate. (n.d.). Evaluation of assay precision. Intra-and inter-assay variability were... [Link]

  • Bouron, A., & Reuter, H. (1999). The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus. Neuroscience, 94(4), 1063-1070. [Link]

  • Neisewander, J. L., et al. (2008). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 16(17), 8046-8053. [Link]

  • Chen, J., et al. (2024). Enhancing Osteogenic Potential: Controlled Release of Dopamine D1 Receptor Agonist SKF38393 Compared to Free Administration. International Journal of Molecular Sciences, 25(9), 5011. [Link]

Sources

A Comparative Guide to Selective Dopamine D1 Receptor Agonists: Benchmarking 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Against Key Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine and other prominent selective dopamine D1 receptor (D1R) agonists. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their pharmacological properties, supported by experimental data and protocols.

Introduction: The Dopamine D1 Receptor as a Therapeutic Target

The dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit, is a critical modulator of essential brain functions, including voluntary movement, reward processing, and cognition. Its dysfunction is implicated in numerous neurological and psychiatric conditions, most notably Parkinson's disease (PD) and the cognitive deficits associated with schizophrenia. Consequently, the development of selective D1R agonists has been a long-standing goal in neuroscience drug discovery.

Historically, the therapeutic potential of D1R agonists was hampered by the poor pharmacokinetic profiles of early catechol-based compounds, which suffered from rapid metabolism. However, the advent of novel, non-catechol agonists has revitalized interest in this target. This guide compares the pharmacological profiles of several key selective D1R agonists, from the prototypical partial agonist SKF-38393 to full agonists like Dihydrexidine, and contextualizes the potential role of the less-characterized benzazepine derivative, this compound.

Section 1: The Dopamine D1 Receptor Signaling Cascade

Understanding the signaling mechanisms downstream of D1R activation is fundamental to interpreting agonist activity. The canonical pathway involves the stimulation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA phosphorylates numerous substrates, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), a key integrator of dopaminergic and glutamatergic signaling.

However, the D1R signaling network is more complex, encompassing pathways independent of Gs/cAMP. The concept of "biased agonism" or "functional selectivity" posits that different agonists can stabilize distinct receptor conformations, preferentially activating certain downstream pathways over others, such as the β-arrestin pathway or Gq/PLC-mediated signaling. This has profound implications for drug design, as it may be possible to develop agonists that selectively engage therapeutically relevant pathways while avoiding those associated with adverse effects.

Figure 1: Canonical Dopamine D1 Receptor Signaling Pathway.

Biased_Agonism_D1R D1R Biased Agonism AgonistA Biased Agonist A AgonistB Biased Agonist B D1R D1 Receptor AgonistA->D1R AgonistB->D1R Gs_Pathway G-Protein Signaling (cAMP Pathway) Therapeutic Effects (e.g., Motor Control) D1R->Gs_Pathway Strongly Activates D1R->Gs_Pathway Weakly Activates Arrestin_Pathway β-Arrestin Signaling Receptor Desensitization, Internalization, Other Effects D1R->Arrestin_Pathway Weakly Activates D1R->Arrestin_Pathway Strongly Activates

Figure 2: Divergent Signaling via D1R Biased Agonism.

Section 2: Profile of Investigated D1 Agonists

A range of selective D1R agonists from different chemical classes have been developed, each with a unique pharmacological profile.

  • This compound: Publicly available data on the D1R agonist activity of this specific compound is limited. However, its benzazepine scaffold is shared with the classic D1R partial agonist SKF-38393. The critical difference is the replacement of the 7,8-dihydroxy (catechol) moiety with a single 6-methoxy group. From a medicinal chemistry perspective, this modification is expected to block rapid metabolism by catechol-O-methyltransferase (COMT), potentially conferring a significantly improved pharmacokinetic profile compared to its catechol-containing relatives. Its functional activity as an agonist versus an antagonist would be highly dependent on how the methoxy group interacts with key serine residues in the receptor's binding pocket.

  • SKF-38393: This benzazepine is the prototypical selective D1-like receptor partial agonist. It has been an invaluable tool for elucidating D1R function in vivo, though its utility is limited by low intrinsic activity and a poor pharmacokinetic profile. It demonstrates high affinity for D1 and D5 receptors with significantly lower affinity for D2-like receptors.

  • Dihydrexidine: Recognized as the first potent, high-efficacy full D1R agonist, dihydrexidine represented a major advancement over partial agonists. It demonstrated robust antiparkinsonian effects in primate models of PD, suggesting that high intrinsic efficacy is crucial for therapeutic benefit. Despite its pharmacological strengths, its clinical development was hindered by an unfavorable pharmacokinetic profile and adverse effects like hypotension.

  • A-68930: This isochroman derivative is a potent and highly selective D1R agonist. It has been characterized as both a full and a partial agonist depending on the in vitro assay system, highlighting the context-dependency of functional activity measurements. It is centrally active and produces robust D1-mediated behaviors in preclinical models.

  • CY-208243: Belonging to the ergoline class, CY-208243 is a selective D1R partial agonist. It has demonstrated antiparkinsonian activity in both animal models and human patients, providing further evidence for the therapeutic potential of D1R stimulation.

  • Tavapadon: Representing the new generation of non-catechol D1R agonists, tavapadon shows potent, full agonism in G-protein activation assays but only partial agonism in β-arrestin recruitment, indicating a potential G-protein bias. This profile, combined with improved pharmacokinetics, makes it a promising clinical candidate.

Section 3: Comparative In Vitro Pharmacology

In vitro assays are essential for determining a compound's fundamental pharmacological properties: its affinity for the target (potency), its selectivity over other receptors, and its ability to elicit a functional response (efficacy).

Data Presentation: Quantitative Comparison

The following tables summarize key in vitro pharmacological data for the selected D1R agonists, compiled from published literature.

Table 1: Comparative Binding Affinity and Selectivity

Compound D1 Ki (nM) D2 Ki (nM) D5 Ki (nM) Selectivity (D2 Ki / D1 Ki)
SKF-38393 ~1.0 ~150 ~0.5 ~150x
Dihydrexidine ~10 ~130 N/A ~13x
A-68930 2.1 - 2.5 3910 - 3920 N/A ~1860x
CY-208243 ~125 (EC50) Moderate Selectivity N/A N/A

| Tavapadon | 12 (Ki) | >10,000 | N/A | >833x |

Table 2: Comparative Functional Activity (cAMP Accumulation)

Compound EC50 (nM) Intrinsic Activity (% of Dopamine) Classification
SKF-38393 21.4 31% Partial Agonist
Dihydrexidine 72 ≥100% Full Agonist
A-68930 2.1 - 12.7 66% - 102% Partial to Full Agonist
CY-208243 125 N/A Partial Agonist

| Tavapadon | 0.8 (Gs activation) | 100% (Gs activation) | Full Agonist (Gs) |

Note: EC50 is the concentration producing 50% of the maximal response. Intrinsic activity compares the maximal response of the drug to that of the endogenous ligand, dopamine.

Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol describes a standard method for quantifying the functional agonism of a test compound at the D1 receptor by measuring the downstream production of cAMP.

Objective: To determine the EC50 and intrinsic activity of a test compound at the human D1 receptor.

Materials:

  • HEK293 cells stably expressing the human D1 receptor (hD1-HEK293).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

  • Dopamine hydrochloride (reference agonist).

  • Test compounds (e.g., this compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assay).

  • 384-well white opaque microplates.

Methodology:

  • Cell Culture: Culture hD1-HEK293 cells to ~80-90% confluency.

  • Cell Plating: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer. The final concentration range should typically span from 1 pM to 100 µM.

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 10 µL of assay buffer containing the PDE inhibitor to each well. c. Add 10 µL of the appropriate compound dilution (or vehicle control) to each well. d. Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: a. Normalize the raw data (e.g., fluorescence ratio) to the vehicle control (0% stimulation) and the maximal dopamine response (100% stimulation). b. Plot the normalized response versus the log of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximal effect). d. Calculate the intrinsic activity (IA) as: IA = (Emax of test compound / Emax of dopamine) * 100%.

Causality and Validation: The inclusion of a PDE inhibitor is critical to prevent the rapid degradation of cAMP, ensuring a robust and measurable signal. Running a full dose-response curve for the reference agonist, dopamine, in every experiment is a self-validating step that confirms the health of the cells and the integrity of the assay system.

In_Vitro_Workflow Start Start Culture Culture hD1-expressing cell line (e.g., HEK293) Start->Culture Plate Seed cells into 384-well plates Culture->Plate Prepare Prepare serial dilutions of test compounds and controls Plate->Prepare Treat Treat cells with compounds (+ PDE inhibitor) Plate->Treat Prepare->Treat Incubate Incubate (e.g., 30 min, RT) Treat->Incubate Detect Lyse cells & detect cAMP (e.g., HTRF assay) Incubate->Detect Analyze Analyze Data: - Normalize to controls - Fit dose-response curve - Calculate EC50 & IA Detect->Analyze End End Analyze->End

Figure 3: General Workflow for In Vitro Agonist Characterization.

Section 4: Comparative In Vivo Efficacy and Pharmacokinetics

While in vitro data provides crucial information on molecular interactions, in vivo studies are necessary to assess an agonist's therapeutic potential, considering its absorption, distribution, metabolism, excretion (ADME), and its effects on complex physiological systems.

Table 3: Summary of In Vivo Effects in Preclinical Models

Compound Animal Model Key Behavioral Effect Key Findings/Limitations
SKF-38393 MPTP-treated Monkey Suppresses detrusor hyperreflexia Limited antiparkinsonian motor effects due to partial agonism.
Dihydrexidine MPTP-treated Primate Potent antiparkinsonian activity Efficacy demonstrated, but limited by poor PK and side effects.
A-68930 6-OHDA-lesioned Rat Prolonged contralateral turning (antiparkinsonian surrogate) Potent and long-lasting effects in vivo.

| CY-208243 | MPTP-treated Marmoset | Antiparkinsonian activity | Demonstrates efficacy, sometimes used in combination with D2 agonists. |

Pharmacokinetic Considerations: A major hurdle for early benzazepine and catechol-containing agonists was their poor pharmacokinetic profile. The catechol moiety is highly susceptible to first-pass metabolism, leading to low oral bioavailability and short duration of action. Dihydrexidine also suffers from an unfavorable pharmacokinetic profile. This is a critical point of comparison for this compound. By replacing one of the hydroxyl groups with a metabolically more stable methoxy group, it is hypothesized that this compound could exhibit significantly improved bioavailability and a longer half-life, a key objective in the development of newer D1 agonists.

Experimental Protocol: 6-OHDA Lesioned Rat Model for Antiparkinsonian Activity

This protocol outlines a widely used preclinical model to assess the potential of D1R agonists to alleviate motor deficits associated with Parkinson's disease.

Objective: To evaluate the ability of a test compound to induce contralateral rotations in rats with a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • 6-hydroxydopamine (6-OHDA).

  • Desipramine (to protect noradrenergic neurons).

  • Stereotaxic apparatus.

  • Automated rotometer bowls.

  • Test compound (e.g., A-68930) and vehicle.

Methodology:

  • Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to prevent uptake of 6-OHDA into noradrenergic terminals.

  • Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.1% ascorbic acid) unilaterally into the medial forebrain bundle. This creates a lesion in the dopaminergic neurons on one side of the brain.

  • Recovery and Validation: Allow the animals to recover for at least 2 weeks. Validate the lesion by challenging the rats with a D2 agonist like apomorphine (0.05 mg/kg, s.c.) and confirming they exhibit >7 full contralateral rotations per minute.

  • Drug Testing: a. Habituate the lesioned rats to the automated rotometer bowls. b. Administer the test compound or vehicle (e.g., A-68930 at 0.1-1.0 mg/kg, s.c.). c. Place the rat in the rotometer bowl and record the number of full 360° contralateral (away from the lesioned side) and ipsilateral rotations for 90-120 minutes.

  • Data Analysis: a. Calculate the net contralateral rotations (contralateral minus ipsilateral). b. Compare the total net rotations induced by different doses of the test compound to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Causality and Validation: The unilateral 6-OHDA lesion leads to denervation supersensitivity of dopamine receptors in the striatum on the lesioned side. Administration of a direct-acting dopamine agonist like a D1 agonist will preferentially stimulate these supersensitive receptors, causing an imbalance in motor output that results in robust, quantifiable contralateral rotation. This behavior is a direct and validated surrogate for pro-motor or antiparkinsonian activity.

Conclusion and Future Directions

The landscape of selective dopamine D1 receptor agonists is evolving, driven by a deeper understanding of receptor signaling and the need for compounds with improved drug-like properties.

  • Efficacy Spectrum: The field has progressed from low-efficacy partial agonists like SKF-38393 to high-efficacy full agonists like Dihydrexidine and A-68930 , establishing that high intrinsic activity is likely necessary for robust therapeutic effects in conditions like Parkinson's disease.

  • Pharmacokinetic Hurdles: The primary limitation of early catechol-based agonists was their poor metabolic stability. The development of non-catechol agonists like Tavapadon represents a significant breakthrough, offering the potential for oral bioavailability and sustained target engagement.

  • The Promise of this compound: While experimental data remains scarce, the chemical structure of this compound is intriguing. Its benzazepine core provides a validated scaffold for D1R affinity, while the 6-methoxy substitution offers a rational strategy to overcome the metabolic liabilities of its catechol-containing predecessors. The critical next step is its full pharmacological characterization. Experimental investigation using the protocols outlined in this guide would be required to determine its binding affinity, functional efficacy (is it a partial or full agonist, or even an antagonist?), and its potential for biased signaling. Should it retain potent agonist activity, its predicted improvement in pharmacokinetics could make it a valuable lead compound for further development.

Future research will likely focus on fine-tuning functional selectivity, developing agonists that preferentially activate therapeutic signaling pathways while minimizing receptor desensitization and other off-target effects. The continued exploration of novel scaffolds, such as the one presented by this compound, will be crucial in the quest to unlock the full therapeutic potential of modulating the dopamine D1 receptor.

References

  • DeNinno, M. P., et al. (1991). A68930: a potent and specific agonist for the D-1 dopamine receptor. European Journal of Pharmacology, 199(3), 209-219. [Link]

  • Lovenberg, T. W., et al. (1989). Dihydrexidine, a novel selective high potency full dopamine D-1 receptor agonist. European Journal of Pharmacology, 166(1), 111-113. [Link]

  • Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43. [Link]

  • Wikipedia contributors. (2024). Dopamine receptor D1. Wikipedia, The Free Encyclopedia. [Link]

  • Salmi, P., & Isacson, R. (2005). Dihydrexidine--the first full dopamine D1 receptor agonist. CNS Drug Reviews, 11(2), 219-234. [Link]

  • Temlett, J. A., et al. (1988). The D-1 dopamine receptor partial agonist, CY 208-243, exhibits antiparkinsonian activity in the MPTP-treated marmoset. European Journal of Pharmacology, 156(2), 197-206. [Link]

  • Clifton, P. G., et al. (1992). A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat. Psychopharmacology, 107(2-3), 351-358. [Link]

  • Shuto, T., & Nishi, A. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43. [Link]

  • ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways. ResearchGate. [Link]

  • Felder, C. C., et al. (1992). A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells. British Journal of Pharmacology, 106(2), 229-230. [Link]

  • Salmi, P., & Isacson, R. (2005). Dihydrexidine--the first full dopamine D1 receptor agonist. CNS Drug Reviews, 11(2), 219-34. [Link]

  • Wikipedia contributors. (2024). Dopamine receptor. Wikipedia, The Free Encyclopedia. [Link]

  • Gonzalez-Islas, C., & Hablitz, J. J. (1999). The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus. Neuroscience, 94(4), 1063-1070. [Link]

  • Blanchet, P. J., et al. (1993). Effects of a selective partial D1 agonist, CY 208-243, in de novo patients with Parkinson disease. Clinical Neuropharmacology, 16(4), 294-301. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The signaling and pharmacology of the dopamine D1 receptor. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Yoshimura, R., et al. (1993). The Dopamine D1 Receptor Agonist SKF 38393 Suppresses Detrusor Hyperreflexia in the Monkey With Parkinsonism Induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Neuropharmacology, 32(4), 315-321. [Link]

  • DeNinno, M. P., et al. (1991). A68930: a potent agonist selective for the dopamine D1 receptor. European Journal of Pharmacology, 199(2), 209-219. [Link]

  • Hoffman, D. C., & Beninger, R. J. (1988). Selective D1 and D2 dopamine agonists produce opposing effects in place conditioning but not in conditioned taste aversion learning. Pharmacology Biochemistry and Behavior, 31(1), 1-8. [https://pubmed.ncbi.nlm.nih.go

A Comparative Analysis of Two Benzazepine Derivatives: The Dopaminergic Agonist SKF-38393 and the Serotonergic Modulator 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of two structurally related benzazepine compounds, SKF-38393 and 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. While both share a common chemical scaffold, their pharmacological profiles diverge significantly, targeting distinct neurotransmitter systems. This analysis will elucidate their respective mechanisms of action, receptor selectivity, and functional outcomes, supported by experimental data to inform researchers in neuropharmacology and drug development.

Introduction: A Tale of Two Targets

The benzazepine scaffold has proven to be a versatile framework for developing centrally active pharmacological agents.[1] SKF-38393 is a prototypical partial agonist of the dopamine D1-like receptors and has been instrumental in elucidating the role of this receptor subtype in motor control, cognition, and reward pathways.[1][2] In contrast, this compound has been identified as a selective agonist for the serotonin 5-HT2C receptor, a key player in the regulation of mood, appetite, and various other neurological functions.[1] This guide will dissect the pharmacological nuances that differentiate these two compounds, offering a clear perspective on their potential research applications.

Chemical Structures and Physicochemical Properties

Both compounds are derivatives of a tetrahydrobenzazepine core. The key structural difference lies in the substitution pattern on the benzene ring and the presence of a phenyl group in SKF-38393.

FeatureThis compoundSKF-38393
Chemical Structure A tetrahydrobenzazepine with a methoxy group at the 6-position.A 1-phenyl-substituted tetrahydrobenzazepine with hydroxyl groups at the 7 and 8-positions.
Molecular Formula C₁₁H₁₅NOC₁₆H₁₇NO₂
Molecular Weight 177.24 g/mol 255.31 g/mol
CAS Number 90047-53-3[3]62717-42-4

Part 1: SKF-38393 - The Dopamine D1-like Receptor Agonist

Primary Pharmacological Target: Dopamine D1-like Receptors

SKF-38393 is a selective partial agonist for the D1-like family of dopamine receptors, which includes the D1 and D5 subtypes.[2] These receptors are coupled to the Gs alpha subunit of G-proteins, and their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Receptor Binding Affinity and Functional Potency

SKF-38393 exhibits high affinity for D1-like receptors with significantly lower affinity for D2-like receptors, demonstrating its selectivity.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC₅₀)Efficacy
Dopamine D1 ~1 nM49.1 nM (cAMP production in CHO-K1/D1 cells)[4]Partial Agonist (~40% relative to dihydrexidine)[5]
Dopamine D2 ~150 nM--
Dopamine D5 ~0.5 nM--

Note: Ki and EC50 values can vary between different experimental setups and tissues.

Downstream Signaling Pathway of SKF-38393

Activation of D1 receptors by SKF-38393 initiates a well-characterized signaling cascade primarily involving the production of cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to a broad range of cellular effects, including the modulation of gene expression and neuronal excitability.

D1_Signaling SKF38393 SKF-38393 D1R Dopamine D1 Receptor SKF38393->D1R binds & activates Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase 1 (PP1) pDARPP32->PP1 inhibits CellularEffects Modulation of Neuronal Excitability & Gene Expression PP1->CellularEffects regulates

Caption: Downstream signaling of this compound via the 5-HT2C receptor.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound. Specific radioligands and conditions will vary depending on the target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human D1 or 5-HT2C receptors).

  • Radioligand specific for the target receptor (e.g., [³H]-SCH23390 for D1, [³H]-Mesulergine for 5-HT2C).

  • Test compound (e.g., SKF-38393 or this compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a set duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Combine membranes, test compound/ controls, and radioligand in a 96-well plate A->C B Prepare receptor membranes, radioligand, and controls B->C D Incubate to reach equilibrium C->D E Rapidly filter through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Add scintillation fluid and count radioactivity F->G H Calculate specific binding and determine IC50 G->H I Convert IC50 to Ki using Cheng-Prusoff equation H->I

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation for Gs-Coupled Receptors

Objective: To measure the ability of a test compound to stimulate cAMP production via a Gs-coupled receptor (e.g., Dopamine D1).

Materials:

  • Cells expressing the Gs-coupled receptor of interest (e.g., CHO-K1/D1 cells).

  • Test compound (e.g., SKF-38393).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and supplements.

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells in microplates and allow them to adhere overnight.

  • Replace the culture medium with stimulation buffer.

  • Add serial dilutions of the test compound or controls to the wells.

  • Incubate for a specific time at 37°C to allow for cAMP accumulation.

  • Lyse the cells and follow the protocol of the chosen cAMP assay kit to measure intracellular cAMP levels.

  • Generate a dose-response curve and calculate the EC50 and Emax values for the test compound.

Conclusion

SKF-38393 and this compound serve as excellent examples of how subtle structural modifications to a common chemical scaffold can dramatically alter pharmacological specificity. SKF-38393 is a well-characterized tool for investigating the dopamine D1 receptor system, with a clear mechanism of action involving cAMP-mediated signaling. In contrast, this compound directs its activity towards the serotonergic system as a 5-HT2C receptor agonist, signaling through the PLC/IP3 pathway. While more quantitative data is needed to fully delineate the selectivity and potency of this compound, the available information clearly distinguishes its pharmacological profile from that of SKF-38393. This comparative guide underscores the importance of comprehensive pharmacological characterization in drug discovery and provides a framework for researchers to select the appropriate tool compound for their specific scientific inquiries.

References

  • Gong, X., et al. (2020). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. Scientific Reports, 10(1), 1-13. [Link]

  • Taylor, J. R., et al. (1993). Dopamine D1 Receptors: Efficacy of Full (Dihydrexidine) vs. Partial (SKF38393) Agonists in Primates vs. Rodents. European Journal of Pharmacology, 242(2), 165-172. [Link]

  • Ghosh, A., et al. (2016). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 24(16), 3647-3654. [Link]

  • Cheméo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Link]

  • González-Vera, J. A., et al. (2023). Selectivity of 3H-Azepines: The Role of Substituent-Dependent Excited-State Deactivation Pathways. ChemRxiv. [Link]

  • Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 803. [Link]

  • Brenneman, D. E., et al. (2014). Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry, 57(13), 5546-5557. [Link]

  • Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research, 16(1), 1-17. [Link]

  • Gfeller, D., et al. (2011). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. Bioorganic & Medicinal Chemistry Letters, 21(1), 463-466. [Link]

  • BindingDB. 7-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. [Link]

  • Google Patents. PT1924560E - 2,3,4,5-tetra-hidro-1h-benzo[d]azepinas como agonistas de receptores 5-ht2c.
  • Schirmeister, T., et al. (2021). (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Molbank, 2021(4), M1293. [Link]

Sources

A Comparative Guide to Validating the Antitumor Effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Dopaminergic Pathway Modulators in Oncology

For decades, the dopaminergic system has been primarily the domain of neuropharmacology, with dopamine receptor antagonists being mainstays in the treatment of psychiatric disorders.[1][2] However, a growing body of preclinical evidence has illuminated an unexpected role for dopamine receptors, particularly the D2 receptor (DRD2), in cancer biology.[1][3] DRD2 is frequently upregulated in various malignancies, including glioblastoma, lung, and breast cancer, where its activation can promote tumor growth, survival signaling, and the maintenance of cancer stem cell (CSC) populations.[1][4][5] This has led to the compelling hypothesis that repurposing DRD2 antagonists could offer a novel therapeutic strategy in oncology.[6][7]

This guide provides a comprehensive framework for the preclinical validation of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (hereafter referred to as "Compound-M"), a novel benzo[d]azepine derivative, hypothesized to exert antitumor effects via DRD2 antagonism. We will compare its efficacy against established standard-of-care agents and a well-characterized DRD2 antagonist, Thioridazine, in two distinct and clinically relevant xenograft models: Non-Small Cell Lung Carcinoma (NSCLC) and Glioblastoma Multiforme (GBM).

The objective of this guide is to provide researchers with not only the methodological "how" but also the strategic "why" behind each experimental step, ensuring a robust and translatable preclinical data package.

Hypothesized Mechanism of Action: DRD2 Antagonism

The central hypothesis is that Compound-M functions as a DRD2 antagonist. In cancer cells, dopamine-mediated activation of DRD2 can trigger downstream signaling cascades, such as the PI3K/Akt and STAT pathways, which are critical for cell proliferation, survival, and resistance to apoptosis.[5] By blocking the DRD2 receptor, Compound-M is expected to inhibit these pro-tumorigenic signals, leading to decreased tumor growth, increased apoptosis, and potentially sensitizing cancer cells to other therapies.[1][4]

DRD2_Antagonism_Pathway cluster_membrane Cell Membrane DRD2 Dopamine D2 Receptor (DRD2) Downstream PI3K/Akt, STAT3 Signaling DRD2->Downstream Initiates Dopamine Dopamine Dopamine->DRD2 Activates CompoundM Compound-M CompoundM->DRD2 Blocks Thioridazine Thioridazine Thioridazine->DRD2 Blocks Proliferation_Survival Proliferation, Survival, Angiogenesis Apoptosis Apoptosis Downstream->Proliferation_Survival Promotes Downstream->Apoptosis Inhibits Xenograft_Workflow Cell_Culture 1. Cell Culture (A549 & U87-MG) Implantation 2. Subcutaneous Implantation (Immunodeficient Mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization & Grouping Tumor_Growth->Randomization Dosing 5. Treatment Administration (21-28 days) Randomization->Dosing Monitoring 6. Tumor Measurement & Body Weight Monitoring (2x/week) Dosing->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, IHC, etc.) Monitoring->Endpoint

Caption: Overall experimental workflow for xenograft model validation.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Preparation
  • Rationale: To ensure a healthy, viable, and consistent population of cancer cells for implantation.

  • Cell Lines: Procure A549 (ATCC® CCL-185™) and U87-MG (ATCC® HTB-14™) from a certified vendor.

  • Culture Media:

    • A549: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • U87-MG: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells when they reach 80-90% confluency. Do not use cells beyond passage 15 to avoid phenotypic drift.

  • Harvesting for Injection: a. Aspirate media and wash cells with sterile Phosphate-Buffered Saline (PBS). b. Trypsinize the cells and neutralize with complete media. c. Centrifuge the cell suspension at 800 rpm for 4 minutes. [8] d. Resuspend the cell pellet in sterile, serum-free media or PBS. e. Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability must be >95%. f. Adjust the final concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Matrigel is used to support initial tumor formation.

Protocol 2: Xenograft Implantation and Tumor Establishment
  • Rationale: To establish subcutaneous tumors in immunodeficient mice, providing a measurable and accessible model for evaluating therapeutic response. [9]1. Animal Model: Use female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. These mice lack a thymus and cannot mount an effective T-cell response to reject the human tumor cells. [10]2. Implantation: a. Anesthetize the mouse using isoflurane. b. Draw 100 µL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe with a 27-gauge needle. [8] c. Inject the suspension subcutaneously into the right flank of the mouse.

  • Tumor Monitoring: a. Begin monitoring for tumor growth approximately 5-7 days post-injection. b. Once tumors are palpable, measure them twice weekly using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into the four treatment groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).

Protocol 3: Compound Formulation and Administration
  • Rationale: To ensure consistent and appropriate delivery of the therapeutic agents to the animals.

  • Vehicle: A common vehicle for oral (p.o.) administration is 0.5% methylcellulose in sterile water. For intraperitoneal (i.p.) injection, use a saline solution with a solubilizing agent like DMSO (final concentration <5%).

  • Compound-M & Thioridazine: Assuming oral bioavailability, formulate for daily p.o. gavage. A typical dose for a novel agent might be 10-50 mg/kg, determined from prior maximum tolerated dose (MTD) studies.

  • Cisplatin (NSCLC model): Formulate in 0.9% saline. Administer via i.p. injection at a dose of 3-5 mg/kg, once weekly.

  • Temozolomide (GBM model): Formulate in the appropriate vehicle (e.g., 0.5% methylcellulose). Administer via p.o. gavage at a dose of 25-50 mg/kg for 5 consecutive days, followed by a rest period, mimicking clinical schedules. [11]5. Administration: Administer treatments for 21 to 28 days. Monitor animal health and body weight twice weekly. A body weight loss of >20% is a common endpoint criterion.

Data Analysis and Interpretation

Quantitative Efficacy Endpoints

The primary endpoint is the inhibition of tumor growth. This is assessed by comparing the tumor volumes in treated groups to the vehicle control group.

Table 1: Representative Antitumor Efficacy Data in A549 NSCLC Xenograft Model

Treatment Group (Dose)Mean Tumor Volume on Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Statistical Significance (p-value vs. Vehicle)
Vehicle Control 1250 ± 110--
Compound-M (30 mg/kg, p.o.) 725 ± 8542%< 0.01
Thioridazine (30 mg/kg, p.o.) 810 ± 9235%< 0.05
Cisplatin (4 mg/kg, i.p.) 450 ± 6064%< 0.001

% TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Table 2: Representative Antitumor Efficacy Data in U87-MG Glioblastoma Xenograft Model

Treatment Group (Dose)Mean Tumor Volume on Day 28 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Statistical Significance (p-value vs. Vehicle)
Vehicle Control 1580 ± 135--
Compound-M (30 mg/kg, p.o.) 890 ± 10544%< 0.01
Thioridazine (30 mg/kg, p.o.) 980 ± 11538%< 0.05
Temozolomide (50 mg/kg, p.o.) 550 ± 7565%< 0.001

Interpretation: In this hypothetical dataset, Compound-M demonstrates statistically significant antitumor activity in both models. Its efficacy is comparable to, or slightly better than, the reference DRD2 antagonist Thioridazine, supporting the proposed mechanism of action. While not as potent as the standard-of-care chemotherapies, the observed activity is promising for a novel agent and warrants further investigation, perhaps in combination therapies.

Protocol 4: Endpoint Pharmacodynamic Analysis
  • Rationale: To confirm that the observed tumor growth inhibition is associated with the intended biological effects at the cellular level.

  • Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.

  • Tissue Processing: Fix a portion of each tumor in 10% neutral buffered formalin for paraffin embedding. Snap-freeze the remaining portion for protein or RNA analysis.

  • Immunohistochemistry (IHC):

    • Proliferation Marker (Ki-67): Stain tumor sections for Ki-67 to quantify the percentage of proliferating cells. A decrease in Ki-67 staining in the Compound-M group compared to the vehicle would support an anti-proliferative effect.

    • Apoptosis Marker (Cleaved Caspase-3 or TUNEL): Stain sections for cleaved caspase-3 or perform a TUNEL assay to identify apoptotic cells. An increase in apoptosis in the Compound-M group would confirm the induction of cell death.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the initial in vivo validation of this compound. The successful demonstration of antitumor efficacy, comparable to a known DRD2 antagonist and confirmed by pharmacodynamic markers, would provide strong justification for further development.

Future studies should explore:

  • Orthotopic Xenograft Models: Implanting tumor cells into the organ of origin (e.g., the lung or brain) provides a more clinically relevant microenvironment and allows for the assessment of metastasis. [12][9]* Combination Studies: Evaluate Compound-M in combination with standard-of-care agents (Cisplatin or TMZ) to assess potential synergistic effects.

  • Patient-Derived Xenograft (PDX) Models: These models, derived directly from patient tumors, better recapitulate the heterogeneity of human cancer and are highly predictive of clinical response. [13][14][15] By following a logical, well-controlled, and multi-faceted validation process, researchers can confidently assess the therapeutic potential of novel compounds like Compound-M and advance the most promising candidates toward clinical translation.

References

  • Weissenrieder, J., et al. (2019). Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective. PMC. [Link]

  • Jeong, D., et al. (2018). Antipsychotic dopamine receptor antagonists, cancer, and cancer stem cells. PubMed. [Link]

  • Varela-Echavarria, A., et al. (2021). Dopamine Receptors in Cancer: Are They Valid Therapeutic Targets? PMC. [Link]

  • Chen, Y-L., et al. (2022). Therapeutic strategies for colorectal cancer: antitumor efficacy of dopamine D2 receptor antagonists. PubMed. [Link]

  • Cleveland Clinic. (2023). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. [Link]

  • Request PDF. (n.d.). Antipsychotic dopamine receptor antagonists, cancer, and cancer stem cells. ResearchGate. [Link]

  • Carneiro, V., et al. (2023). The Role of Dopamine in Repurposing Drugs for Oncology. MDPI. [Link]

  • Chen, Y-L., et al. (2022). Therapeutic strategies for colorectal cancer: antitumor efficacy of dopamine D2 receptor antagonists. PubMed Central. [Link]

  • Sarkar, C., et al. (2008). Dopamine Increases the Efficacy of Anticancer Drugs in Breast and Colon Cancer Preclinical Models. AACR Journals. [Link]

  • McGill University. (2019). Targeting dopamine receptor D2 to inhibit cancer cell proliferation in PDAC patients. Research and Innovation. [Link]

  • Gato-Cañamares, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. [Link]

  • Motaln, H., et al. (2021). Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures. Frontiers. [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Ichor Life Sciences. [Link]

  • Choi, Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. UCLA. [Link]

  • Motaln, H., et al. (2021). Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures. PubMed Central. [Link]

  • Auger, F., et al. (2022). Evaluation of Combined Chemotherapy and Genomic-Driven Targeted Therapy in Patient-Derived Xenografts Identifies New Therapeutic Approaches in Squamous Non-Small-Cell Lung Cancer Patients. NIH. [Link]

  • Xenograft Model Database. (n.d.). Lung (Non-Small Cell) Cancer CDX Models. Xenograft Model Database. [Link]

  • ResearchGate. (2015). Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. ResearchGate. [Link]

  • Scheffler, M., et al. (2011). Chemoresistance in non-small-cell lung cancer: can multidrug resistance markers predict the response of xenograft lung cancer models to chemotherapy? Oxford Academic. [Link]

  • Labcorp. (n.d.). Improving Drug Development and Glioblastoma Xenograft Models. Labcorp. [Link]

  • Li, Y., et al. (2022). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Biology & Medicine. [Link]

  • Moffitt Cancer Center. (n.d.). Glioblastoma Chemotherapy. Moffitt Cancer Center. [Link]

Sources

"comparing the efficacy of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine with non-benzazepine D1 agonists"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of dopaminergic signaling, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparison of the efficacy of two major classes of dopamine D1 receptor agonists: the classical benzazepine series and the structurally diverse non-benzazepine compounds. We will delve into their pharmacological properties, supported by experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research endeavors.

The Dopamine D1 Receptor: A Key Therapeutic Target

The dopamine D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), plays a critical role in a multitude of physiological processes, including motor control, cognition, motivation, and reward.[1] Its activation initiates a signaling cascade, primarily through adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[2] This signaling pathway is integral to neuronal function and has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Parkinson's disease and schizophrenia.[2][3] Consequently, the development of selective D1 receptor agonists has been a long-standing goal in medicinal chemistry.

The Benzazepine Archetype: A Foundation for D1 Agonism

The benzazepine scaffold has historically been the cornerstone of D1 receptor agonist design. Compounds from this class are characterized by a fused benzene and azepine ring system.

Key Benzazepine D1 Agonists:

  • SKF-38393: Often considered the prototypical D1 partial agonist, SKF-38393 is a valuable tool for in vitro and in vivo studies.[4][5] It has been instrumental in elucidating the physiological roles of the D1 receptor. However, its partial agonism and limited bioavailability have restricted its therapeutic potential.

  • Fenoldopam: A selective D1 partial agonist that does not cross the blood-brain barrier.[6][7][8] It is clinically used as a rapid-acting intravenous antihypertensive agent, highlighting the role of peripheral D1 receptors in vasodilation.[6][7][9]

While instrumental in early research, the therapeutic application of many benzazepine D1 agonists has been hampered by issues such as partial agonism, rapid metabolism, and the potential for inducing tolerance.

The Rise of Non-Benzazepine D1 Agonists: A Quest for Improved Efficacy and Druggability

To overcome the limitations of the benzazepine class, significant efforts have been directed towards the discovery of structurally novel, non-benzazepine D1 agonists. These compounds offer diverse pharmacophores and have demonstrated a range of pharmacological profiles, from partial to full agonism.

Prominent Non-Benzazepine D1 Agonists:

  • Dihydrexidine: A potent, high-efficacy D1 receptor full agonist.[10] It has shown significant promise in preclinical models of Parkinson's disease.

  • A-68930: A potent and selective D1-like dopamine receptor partial agonist.

  • SKF-81297: A potent and selective D1 receptor agonist that is centrally active.

  • CY-208243: A selective D1 receptor partial agonist with demonstrated antiparkinsonian activity in animal models.

These non-benzazepine agonists represent a significant advancement in the field, with some demonstrating improved pharmacokinetic properties and in vivo efficacy compared to their benzazepine predecessors.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a D1 agonist is a composite of its binding affinity (Ki), functional potency (EC50), and intrinsic activity (Emax). Below is a comparative summary of these parameters for key benzazepine and non-benzazepine D1 agonists.

Compound ClassCompoundD1 Receptor Ki (nM)D1 Receptor EC50 (nM)Intrinsic Activity (vs. Dopamine)
Benzazepine SKF-383931.0 (D1), ~0.5 (D5)-Partial Agonist[11]
Fenoldopam--Partial Agonist[7]
Non-Benzazepine Dihydrexidine--Full Agonist[11]
A-68930-2.1 (D1-like)[12]Partial Agonist
SKF-81297--High Efficacy Agonist
CY-208243-125[1]Partial Agonist[13]

Note: The availability of directly comparable, side-by-side quantitative data is limited in the public domain. The values presented are collated from various sources and should be interpreted with this in mind. Experimental conditions can significantly influence these parameters.

Experimental Protocols for Efficacy Determination

To rigorously assess and compare the efficacy of D1 agonists, a combination of in vitro and in vivo assays is essential. Here, we provide step-by-step methodologies for key experiments.

In Vitro Efficacy Assessment

1. Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Diagram of the Radioligand Binding Assay Workflow:

    G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing D1 receptors prep2 Homogenize cells and isolate membranes prep1->prep2 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep2->assay1 assay2 Separate bound and free radioligand by filtration assay1->assay2 assay3 Quantify radioactivity of bound ligand assay2->assay3 analysis1 Plot displacement curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Determine Ki using the Cheng-Prusoff equation analysis2->analysis3

  • Step-by-Step Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D1 receptor. [13] 2. Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D1 antagonist).

    • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay: Measuring Functional Potency (EC50) and Intrinsic Activity (Emax)

This functional assay measures the ability of a D1 agonist to stimulate the production of the second messenger cAMP.

  • Diagram of the cAMP Signaling Pathway:

    G D1_Agonist D1 Agonist D1R D1 Receptor D1_Agonist->D1R binds G_Protein Gαs/olf D1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

    Simplified D1 receptor-mediated cAMP signaling pathway.
  • Step-by-Step Protocol:

    • Cell Culture: Plate cells expressing the D1 receptor in a 96-well plate and culture overnight.

    • Assay Buffer: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Addition: Add varying concentrations of the test D1 agonist to the wells. Include a positive control (e.g., dopamine) and a vehicle control.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). [14] 5. Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the agonist. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from this curve. The intrinsic activity is often expressed as a percentage of the maximal response induced by a full agonist like dopamine.

In Vivo Efficacy Assessment

1. Rotational Behavior in 6-OHDA Lesioned Rats: A Model of Parkinson's Disease

Unilateral lesioning of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) in rats creates a widely used animal model of Parkinson's disease. [15][16]The rotational behavior induced by dopamine agonists in these animals is a reliable measure of their in vivo efficacy.

  • Diagram of the Rotational Behavior Model Workflow:

    G cluster_lesion Model Creation cluster_testing Behavioral Testing cluster_analysis Data Analysis lesion1 Unilateral injection of 6-OHDA into the medial forebrain bundle lesion2 Allow for recovery and dopamine depletion lesion1->lesion2 test1 Administer test D1 agonist lesion2->test1 test2 Place rat in a circular arena test1->test2 test3 Record contralateral rotations over time test2->test3 analysis1 Quantify the number of full 360° contralateral turns test3->analysis1 analysis2 Generate a dose-response curve analysis1->analysis2

    Workflow for the 6-OHDA lesioned rat rotational behavior model.
  • Step-by-Step Protocol:

    • Surgical Procedure: Anesthetize rats and stereotaxically inject 6-OHDA into the medial forebrain bundle on one side of the brain.

    • Recovery and Lesion Confirmation: Allow the animals to recover for at least two weeks to ensure complete dopamine depletion. The extent of the lesion can be confirmed by testing with a dopamine-releasing agent like amphetamine, which will induce ipsilateral rotations.

    • Drug Administration: Administer the test D1 agonist (at various doses) systemically (e.g., via subcutaneous or intraperitoneal injection).

    • Behavioral Recording: Immediately after drug administration, place the rat in a circular test chamber and record its rotational behavior for a set period (e.g., 90-120 minutes). Automated systems are typically used to count full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions.

    • Data Analysis: The primary endpoint is the number of net contralateral rotations. A dose-dependent increase in contralateral rotations is indicative of D1 receptor-mediated efficacy.

2. In Vivo Microdialysis: Measuring Dopamine Release

While D1 agonists act postsynaptically, their effects on the broader dopamine system, including potential feedback mechanisms on dopamine release, can be assessed using in vivo microdialysis.

  • Step-by-Step Protocol:

    • Probe Implantation: Anesthetize a rat and stereotaxically implant a microdialysis probe into a dopamine-rich brain region, such as the striatum.

    • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. [17]After a stabilization period, collect several baseline dialysate samples.

    • Drug Administration: Administer the test D1 agonist systemically.

    • Sample Collection: Continue to collect dialysate samples at regular intervals.

    • Neurotransmitter Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of the D1 agonist on extracellular dopamine concentrations.

Conclusion: Choosing the Right D1 Agonist for Your Research

The choice between a benzazepine and a non-benzazepine D1 agonist will depend on the specific research question.

  • Benzazepines like SKF-38393 remain valuable as well-characterized partial agonists for in vitro studies and for establishing baseline D1 receptor function.

  • Non-benzazepine agonists such as dihydrexidine offer the advantage of full agonism and potentially improved pharmacokinetic profiles, making them more suitable for in vivo studies aimed at assessing the therapeutic potential of D1 receptor activation.

This guide provides a framework for understanding and comparing the efficacy of these two important classes of D1 agonists. By employing the detailed experimental protocols outlined, researchers can generate robust and reliable data to advance our understanding of the dopamine D1 receptor and its role in health and disease.

References

  • Fenoldopam - StatPearls - NCBI Bookshelf. (2023, June 8).
  • Fenoldopam: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies. (1990). Drugs, 39(5), 729-750.
  • Fenoldopam. (2023, June 8).
  • The D1 dopamine agonist SKF 38393 functions as a discriminative stimulus in rats. (1985). Psychopharmacology, 87(3), 368-370.
  • fenoldopam - Drug Central.
  • The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus. (1999). Neuroscience, 94(4), 1063-1070.
  • SKF 38393 hydrobromide | D1 and D5 Receptors.
  • (±)-SKF38393 hydrochloride, D1-like dopamine receptor agonist (CAS 62717-42-4).
  • The Dopamine D1 Receptor Agonist SKF 38393 Suppresses Detrusor Hyperreflexia in the Monkey With Parkinsonism Induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1993). Neuropharmacology, 32(4), 315-321.
  • In Vivo Venodilator Action of Fenoldopam, a Dopamine D(1)-receptor Agonist. (2000). British Journal of Pharmacology, 131(1), 71-78.
  • D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay.
  • The rotational behavior model: asymmetry in the effects of unilateral 6-OHDA lesions of the substantia nigra in rats. (1983). Brain Research, 264(1), 127-131.
  • Behavior tests used with the 6-OHDA model of PD, and what they tell us. (2013, September 30).
  • Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. (1988). Journal of Neurochemistry, 50(2), 345-353.
  • Rotation in the 6-OHDA lesioned rat | Request PDF.
  • Effects of Full D1 Dopamine Receptor Agonists on Firing Rates in the Globus Pallidus and Substantia Nigra Pars Compacta in Vivo: Tests for D1 Receptor Selectivity and Comparisons to the Partial Agonist SKF 38393. (1998). Journal of Pharmacology and Experimental Therapeutics, 286(1), 272-281.
  • In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum.
  • Relation between rotation in the 6-OHDA lesioned rat and dopamine loss in striatal and substantia nigra subregions. (2006).
  • Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. (1989). Journal of Medicinal Chemistry, 32(8), 1913-1921.
  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. (2025, June 19).
  • Data Sheet Radioligand Binding Assay Protocol.
  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. (2002). Journal of Neurochemistry, 81(4), 849-861.
  • D1 Biochemical Binding Assay Service.
  • D1 Dopamine Receptor Assay.
  • Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. (1990). Journal of Neurochemistry, 55(4), 1383-1388.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). British Journal of Pharmacology, 162(8), 1709-1727.
  • Human Dopamine Receptor D1 Reporter Assay System (DRD1).
  • Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. (2002). Journal of Medicinal Chemistry, 45(15), 3280-3285.
  • cAMP NOMAD D1 Dopamine Receptor Cell Line.
  • Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. (2023). Pharmacological Research, 193, 106805.
  • 6-OHDA Lesion Models of Parkinson's Disease in the Rat | Request PDF.
  • Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. (2021). Journal of Parkinson's Disease, 11(4), 1637-1649.
  • Radioligand binding methods: practical guide and tips. (1997). American Journal of Physiology-Cell Physiology, 273(1), C1-C12.
  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4642-4645.
  • Human Dopamine Receptor D1 Reporter Assay System (DRD1).
  • Differential effects of D1 and D2 dopamine agonists on memory, motivation, learning and response time in non-human primates. (2018). European Journal of Neuroscience, 48(8), 2846-2857.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-9.
  • Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. (1997). Journal of Medicinal Chemistry, 40(15), 2424-2429.
  • Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. (2020). Chemical Biology & Drug Design, 96(2), 825-835.
  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). Molecules, 28(16), 6051.
  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. (2025, June 19).
  • Synthesis and Evaluation of 6,7-Dihydroxy-2,3,4,8,9,13b-hexahydro-1H-benzoc[5]yclohepta[1,2,3-ef]b[8]enzazepine, 6,7-Dihydroxy-1,2,3,4,8,12b. Retrieved from ACS Publications.

  • 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024, November 5).
  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (2021). Molecules, 26(9), 2686.

Sources

A Comparative Guide to the In Vivo Validation of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine's Therapeutic Window

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on establishing the therapeutic window of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. We will delve into the strategic design of in vivo studies, from efficacy and pharmacokinetic profiling to toxicology, and compare its potential profile against established and emerging alternatives in the context of neurodegenerative disorders like Parkinson's disease.

Introduction: The Promise of a Novel Benzazepine

This compound belongs to the 3-benzazepine subclass, a scaffold prominent in the development of dopamine receptor modulators.[1] Its structural features suggest potential interactions with dopamine pathways, which are critical in the pathophysiology of Parkinson's disease (PD).[1][2] The progressive loss of dopamine neurons in PD leads to debilitating motor symptoms, and current treatments, while effective, are often associated with significant side effects.[2] Dopamine agonists have been a cornerstone of therapy, but the search for agents with improved efficacy and a wider therapeutic window is ongoing.[3][4] This guide outlines the essential in vivo validation process to determine if this compound offers a superior safety and efficacy profile.

The therapeutic index (TI), a ratio comparing the dose that elicits toxicity to the dose that produces a therapeutic response, is a critical determinant of a drug's clinical viability.[5] A wide therapeutic window is paramount, indicating that a drug can be administered effectively without causing unacceptable side effects. Our objective is to design a preclinical program that rigorously defines this window.

Strategic Approach to In Vivo Validation

A successful in vivo validation program is not a linear execution of assays but a multi-faceted strategy. It begins with dose-range finding and pharmacokinetic evaluations to inform the design of subsequent efficacy and toxicology studies.[6][7] This ensures that the doses tested are relevant and likely to yield interpretable data.

Below is a visualization of the overarching workflow for determining the therapeutic window.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Core Validation Studies cluster_2 Phase 3: Data Integration & Analysis DRF Dose-Range Finding (DRF) Study (Determine MTD) PK Pharmacokinetic (PK) Study (Single Dose, Two Levels) DRF->PK Inform Dosing Tox Repeated-Dose Toxicity Study (28-Day, Multiple Doses) DRF->Tox Select Sub-Toxic Doses Efficacy Pivotal Efficacy Study (e.g., 6-OHDA Rat Model) PK->Efficacy Select Efficacious Doses Analysis Efficacy vs. Toxicity Profiling Efficacy->Analysis Tox->Analysis TI Therapeutic Index (TI) Calculation Analysis->TI

Caption: Workflow for In Vivo Therapeutic Window Validation.

Mechanism of Action: Targeting Dopaminergic Pathways

The 3-benzazepine scaffold is known to interact with dopamine receptors.[1] Specifically, compounds in this family have been developed as selective D1 and D2/D3 dopamine receptor agonists.[1][2] The primary mechanism of action for dopamine agonists in Parkinson's disease is the stimulation of postsynaptic dopamine receptors in the basal ganglia, compensating for the lack of endogenous dopamine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) D1R D1 Receptor DA->D1R Endogenous Stimulation D2R D2 Receptor DA->D2R Endogenous Stimulation Response Cellular Response (Motor Control) D1R->Response D2R->Response Agonist 6-Methoxy-2,3,4,5- tetrahydro-1H-benzo[d]azepine Agonist->D1R Direct Stimulation Agonist->D2R Direct Stimulation

Caption: Proposed Mechanism of Action via Dopamine Receptor Agonism.

Comparative Landscape: Benchmarking Against Alternatives

To establish the potential advantages of this compound, its performance must be benchmarked against relevant comparators. We select Pramipexole, a widely used D2/D3 agonist, and a hypothetical selective D1 agonist based on emerging research trends.[2][3][4]

Parameter This compound (Projected) Pramipexole (Established D2/D3 Agonist) Selective D1 Agonist (Emerging Class)
Primary Target D1/D2 Receptors (Hypothesized)D2/D3 ReceptorsD1/D5 Receptors[4]
Efficacy Model 6-OHDA-lesioned rat6-OHDA-lesioned ratMPTP-treated non-human primates[3]
Effective Dose (ED₅₀) To be determined (TBD)~0.5 - 1.5 mg/kgTBD in clinical populations
Key Efficacy Endpoint Reduction in apomorphine-induced rotationsReduction in rotational behaviorImprovement in motor scores
Primary Toxicities TBD (Focus on CNS, cardiovascular)Nausea, somnolence, impulse control disordersDyskinesia, potential cardiovascular effects[4]
No Observed Adverse Effect Level (NOAEL) To be determinedSpecies and study dependentTo be determined
Projected Therapeutic Window Wide (Target Profile)ModerateNarrow to Moderate

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating necessary controls and clear endpoints.

Protocol 1: Dose-Range Finding (DRF) and MTD Determination
  • Objective: To determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.[6]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Methodology:

    • Administer single escalating doses of this compound (e.g., 1, 5, 10, 25, 50, 100 mg/kg) via the intended clinical route (e.g., oral gavage).

    • Include a vehicle control group.

    • Monitor animals intensively for the first 4 hours post-dosing, then daily for 14 days.[8]

    • Record clinical observations (e.g., changes in posture, activity, grooming) and body weights daily.

    • The MTD is identified. This dose, along with lower doses, will inform the subsequent toxicology and efficacy studies.

Protocol 2: In Vivo Efficacy in a 6-OHDA Parkinson's Disease Model
  • Objective: To assess the ability of the compound to reverse motor deficits in a validated animal model of Parkinson's disease.[2]

  • Animal Model: Male Sprague-Dawley rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.

  • Methodology:

    • Allow animals to recover for at least 2 weeks post-surgery. Confirm lesioning via an apomorphine-induced rotation test.

    • Randomize animals into treatment groups (n=8-10 per group): Vehicle, this compound (3-4 dose levels based on DRF study), and a positive control (e.g., Pramipexole).

    • Administer the assigned treatment daily for a predetermined period (e.g., 14-21 days).

    • Conduct behavioral testing at baseline and specified time points. The primary endpoint is the number of contralateral rotations induced by a dopamine agonist challenge (e.g., apomorphine), which indicates the level of dopamine receptor sensitization and therapeutic effect.

    • Data Analysis: Compare the reduction in net rotations in treated groups versus the vehicle control using ANOVA followed by post-hoc tests. A dose-response curve will be generated to determine the ED₅₀.

Protocol 3: 28-Day Repeated-Dose Toxicity Study
  • Objective: To evaluate the safety profile of the compound following sub-chronic administration and identify the No Observed Adverse Effect Level (NOAEL).[7]

  • Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group).

  • Methodology:

    • Administer this compound daily for 28 days at three dose levels (low, mid, high) based on DRF/MTD data, alongside a vehicle control group.[8]

    • Monitor clinical signs, body weight, and food/water consumption throughout the study.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, record organ weights, and perform histopathological examination of major organs and tissues.[8][9]

    • The NOAEL is the highest dose at which no treatment-related adverse findings are observed.

Conclusion: Synthesizing Data to Define the Therapeutic Window

The successful completion of these studies will provide the critical data needed to define the therapeutic window for this compound. By plotting the dose-response curve for efficacy against the dose-toxicity curve, the therapeutic index can be calculated (e.g., TD₅₀/ED₅₀). A compound with a large separation between these curves demonstrates a favorable safety profile. This comprehensive, data-driven approach is essential for making informed decisions about the continued development of this promising therapeutic candidate and rigorously assessing its potential advantages over existing treatments for neurological disorders.

References

  • Benchchem. (n.d.). This compound Hydrochloride.
  • El Fatimi, H., et al. (2025). In vivo and in silico toxicity profiling of a novel 1,5-benzodiazepine derivative. Drug and chemical toxicology.
  • Ghosh, A., et al. (2013). D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson's Disease Animal Model. ACS Chemical Neuroscience. Retrieved from [Link]

  • Vasileva, V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals (Basel). Retrieved from [Link]

  • Vasileva, V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PubMed. Retrieved from [Link]

  • El Fatimi, H., et al. (2025). In vivo and in silico toxicity profiling of a novel 1,5-benzodiazepine derivative. PubMed. Retrieved from [Link]

  • El Fatimi, H., et al. (2025). In vivo and in silico toxicity profiling of a novel 1,5-benzodiazepine derivative. ResearchGate. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Steece-Collier, K., et al. (2023). Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. PMC. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Slideshare. (n.d.). Dose determination in preclinical and clinical studies. Retrieved from [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. PubMed. Retrieved from [Link]

  • Drug Target Review. (2026). New Alco5 platform could advance cancer antibody therapies. Retrieved from [Link]

  • Zhang, Y., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience. Retrieved from [Link]

  • Hauser, R. A., et al. (2023). Dopamine Agonists in Parkinson's Disease: Impact of D1-like or D2-like Dopamine Receptor Subtype Selectivity and Avenues for Future Treatment. ResearchGate. Retrieved from [Link]

  • Vasileva, V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki. Retrieved from [Link]

Sources

"head-to-head comparison of benzazepine derivatives in functional assays"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Head-to-Head Comparison of Benzazepine Derivatives in Functional Assays

Introduction: Beyond the Structure, Understanding Function

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2] These derivatives have been successfully developed into therapeutics targeting a variety of receptors, most notably G-protein coupled receptors (GPCRs) like dopamine and vasopressin receptors, for conditions ranging from severe hypertension to hyponatremia.[2][3] Unlike the structurally related benzodiazepines, which primarily modulate GABA-A receptors[4][5][6], benzazepines exhibit a broader pharmacology that necessitates a nuanced approach to their characterization.

For drug development professionals and researchers, moving beyond simple binding affinity is critical. A compound's true biological effect is defined by its functional output—whether it activates (agonism), blocks (antagonism), or has no effect on receptor signaling. Functional assays provide this crucial information, allowing for the quantitative comparison of potency and efficacy between different derivatives. This guide provides a framework for conducting head-to-head comparisons of benzazepine derivatives, explaining the causality behind experimental choices and providing detailed, self-validating protocols to ensure data integrity.

Pillar 1: Selecting the Appropriate Functional Assay

The choice of a functional assay is dictated by the signaling pathway of the target receptor. Most benzazepine targets are GPCRs that signal through the modulation of intracellular second messengers.

  • Cyclic AMP (cAMP) Assays: These are the gold standard for Gs and Gi-coupled receptors.[7][8]

    • Gs-coupled receptors (e.g., Dopamine D1, Vasopressin V2) activate adenylyl cyclase, leading to an increase in intracellular cAMP.[9][10]

    • Gi-coupled receptors (e.g., Dopamine D2) inhibit adenylyl cyclase, causing a decrease in cAMP levels.[11] Modern cAMP assays are homogenous, high-throughput immunoassays utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which rely on competition between cellular cAMP and a labeled cAMP conjugate.[8][12]

  • Calcium Flux Assays: These assays are designed for Gq-coupled receptors (e.g., 5-HT2A receptors), which activate phospholipase C, leading to the release of calcium (Ca2+) from intracellular stores.[13][14] The assay uses calcium-sensitive dyes that fluoresce upon binding to Ca2+, and the signal is typically read in real-time using an instrument like a FLIPR (Fluorescence Imaging Plate Reader).[15]

  • Reporter Gene Assays: These assays measure the transcriptional response downstream of a signaling cascade.[16][17] A reporter gene (e.g., luciferase) is placed under the control of a response element that is activated by the pathway of interest (e.g., CRE for cAMP). While highly sensitive, they measure a more distal and potentially convoluted cellular event compared to second messenger assays.

Below is a generalized workflow for a typical cell-based functional assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis p1 Seed Receptor-Expressing Cells into Microplate p2 Incubate Cells (e.g., 24h) p1->p2 a1 Add Compounds to Cells p2->a1 Cells are ready p3 Prepare Benzazepine Serial Dilutions p3->a1 Compounds are ready a2 Incubate for Stimulation (Time Varies by Assay) a1->a2 a3 Add Detection Reagents (e.g., Lysis Buffer, Labeled Probes) a2->a3 r1 Read Plate on Specialized Reader a3->r1 Assay is complete r2 Generate Dose-Response Curves r1->r2 r3 Calculate Potency (EC50/IC50) & Efficacy (Emax) r2->r3

Caption: Generalized workflow for a cell-based functional assay.

Pillar 2: Head-to-Head Comparison of Dopamine D1 Receptor Ligands

The Dopamine D1 receptor is a classic Gs-coupled GPCR, making it an excellent target for a comparative cAMP assay.[18] Activation leads to the stimulation of adenylyl cyclase, increasing cAMP production, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.[9][19]

G agonist D1 Agonist (e.g., Fenoldopam) receptor Dopamine D1 Receptor agonist->receptor Binds & Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP (Second Messenger) ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Gene Transcription) pka->downstream Phosphorylates Targets antagonist D1 Antagonist (e.g., SCH-23390) antagonist->receptor Binds & Blocks

Caption: Simplified signaling pathway of the Dopamine D1 receptor.

Here, we compare two representative benzazepine derivatives: Fenoldopam , a well-known D1 receptor partial agonist, and SCH-23390 , a classic D1 receptor antagonist.

Comparative Functional Data (Representative)

ParameterFenoldopam (Agonist)SCH-23390 (Antagonist)Dopamine (Full Agonist)
Assay Type cAMP AccumulationcAMP AccumulationcAMP Accumulation
Cell Line HEK293-hD1RHEK293-hD1RHEK293-hD1R
Potency (EC50) 25 nMNo agonist activity10 nM
Efficacy (Emax) 70% (Partial Agonist)0% (Antagonist)100% (Full Agonist)
Antagonist Potency (IC50) N/A5 nMN/A

Interpretation and Experimental Causality:

  • Potency (EC50/IC50): The EC50 is the concentration of an agonist that produces 50% of its maximal effect. Fenoldopam's EC50 of 25 nM is higher than dopamine's (10 nM), indicating it is less potent than the endogenous ligand. The IC50 for SCH-23390 (5 nM) represents its potency in blocking the effect of an agonist. A lower value signifies higher potency.

  • Efficacy (Emax): Efficacy is the maximum response a compound can produce. Dopamine, the full agonist, is set to 100% efficacy. Fenoldopam, with an Emax of 70%, is a partial agonist ; it binds and activates the receptor but cannot elicit the full response, even at saturating concentrations.[2] SCH-23390 shows no activation on its own, confirming its role as a neutral antagonist . This distinction is critical: a partial agonist can act as a functional antagonist in the presence of a full agonist by competing for the same binding site.

Pillar 3: Head-to-Head Comparison of Vasopressin V2 Receptor Ligands

To illustrate the versatility of functional assays, we examine the Vasopressin V2 receptor, another Gs-coupled GPCR. The endogenous ligand Arginine Vasopressin (AVP) promotes water reabsorption. The benzazepine derivative Tolvaptan is a selective V2 receptor antagonist used as an aquaretic to treat hyponatremia by blocking this effect.[3][20][21][22]

A head-to-head comparison in a functional assay involves generating a dose-response curve for the agonist (AVP) in the absence and presence of fixed concentrations of the antagonist (Tolvaptan).

Competitive Antagonism Data (Representative)

ParameterAVP AloneAVP + 10 nM TolvaptanAVP + 100 nM Tolvaptan
Assay Type cAMP AccumulationcAMP AccumulationcAMP Accumulation
Agonist Potency (EC50) 1 nM25 nM280 nM
Agonist Efficacy (Emax) 100%100%100%

Interpretation and Experimental Causality:

  • Rightward Shift: The presence of Tolvaptan causes a concentration-dependent parallel shift to the right in the AVP dose-response curve.[23] This is the classic hallmark of competitive antagonism .

  • Schild Analysis: This rightward shift can be used to calculate the affinity (Kb) of the antagonist. The key observation is that the Emax of AVP is unchanged. This means that with enough agonist, the antagonist's effect can be fully overcome, confirming that Tolvaptan competes for the same binding site as AVP. This functional data directly validates its mechanism of action as a receptor blocker.

Pillar 4: Detailed Experimental Protocol (cAMP HTRF Assay)

This protocol describes a self-validating system for determining the agonist potency of a benzazepine derivative at the Dopamine D1 receptor.

1. Materials and Reagents:

  • Cells: HEK293 cells stably expressing the human Dopamine D1 receptor (HEK293-hD1R).

  • Assay Kit: A commercial HTRF-based cAMP detection kit (e.g., from Cisbio, PerkinElmer).[7][8]

  • Compounds: Test benzazepine derivative, Dopamine (reference agonist), SCH-23390 (reference antagonist).

  • Reagents: Cell culture medium, PBS, 384-well white microplates.

2. Cell Preparation (Day 1):

  • Harvest log-phase HEK293-hD1R cells.

  • Perform a cell count and assess viability (should be >95%).

  • Resuspend cells in an appropriate assay buffer or medium to a density of 5,000 cells per 5 µL.

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Causality: A precise cell number is crucial for assay consistency. Too many cells can lead to signal saturation, while too few can result in a poor signal-to-background ratio.[24]

3. Compound Preparation and Addition (Day 2):

  • Prepare a 4X final concentration stock of the test benzazepine and reference compounds in assay buffer.

  • Perform an 11-point serial dilution (e.g., 1:10) to create a dose-response curve.

  • Validation Controls:

    • Vehicle Control: Buffer only (defines 0% activity).

    • Reference Agonist Control: High concentration of Dopamine (defines 100% activity).

  • Add 5 µL of the 4X compound dilutions to the corresponding wells containing cells.

  • Gently mix the plate and incubate for 30 minutes at room temperature.

  • Causality: The incubation time allows for receptor binding and subsequent cAMP production to reach a steady state before measurement.

4. Detection:

  • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves mixing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody in the provided lysis buffer.

  • Add 10 µL of the detection mix to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Causality: The lysis buffer breaks open the cells to release the intracellular cAMP. The incubation allows the competitive immunoassay components to reach equilibrium.

5. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Normalize the data:

    • Subtract the average vehicle control ratio from all wells.

    • Divide by the average "High Dopamine" control ratio (after vehicle subtraction) and multiply by 100 to express results as a percentage of the full agonist response.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

A head-to-head comparison of benzazepine derivatives using functional assays is indispensable for understanding their true pharmacological nature. By selecting the appropriate assay based on the receptor's signaling pathway and employing self-validating protocols, researchers can generate robust, reproducible data on potency and efficacy. This quantitative comparison allows for the clear differentiation between full agonists, partial agonists, and antagonists, providing the critical insights needed to advance drug discovery programs and select the most promising candidates for further development.

References

  • Title: Reporter gene assays for investigating GPCR signaling. Source: Methods in Cell Biology, 2017. URL: [Link]

  • Title: Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Source: Eurofins Discovery. URL: [Link]

  • Title: Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Source: Pharmacological Reviews, 2005. URL: [Link]

  • Title: The Signaling and Pharmacology of the Dopamine D1 Receptor. Source: The Journal of Neuroscience, 2018. URL: [Link]

  • Title: Luciferase Reporter Assay System for Deciphering GPCR Pathways. Source: Current Chemical Genomics, 2012. URL: [Link]

  • Title: Dopamine receptor. Source: Wikipedia. URL: [Link]

  • Title: Benzodiazepine. Source: Wikipedia. URL: [Link]

  • Title: Mechanism of Action - Benzodiazepine Information Coalition. Source: Benzodiazepine Information Coalition. URL: [Link]

  • Title: High-throughput calcium flux assays: luminescent versus fluorescent readout. Source: Drug Target Review, 2016. URL: [Link]

  • Title: Gαq GPCR assays. Source: ION Biosciences. URL: [Link]

  • Title: GPCR Luciferase Reporter Cell Lines. Source: Signosis. URL: [Link]

  • Title: GPCR Calcium Product Solutions. Source: Eurofins DiscoverX. URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: Assay Guidance Manual - NCBI Bookshelf, 2017. URL: [Link]

  • Title: Dopamine-DARPP32 Feedback in cAMP Signaling. Source: QIAGEN GeneGlobe. URL: [Link]

  • Title: Benzodiazepine-Based Drug Discovery. Source: Elsevier. URL: [Link]

  • Title: Benzazepine – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Mechanism of Action of the Benzodiazepines. Source: Neurotorium. URL: [Link]

  • Title: Benzodiazepine Pathway, Pharmacodynamics. Source: PharmGKB. URL: [Link]

  • Title: cAMP NOMAD D1 Dopamine Receptor Cell Line. Source: Innoprot. URL: [Link]

  • Title: Pharmacology of Benzodiazepines - Mechanism of action , uses , side effects. Source: YouTube. URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: PubMed, 2017. URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: SLAS Discovery, 2019. URL: [Link]

  • Title: Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors. Source: European Journal of Pharmacology, 2011. URL: [Link]

  • Title: Developmental pharmacology of benzodiazepines under normal and pathological conditions. Source: British Journal of Pharmacology, 2021. URL: [Link]

  • Title: Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Source: Journal of Neural Transmission, 2003. URL: [Link]

  • Title: The Evolution of Designer Benzodiazepines. Source: The American Association for Clinical Chemistry, 2019. URL: [Link]

  • Title: Benzodiazepines drug profile. Source: European Monitoring Centre for Drugs and Drug Addiction. URL: [Link]

  • Title: The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment. Source: Kidney International, 2017. URL: [Link]

  • Title: Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials. Source: Cardiovascular Drug Reviews, 2006. URL: [Link]

  • Title: Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. Source: ACS Chemical Neuroscience, 2012. URL: [Link]

  • Title: Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. Source: ACS Chemical Neuroscience - PMC, 2012. URL: [Link]

  • Title: Tolvaptan, a Selective Oral Vasopressin V2-Receptor Antagonist, for Hyponatremia. Source: UCLA-Olive View Internal Medicine. URL: [Link]

  • Title: Tolvaptan: Vasopressin Antagonist. Source: YouTube. URL: [Link]

  • Title: New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Source: Pharmaceuticals (Basel), 2021. URL: [Link]

  • Title: Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. Source: bioRxiv, 2024. URL: [Link]

  • Title: Comparison of the effects of fenoldopam, SK & F R-87516 and dopamine on renal arterioles in vitro. Source: The Journal of Pharmacology and Experimental Therapeutics, 1988. URL: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating D1 Receptor Selectivity of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The development of selective ligands for dopamine receptor subtypes is a cornerstone of modern neuropharmacology. The dopamine D1 receptor, in particular, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive impairments.[1][2] Achieving selectivity over the D2 and D3 receptor subtypes is paramount, as off-target activity can lead to undesirable side effects. This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, using 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a representative compound from a pharmacologically significant class of molecules.[3]

The 3-benzazepine scaffold has historically been a fruitful starting point for the development of potent dopamine receptor modulators.[3] Our objective is to rigorously assess the binding affinity and functional activity of this methoxy-substituted derivative to determine its selectivity profile for the D1 receptor versus the D2 and D3 receptors.

Part 1: Determining Binding Affinity and Selectivity via Radioligand Assays

The initial and most fundamental step in characterizing a new compound is to determine its binding affinity for the target receptors. The inhibition constant (Kᵢ) is the key parameter derived from these experiments, representing the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of a radioligand. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system for determining the Kᵢ values of a test compound at human D1, D2, and D3 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

1. Membrane Preparation:

  • Culture cells expressing the human dopamine receptor subtype (D1, D2, or D3) to ~90% confluency.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 50 µL of the test compound (this compound) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of a specific radioligand at a concentration near its Kₔ value.

      • For D1 Receptors: [³H]SCH23390

      • For D2 Receptors: [³H]Spiperone or [³H]Raclopride

      • For D3 Receptors: [³H]Quinpirole or [³H]7-OH-DPAT[4][5]

    • 50 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 10-50 µg).

  • Controls:

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known non-radioactive antagonist (e.g., 10 µM Butaclamol) to saturate all specific binding sites.

3. Incubation and Filtration:

  • Incubate the plates at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand used and Kₔ is its dissociation constant for the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Culture D1/D2/D3 Expressing Cells Homogenize Homogenize Cells CellCulture->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Centrifuge2->Wash Quantify Quantify Protein (BCA) Wash->Quantify Plate Add to 96-well Plate: - Membranes - Radioligand - Test Compound Quantify->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate Specific Binding Count->Analysis CurveFit Non-linear Regression (IC₅₀) Analysis->CurveFit ChengPrusoff Calculate Ki (Cheng-Prusoff) CurveFit->ChengPrusoff Selectivity Determine Selectivity Ratio ChengPrusoff->Selectivity

Figure 1: Experimental workflow for the competitive radioligand binding assay.

Data Interpretation: Affinity and Selectivity Profile

The calculated Kᵢ values allow for a direct comparison of the compound's affinity across the different receptor subtypes. Selectivity is expressed as a ratio of Kᵢ values. For D1 selectivity, the ratios of interest are Kᵢ(D2)/Kᵢ(D1) and Kᵢ(D3)/Kᵢ(D1). A higher ratio indicates greater selectivity for the D1 receptor.

CompoundD1 Kᵢ (nM)D2 Kᵢ (nM)D3 Kᵢ (nM)Selectivity (D2/D1)Selectivity (D3/D1)
This compound TBDTBDTBDTBDTBD
SKF-38393 (D1-like Agonist Control) ~1-150[6]~150[6]~5000[6]~1x~33x
Quinpirole (D2/D3 Agonist Control) >1000~15-30~1-5[4]N/AN/A
SCH23390 (D1-like Antagonist Control) ~0.2-1~1500~2500~1500x~2500x

Note: TBD (To Be Determined) indicates values that would be obtained from the experiment. Control values are approximate and sourced from literature for comparative purposes.

Part 2: Probing Functional Activity and Signaling Pathways

While binding is a prerequisite, it does not describe the functional consequence of the ligand-receptor interaction (i.e., whether the compound is an agonist, antagonist, or partial agonist). Functional assays are essential to measure the downstream cellular response following compound binding.

Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate the production of the second messenger cyclic AMP (cAMP).[7]

  • D1-like receptors (D1, D5) are coupled to the Gαs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • D2-like receptors (D2, D3, D4) are coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7]

This opposing signaling mechanism provides a robust method for assessing the functional selectivity of a compound.

G cluster_d1 D1 Receptor Pathway cluster_d2d3 D2/D3 Receptor Pathway D1 D1 Agonist D1R D1 Receptor D1->D1R Gs Gαs Protein D1R->Gs Activates AC_up Adenylyl Cyclase Gs->AC_up Stimulates cAMP_up ↑ cAMP AC_up->cAMP_up ATP → PKA Protein Kinase A cAMP_up->PKA Activates D2 D2/D3 Agonist D2R D2/D3 Receptor D2->D2R Gi Gαi Protein D2R->Gi Activates AC_down Adenylyl Cyclase Gi->AC_down Inhibits cAMP_down ↓ cAMP AC_down->cAMP_down ATP ⇥

Figure 2: Opposing signaling pathways of D1-like and D2-like dopamine receptors.

Experimental Protocol: cAMP Accumulation Assay

This protocol measures changes in intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8][9][10]

1. Cell Culture and Plating:

  • Use stable cell lines expressing either the human D1 receptor or the D2/D3 receptor.

  • Plate the cells in a suitable format (e.g., 96- or 384-well plates) and grow to the desired confluency.

2. Agonist Mode Assay:

  • To determine if the compound acts as an agonist.

  • Wash the cells with assay buffer.

  • Add the test compound at various concentrations to the wells.

  • For D1 (Gαs) assays: Incubate for a set time (e.g., 30 minutes at 37°C).

  • For D2/D3 (Gαi) assays: First, add a known adenylyl cyclase stimulator like Forskolin to all wells to induce cAMP production. Then, immediately add the test compound. The ability of a D2/D3 agonist to inhibit this Forskolin-induced cAMP rise is measured.

  • Controls: Include a known full agonist (e.g., SKF-38393 for D1, Quinpirole for D2/D3) to establish the maximum response.

3. Antagonist Mode Assay:

  • To determine if the compound can block the effect of a known agonist.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a known agonist at a concentration that gives a submaximal response (e.g., its EC₈₀ value).

  • Incubate and proceed as in the agonist assay.

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the assay kit manufacturer's instructions (e.g., AlphaScreen, HTRF). This step also adds the detection reagents.[8]

  • The detection reagents typically include a labeled cAMP tracer and a specific antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Incubate for the recommended time (e.g., 60 minutes at room temperature).

5. Data Acquisition and Analysis:

  • Read the plate using a plate reader compatible with the detection technology.

  • For agonist mode, plot the signal against the log of the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

  • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀, which can be converted to a functional inhibition constant (Kₑ).

Data Interpretation: Functional Potency and Efficacy

The functional assay results will classify the compound and quantify its potency and efficacy at each receptor subtype.

ReceptorAssay ModeParameterThis compoundControl Agonist
D1 AgonistEC₅₀ (nM)TBDe.g., SKF-38393
Eₘₐₓ (%)TBD100%
D2 AgonistEC₅₀ (nM)TBDe.g., Quinpirole
Eₘₐₓ (%)TBD100%
D3 AgonistEC₅₀ (nM)TBDe.g., Quinpirole
Eₘₐₓ (%)TBD100%

Note: TBD (To Be Determined) indicates values that would be obtained from the experiment. Efficacy (Eₘₐₓ) is expressed as a percentage of the response to a known full agonist.

Conclusion: Synthesizing a Complete Selectivity Profile

A comprehensive evaluation of this compound requires the synthesis of both binding and functional data.

  • High D1 Selectivity would be demonstrated by a significantly lower Kᵢ and EC₅₀ value for the D1 receptor compared to the D2 and D3 receptors, coupled with a high Eₘₐₓ at D1 and minimal or no efficacy at D2/D3.

  • Non-selective compounds would show similar Kᵢ and EC₅₀ values across all three receptor subtypes.

  • D2/D3 Selective compounds, as seen in some related structures, would exhibit lower Kᵢ and EC₅₀ values for D2 and/or D3.[11]

By rigorously applying the detailed protocols for radioligand binding and functional cAMP assays, researchers can build a complete and reliable selectivity profile. This data-driven approach is fundamental to the logical progression of drug discovery, enabling informed decisions about which chemical scaffolds to advance for further preclinical and clinical development in the pursuit of novel therapeutics for neurological disorders.

References

  • Wikipedia. Dopamine receptor D1. Available from: [Link].

  • Stansley, B. J., & Gaval-Cruz, M. (2022). Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. Journal of Parkinson's Disease, 12(1), 1-10. Available from: [Link].

  • Gurevich, E. V., et al. (2022). Dopamine D1 agonist effects in late-stage Parkinson's disease. medRxiv. Available from: [Link].

  • Malfara, M., & Sicari, R. (2023). Dopamine Agonists. In StatPearls. StatPearls Publishing. Available from: [Link].

  • Fabbrini, G., Mouradian, M. M., Serrati, C., Barone, P., & Chase, T. N. (1987). Selective D-1 dopamine receptor agonist treatment of Parkinson's disease. Journal of Neural Transmission, 68(1-2), 41–50. Available from: [Link].

  • Malmberg, A. D., et al. (1996). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. Molecular Pharmacology, 50(4), 819-826. Available from: [Link].

  • ResearchGate. Dopamine Receptor Affinity for Antagonists. Available from: [Link].

  • Kulkarni, P., et al. (2009). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. Journal of Medicinal Chemistry, 52(11), 3249-3260. Available from: [Link].

  • Flietstra, R. J., & Levant, B. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences, 62(20), 1825–1831. Available from: [Link].

  • ResearchGate. Binding affinities for dopamine D2/D3 and sigma s1/s2 receptors. Available from: [Link].

  • Innoprot. D2 Dopamine Receptor Assay. Available from: [Link].

  • Eurofins Discovery. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link].

  • Innoprot. D3 Dopamine Receptor Assay. Available from: [Link].

  • Eurofins Discovery. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link].

  • Kumar, V., et al. (2020). Synthesis, pharmacological evaluations and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. Bioorganic & Medicinal Chemistry, 28(15), 115589. Available from: [Link].

  • Reitz, A. B., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. Available from: [Link].

Sources

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of research chemicals like 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine are not just procedural formalities; they are critical components of a responsible and ethical research ecosystem. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Hazard Identification and Risk Assessment: Understanding the "Why"

The Occupational Safety and Health Administration (OSHA) mandates that all employers with hazardous chemicals in their workplaces must have labels and safety data sheets available for their workers and provide appropriate training to handle these chemicals safely.[3]

Key Hazard Considerations:

  • Irritant: Based on analogous compounds, assume the substance is an irritant to the skin, eyes, and respiratory system.[1][2]

  • Potential Toxicity: The exact toxicological properties are unknown. Therefore, a conservative approach, treating it as potentially toxic, is warranted.

  • Environmental Hazard: The environmental fate and effects of this compound are not well-documented. To prevent environmental contamination, it must not be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or vapors, which may cause respiratory irritation.[1]

Spill Management: Immediate and Controlled Response

In the event of a spill, a prompt and safe cleanup is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Clean the Area: Carefully sweep or wipe up the absorbed or solid material. Avoid creating dust.[6] Place all contaminated materials into a clearly labeled, sealed, and chemically compatible waste container.

  • Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the spill cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous chemical waste.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be handled through your institution's hazardous waste management program.[7][8] Never dispose of this chemical in the regular trash or down the drain.[4][5]

Workflow for Chemical Waste Disposal

A Start: Unwanted This compound B Is the container empty? A->B C No B->C D Yes B->D I Place the chemical in a designated, properly labeled hazardous waste container. C->I E Triple rinse with a suitable solvent. D->E F Collect rinsate as hazardous waste. E->F G Deface or remove the label. F->G H Dispose of the empty container per institutional policy. G->H M End H->M J Ensure the waste container is securely closed and stored in a secondary containment. I->J K Store in a designated Satellite Accumulation Area. J->K L Contact Environmental Health & Safety (EHS) for pickup. K->L L->M

Caption: Decision workflow for the disposal of this compound and its empty containers.

Detailed Disposal Protocol:

  • Waste Determination: The first step is to classify the material as a hazardous waste.[7] Given the hazard profile of similar compounds, this compound should be managed as such.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the waste.[7][9] The container must have a secure lid and be in good condition.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[4][7] Your institution's EHS department will likely provide specific hazardous waste tags.

  • Accumulation:

    • Keep the waste container closed except when adding waste.[4][7]

    • Store the waste container in a designated Satellite Accumulation Area within the laboratory.[7]

    • Ensure that incompatible wastes are segregated to prevent accidental reactions.[4][10]

    • It is good practice to use secondary containment, such as a larger, chemically resistant bin, to hold the primary waste container.[4]

  • Requesting Pickup: Once the waste container is full or you no longer need to add to it, contact your institution's EHS or a licensed hazardous waste disposal contractor for pickup.[7][11]

  • Disposal of Empty Containers: An empty container that held this chemical must be handled properly.[12]

    • Thoroughly empty the container.

    • Triple rinse the container with a suitable solvent that can dissolve the compound.[12][13]

    • Collect all rinsate as hazardous waste and add it to your designated liquid waste container.[12][13]

    • After triple rinsing, deface or remove the original chemical label.[12][13] The container can then be disposed of according to your institution's policy for non-hazardous glass or plastic waste.[8]

Regulatory Compliance: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to be in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[3][9] Academic laboratories may be subject to specific regulations, such as the EPA's Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[14] It is crucial to be familiar with and adhere to your institution's specific Laboratory Management Plan and waste disposal policies, which are designed to ensure compliance with all federal, state, and local regulations.[8][14]

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, reinforcing the integrity and responsibility of the scientific community.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • US Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • US Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • OSHA.com. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Angene Chemical. (2025, June 8). Safety Data Sheet for 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. US3607867A - Purification of benzodiazepine derivatives.

Sources

Navigating the Safe Handling of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risk: A Proactive Approach to Safety

Given the toxicological data for analogous compounds, it is prudent to treat 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a hazardous substance. Similar chemicals are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended—it is essential.

The core principle of our safety protocol is the prevention of exposure through inhalation, skin contact, and eye contact. This is achieved by creating a multi-layered barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloved recommended)- Chemical Splash Goggles- Flame-Resistant Lab Coat- NIOSH-approved Respirator (e.g., N95 or higher)Prevents inhalation of fine particulates and protects skin and eyes from accidental contact.
Solution Preparation and Handling - Nitrile Gloves- Chemical Splash Goggles- Face Shield (when handling larger volumes >1L)[4]- Flame-Resistant Lab Coat- Work within a certified chemical fume hoodMinimizes risk of splashes to the face and eyes. A fume hood provides critical vapor and aerosol containment.
Running Reactions and Work-up - Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Lab Coat- Work within a certified chemical fume hoodProtects against potential splashes and releases during chemical transformations.
Spill Cleanup - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron or Coveralls- NIOSH-approved Respirator with appropriate cartridgesProvides enhanced protection during direct and prolonged contact with the spilled material.

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator: Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Handle by the headband or straps.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator: Remove last, after leaving the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Operational Plan: Safe Handling from Start to Finish

1. Engineering Controls:

  • Fume Hood: All manipulations of this compound, especially those involving powdered solids or volatile solutions, must be conducted in a properly functioning and certified chemical fume hood.[1]

  • Ventilation: Ensure adequate general laboratory ventilation.

2. Administrative Controls:

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide.

  • Restricted Access: Clearly demarcate areas where this compound is being handled.

  • No Unattended Operations: Do not leave reactions or solutions unattended.

3. Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Contain: If safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately.

  • Clean: Wearing the appropriate spill response PPE, carefully clean the area.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Avoid mixing incompatible waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling of this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_completion Completion & Post-Handling cluster_spill Spill Response start Start: Handling this compound assess_op Assess Operation: - Weighing/Aliquoting - Solution Prep - Reaction start->assess_op select_ppe Select Appropriate PPE (Refer to Table) assess_op->select_ppe don_ppe Don PPE in Correct Sequence select_ppe->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood disposal Dispose of Waste in Labeled Hazardous Waste Containers fume_hood->disposal spill Spill Occurs fume_hood->spill doff_ppe Doff PPE in Designated Area (Correct Sequence) disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end evacuate Evacuate Area spill->evacuate Yes alert Alert Supervisor/EHS evacuate->alert contain_clean Contain & Clean (with appropriate PPE) alert->contain_clean contain_clean->disposal

Caption: Workflow for Safe Handling and Spill Response.

By adhering to these protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety. This proactive approach not only protects you and your colleagues but also ensures the integrity and reproducibility of your research.

References

  • This compound Hydrochloride - Benchchem. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Protective Equipment - American Chemistry Council. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2023, October 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, June 8).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.